5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Description
The exact mass of the compound 5-(5-methylthiophen-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-2-5-12(15-8)9-3-4-11-10(6-9)7-13-14-11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCXAJFGJLDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696169 | |
| Record name | 5-(5-Methylthiophen-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-88-8 | |
| Record name | 5-(5-Methyl-2-thienyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Methylthiophen-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE basic properties
An In-Depth Technical Guide to the Core Properties of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
Foreword for the Modern Researcher
The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a cornerstone of modern medicinal chemistry and materials science. The strategic fusion of an indazole core—a renowned pharmacophore—with a functionalized thiophene ring gives rise to this compound, a compound of significant interest. This guide moves beyond a mere recitation of data, offering a deep dive into the foundational chemical and physical properties of this molecule. We will explore its structural rationale, predictable reactivity, and the inherent potential encoded within its unique architecture, providing a critical resource for professionals engaged in drug discovery and the development of novel organic materials.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, with a methyl-substituted thiophene group at the C5 position.[1] This specific arrangement combines the electron-rich nature of the thiophene ring with the versatile chemical personality of the indazole system, which can act as both a hydrogen bond donor and acceptor.[2] This structural amalgam makes it an attractive candidate for probing biological targets and for integration into advanced organic materials.[1]
The fundamental properties of this molecule are summarized below. These values are critical for predicting its behavior in various chemical and biological environments, from solubility in organic solvents and aqueous media to its potential for crossing biological membranes.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 5-(5-methylthiophen-2-yl)-1H-indazole | Chem-Impex International[1] |
| CAS Number | 885272-88-8 | Chem-Impex International[1] |
| Molecular Formula | C₁₂H₁₀N₂S | Chem-Impex International[1] |
| Molecular Weight | 214.29 g/mol | Chem-Impex International[1] |
| PubChem CID | 53408077 | Chem-Impex International[1] |
| MDL Number | MFCD05663976 | Chem-Impex International[1] |
| XLogP3-AA (Predicted) | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Note: Predicted values are computationally derived for the parent structure and are provided for estimation purposes. |
Section 2: Synthesis Strategy: A Field-Proven Approach
While specific documented syntheses for this compound are not extensively published in readily accessible literature, its structure strongly suggests a convergent synthesis strategy employing a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers, making it the industry-standard choice for linking heterocyclic rings.[3][4]
The logical and field-proven approach involves the coupling of a halogenated indazole precursor with a thiophene boronic acid derivative. This method offers high functional group tolerance and typically proceeds in good yields.[4]
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative methodology based on established procedures for similar heterocyclic couplings.[3][4]
Step 1: Preparation of 5-Bromo-1H-indazole (Starting Material) Commercially available 5-bromo-1H-indazole serves as the foundational building block for this synthesis. For cost-effectiveness and scalability, it is crucial to ensure the purity of this starting material, as impurities can interfere with the catalytic cycle of the subsequent coupling reaction.
Step 2: Preparation of (5-Methylthiophen-2-yl)boronic Acid (Coupling Partner) This reagent can be synthesized from 2-bromo-5-methylthiophene via lithium-halogen exchange followed by quenching with a trialkyl borate, or it can be sourced from commercial suppliers.
Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[4]
-
Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and reliable choice (typically 2-5 mol%).[3][4]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and an aqueous solution of the base is common.[4]
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.
Figure 1: Proposed Suzuki-Miyaura synthesis workflow.
Section 3: Spectroscopic Characterization and Structural Elucidation
The structural identity of this compound would be unequivocally confirmed through a combination of standard spectroscopic techniques. The following are predicted data based on the analysis of its constituent parts and data from analogous structures.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indazole Protons: A broad singlet for the N-H proton will appear far downfield (>10 ppm), characteristic of acidic protons on nitrogen heterocycles.[5] The proton at the C3 position of the indazole will likely appear as a singlet around 8.0-8.2 ppm. The protons on the benzene portion of the indazole (H4, H6, H7) will present as a complex multiplet system in the aromatic region (7.2-7.8 ppm).
-
Thiophene Protons: The two protons on the thiophene ring will appear as two distinct doublets in the aromatic region (approx. 6.8-7.2 ppm), with a small coupling constant (J ≈ 3-5 Hz) typical for vicinal protons in a thiophene ring.
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, likely around 2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.
-
Aromatic carbons of both the indazole and thiophene rings will resonate in the typical downfield region of approximately 110-150 ppm.[5] The carbon attached to the sulfur atom in the thiophene ring will be significantly downfield.
-
The methyl carbon will give a signal in the upfield aliphatic region, around 15-20 ppm.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3100-3400 cm⁻¹ will indicate the N-H stretching vibration.
-
Multiple sharp peaks between 1450-1600 cm⁻¹ will correspond to C=C and C=N stretching vibrations within the aromatic rings.
-
C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) will be observed at m/z = 214, corresponding to the molecular weight of the compound. The isotopic pattern will confirm the presence of one sulfur atom.
Section 4: Core Basic Properties and Chemical Reactivity
The chemical behavior of this compound is governed by the interplay between its two heterocyclic components.
Amphoteric Nature: The indazole ring system is amphoteric.[7]
-
Acidity: The N1 proton is acidic, with a pKa value for the parent indazole around 13.86.[7] This allows for deprotonation with a suitable base to form an indazolate anion, which can then be used in nucleophilic reactions, such as N-alkylation or N-arylation.
-
Basicity: The N2 nitrogen atom is basic (pKa of the conjugate acid is ~1.04 for the parent indazole), allowing it to be protonated in strongly acidic media.[7]
Reactivity Hotspots:
-
N-Functionalization: The N1 position is the most common site for electrophilic attack or substitution, such as alkylation or acylation, after deprotonation.[8] This is a critical handle for modifying the compound's properties, including solubility and biological activity.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring and the electron-rich thiophene ring are susceptible to electrophilic substitution (e.g., halogenation, nitration). The directing effects of the existing substituents will determine the regioselectivity of these reactions.
Figure 2: Key reactivity sites of the core molecule.
Section 5: Potential Applications and Biological Significance
The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs for treating a range of conditions.[9][10] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[9][11] The incorporation of a thiophene ring, another biologically important heterocycle, further enhances the potential for this molecule to interact with various biological targets.[1]
Key Areas of Interest:
-
Pharmaceutical Development: This compound is identified as a versatile building block for synthesizing novel therapeutic agents, with particular interest in the development of anti-cancer and anti-inflammatory drugs.[1] The unique molecular structure is well-suited for interacting with biological targets like protein kinases.
-
Materials Science: The distinct electronic properties conferred by the conjugated system of the indazole and thiophene rings make it a candidate for applications in organic electronics.[1] It could be used in creating advanced materials like organic semiconductors, which are essential for devices such as Organic Light Emitting Diodes (OLEDs).[1]
Conclusion
This compound is a thoughtfully designed molecule that marries the pharmacological prestige of the indazole core with the versatile electronic nature of the thiophene ring. Its fundamental properties—predictable synthesis via robust cross-coupling methods, well-defined spectroscopic signatures, and tunable reactivity at multiple sites—make it a valuable platform for further chemical exploration. For researchers in drug development and materials science, this compound represents not just a single entity, but a gateway to a diverse library of novel functional molecules with significant therapeutic and technological potential.
References
-
Akin, L., Coffey, S. B., & D'Souza, D. M. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 708. [Link]
-
Shaik, F. P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Wikipedia contributors. (2023). Indazole. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. PubChem Compound Database. [Link]
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. JPRI. [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
Al-Warhi, T. I., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1622. [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound this compound. Drawing upon established knowledge of its core chemical scaffolds—the indazole and thiophene moieties—we propose that its primary biological activity stems from the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. This document will delve into the scientific rationale for this hypothesis, the structural basis for the molecular interaction, and a detailed framework for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising compound.
Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold
The compound this compound is a synthetic molecule that marries two pharmacologically significant heterocyclic structures: an indazole core and a thiophene ring.[1] Indazole derivatives are recognized for their wide spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.[2][3][4][5] Of particular significance is the recent discovery of the 1H-indazole scaffold as a novel and effective pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][6]
The thiophene moiety is also a cornerstone in medicinal chemistry, known for its ability to modulate the physicochemical properties of a compound, thereby enhancing drug-receptor interactions, solubility, and metabolic stability.[7] The strategic combination of these two scaffolds in this compound suggests a molecule designed for specific and potent biological engagement, particularly in the context of oncology.[1]
The Core Hypothesis: IDO1 Inhibition as the Primary Mechanism of Action
Based on the established role of the 1H-indazole core as an IDO1 inhibitor, we postulate that the primary mechanism of action for this compound is the targeted inhibition of the IDO1 enzyme. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[8][9]
In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to the depletion of tryptophan, an amino acid crucial for T-cell proliferation and function.[9] This localized tryptophan scarcity, coupled with the accumulation of immunosuppressive kynurenine metabolites, effectively paralyzes the anti-tumor immune response, allowing cancer cells to evade detection and destruction by the host's immune system.[9][10] Therefore, the inhibition of IDO1 is a highly sought-after strategy in modern cancer immunotherapy.[8]
The IDO1-Mediated Immune Escape Pathway
The following diagram illustrates the pivotal role of IDO1 in facilitating tumor immune evasion.
Caption: The IDO1-mediated pathway of tumor immune evasion.
Structural Basis for IDO1 Inhibition
The inhibitory activity of 1H-indazole-based compounds against IDO1 is attributed to the specific interaction of the indazole scaffold with the active site of the enzyme.[6] Docking studies have revealed that the 1H-indazole motif likely coordinates with the ferrous iron of the heme group within the IDO1 active site, while also engaging in hydrophobic interactions with key amino acid residues in the surrounding binding pockets.[3][6]
The 5-(5-methyl-thiophen-2-yl) substituent is hypothesized to play a crucial role in modulating the potency and selectivity of the parent indazole scaffold. The thiophene ring can enhance binding affinity through additional hydrophobic or pi-stacking interactions within the active site. Furthermore, the electronic properties of the thiophene ring can influence the overall electron distribution of the indazole core, potentially optimizing its interaction with the heme iron.
Conceptual Binding Model
The following diagram depicts a conceptual model of this compound binding to the IDO1 active site.
Caption: Conceptual model of inhibitor binding to the IDO1 active site.
Proposed Experimental Validation Workflow
To rigorously test the hypothesis that this compound acts as an IDO1 inhibitor, a multi-tiered experimental approach is recommended.
Experimental Workflow Diagram
Caption: A proposed workflow for the experimental validation.
Detailed Experimental Protocols
4.2.1. In Vitro IDO1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on purified human IDO1 enzyme activity.
-
Methodology:
-
Recombinant human IDO1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The production of N-formylkynurenine, the initial product of tryptophan catabolism, is monitored spectrophotometrically.
-
The IC50 value, representing the concentration of the compound required to inhibit 50% of IDO1 activity, is calculated.
-
4.2.2. Cell-Based Kynurenine Assay
-
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
-
Methodology:
-
Human cancer cells known to overexpress IDO1 (e.g., HeLa or MDA-MB-231) are treated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The cells are then incubated with various concentrations of this compound.
-
The concentration of kynurenine secreted into the cell culture medium is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
The cellular EC50 value is determined.
-
4.2.3. Selectivity Profiling
-
Objective: To evaluate the selectivity of the compound for IDO1 over other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).
-
Methodology:
-
Enzymatic assays similar to the one described in 4.2.1 are performed using recombinant IDO2 and TDO enzymes.
-
The IC50 values for IDO2 and TDO are determined and compared to the IC50 value for IDO1 to establish a selectivity profile.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
| Target Enzyme | IC50 (nM) | Cellular EC50 (nM) |
| IDO1 | 50 | 150 |
| IDO2 | >10,000 | >10,000 |
| TDO | >10,000 | >10,000 |
A potent and selective inhibitor would exhibit a low nanomolar IC50 and EC50 for IDO1, with significantly higher values for IDO2 and TDO, indicating a high degree of selectivity.
Conclusion
The available evidence strongly suggests that this compound exerts its biological effects through the inhibition of the IDO1 enzyme. The 1H-indazole core serves as the primary pharmacophore, binding to the active site of IDO1, while the 5-methyl-thiophen-2-yl moiety likely enhances the compound's potency and selectivity. The proposed experimental workflow provides a robust framework for validating this mechanism of action and further characterizing the therapeutic potential of this promising molecule in the field of cancer immunotherapy.
References
- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Molbank. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- Chem-Impex. This compound.
- RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
Chemical Biology & Drug Design. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
-
ResearchGate. Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]
-
Bioorganic & Medicinal Chemistry. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. [Link]
-
Journal of Medicinal Chemistry. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
Chemical Biology & Drug Design. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents. [Link]
-
Wikipedia. Indoleamine 2,3-dioxygenase. [Link]
-
RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ACS Publications. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
-
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
-
Anticancer Research. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. [Link]
-
Frontiers in Pharmacology. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
-
Seminars in Cancer Biology. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. [Link]
-
Frontiers in Chemistry. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. [Link]
-
ACS Medicinal Chemistry Letters. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for Investigating 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling convergence of two such pharmacophores: the indazole nucleus and the thiophene ring. The indazole moiety is a well-established bioisostere of indole and is present in several approved drugs, particularly in oncology, where it often serves as a hinge-binding motif in kinase inhibitors.[1][2] Concurrently, thiophene rings are prevalent in numerous pharmaceuticals, valued for their ability to modulate physicochemical properties and engage in critical interactions with biological targets.[3]
This technical guide provides a comprehensive framework for elucidating the biological activity of this compound. While specific experimental data for this exact molecule is not yet extensively published, this document synthesizes the known biological activities of its constituent scaffolds to postulate a primary hypothesis: This compound is a putative kinase inhibitor with significant potential for development as an anticancer or anti-inflammatory agent. We will now delve into the foundational chemistry, propose a logical investigative workflow, and provide detailed experimental protocols to test this hypothesis.
I. Physicochemical Properties and Synthesis Outline
The unique structural arrangement of this compound, featuring a fused bicyclic aromatic indazole system linked to a methyl-substituted thiophene, suggests its potential as a versatile building block in drug discovery.[3] This compound is noted for its stability and reactivity, which allows for its incorporation into various chemical reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885272-88-8 | [3] |
| Molecular Formula | C₁₂H₁₀N₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
A plausible synthetic route to this and related compounds can be conceptualized through established methods for the formation of the indazole ring system, followed by functionalization.[4]
Caption: A generalized synthetic workflow for this compound.
II. Postulated Biological Target and Mechanism of Action: A Kinase-Centric Hypothesis
The indazole scaffold is a prominent feature in numerous kinase inhibitors, where it frequently forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.[5] This interaction anchors the inhibitor and provides a stable platform for other parts of the molecule to confer potency and selectivity. Based on this precedent, we hypothesize that this compound functions as a kinase inhibitor.
The thiophene moiety can be envisioned to occupy a hydrophobic pocket within the kinase domain, potentially contributing to target selectivity. The methyl group on the thiophene ring can further enhance binding affinity through van der Waals interactions.
Potential Kinase Targets and Downstream Pathways:
Given the prevalence of indazole-based compounds in oncology, likely targets include receptor tyrosine kinases (RTKs) such as AXL, or serine/threonine kinases like Pim kinases, which are implicated in tumor progression and survival.[6][7] Inhibition of these kinases could disrupt key signaling pathways involved in cell proliferation, migration, and apoptosis.
Caption: Postulated mechanism of action via inhibition of a receptor tyrosine kinase.
III. Experimental Workflow for Biological Characterization
A systematic, multi-tiered approach is essential to validate the hypothesized biological activity of this compound.
Caption: A tiered experimental workflow for biological characterization.
IV. Detailed Experimental Protocols
The following protocols are standard methodologies that can be adapted to investigate the biological activity of this compound.
A. In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.
Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of specific kinases, which is the foundational step in validating our primary hypothesis.
Self-Validation: The assay includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the reliability of the results. The Z' factor is calculated to assess the quality of the assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in DMSO to create a concentration gradient.
-
Prepare assay buffer, kinase solution, ULight™-peptide substrate, and Europium-labeled antibody solution according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Add the test compound or control to a 384-well microplate.
-
Add the kinase enzyme and allow it to pre-incubate with the compound.
-
Initiate the kinase reaction by adding the ULight™-peptide substrate and ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and add the Europium-labeled antibody to detect the phosphorylated substrate.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
B. Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Causality: If the compound inhibits a kinase involved in cell proliferation, we expect to see a decrease in cell viability.
Self-Validation: The inclusion of untreated cells and cells treated with a known cytotoxic agent (e.g., doxorubicin) provides benchmarks for cell viability and death.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., A549 lung cancer, K562 leukemia) in appropriate media.[8]
-
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value.
-
C. In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Objective: To evaluate the in vivo anti-inflammatory effects of the compound.
Causality: Inhibition of pro-inflammatory kinases should lead to a reduction in the inflammatory response in this acute inflammation model.
Self-Validation: A positive control group treated with a known anti-inflammatory drug (e.g., diclofenac) and a vehicle control group are essential for validating the results.[9]
Methodology:
-
Animal Model:
-
Use male Wistar rats or a similar rodent model.
-
-
Compound Administration:
-
Administer this compound orally or intraperitoneally at various doses.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
V. Concluding Remarks and Future Directions
The structural attributes of this compound strongly suggest its potential as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and robust path for the systematic evaluation of its biological activity. Successful validation of its kinase inhibitory and cellular activities would position this compound as a promising lead for further optimization in anticancer or anti-inflammatory drug discovery programs. Future work should focus on target deconvolution, structure-activity relationship (SAR) studies to enhance potency and selectivity, and comprehensive pharmacokinetic and toxicological profiling.
References
-
Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(48), 30286-30313. Available at: [Link]
-
Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
Chandrashekar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available at: [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of indazole derivatives. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113321. Available at: [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]
-
ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-861. Available at: [Link]
-
Harris, C. S., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4766. Available at: [Link]
-
ResearchGate. (2019). Anticancer activity of indazole compounds. Available at: [Link]
-
PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available at: [Link]
-
Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Journal of Pharmaceutical Sciences, 7, 12. Available at: [Link]
-
Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
-
Ng, S. H., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116437. Available at: [Link]
-
ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2016). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 21(11), 1573. Available at: [Link]
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE CAS 885272-88-8
An In-depth Technical Guide to 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE (CAS 885272-88-8)
Introduction: A Molecule of Convergent Potential
This compound is a heterocyclic compound that stands at the intersection of two privileged scaffolds in medicinal chemistry: the indazole core and the thiophene ring.[1] While extensive public data on this specific molecule is nascent, its structural composition provides a compelling rationale for its utility as a versatile building block in drug discovery and materials science.[1] This guide deconstructs the molecule's core components, proposes robust synthetic and analytical strategies, and postulates its potential applications based on established principles of medicinal chemistry and the known pharmacology of its constituent parts.
This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the scientific context and practical utility of this compound as a starting point for novel therapeutic and technological development.
Part 1: The 1H-Indazole Scaffold: A Cornerstone of Modern Therapeutics
The indazole ring system is a bicyclic heteroaromatic structure that is a bioisostere of indole. It is a feature of numerous clinically approved drugs and late-stage clinical candidates.[2] Its prominence stems from its ability to engage in key hydrogen bonding interactions and its versatile synthetic handles, allowing for extensive structure-activity relationship (SAR) exploration.[3]
Chemical and Physicochemical Properties
Indazoles exist in two primary tautomeric forms: the more stable 1H-indazole and the 2H-indazole.[4] The 1H-tautomer generally predominates in solution and the solid state.[4] The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the pyridine-like nitrogen atom at position 2 is a hydrogen bond acceptor. This dual functionality is critical for its interaction with biological targets, most notably the hinge region of protein kinases.
Biological Significance and Approved Drugs
The indazole scaffold is a validated pharmacophore across a wide array of therapeutic areas.[3][5] Its derivatives have demonstrated potent activity as anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV agents.[5]
| Drug Name | Mechanism of Action | Therapeutic Area |
| Axitinib | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, c-KIT) | Oncology (Renal Cell Carcinoma)[4] |
| Pazopanib | Multi-targeted Tyrosine Kinase Inhibitor | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)[5] |
| Niraparib | PARP Inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)[4] |
| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic[3] |
The success of these drugs authoritatively grounds the indazole nucleus as a "privileged scaffold," justifying the exploration of novel derivatives like this compound for new biological activities.
Part 2: The 5-Methyl-Thiophene Moiety: A Versatile Phenyl Ring Bioisostere
Thiophene is a five-membered, sulfur-containing aromatic heterocycle frequently employed in drug design.[6] It serves as a bioisostere for the phenyl ring, offering similar steric properties while modulating electronic and metabolic characteristics. The sulfur atom can engage in unique interactions with biological targets and can influence the molecule's solubility and metabolic profile.[6] The addition of a methyl group at the 5-position further refines these properties by increasing lipophilicity and potentially blocking a site of metabolism, which can enhance pharmacokinetic properties.
Part 3: Proposed Synthesis and Characterization Workflow
The synthesis of 5-aryl-1H-indazoles is well-established in the chemical literature. A highly efficient and robust method for constructing the C-C bond between the indazole and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds in good to excellent yields.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize this compound from 5-bromo-1H-indazole and (5-methylthiophen-2-yl)boronic acid.
Materials:
-
5-Bromo-1H-indazole
-
(5-Methylthiophen-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane until a homogenous solution is formed.
-
Initiation: Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the main reaction flask. Stir for 5 minutes.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Structural Confirmation and Quality Control
A self-validating analytical workflow is critical to confirm the identity and purity of the final compound.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the indazole and methyl-thiophene protons and carbons with appropriate chemical shifts, multiplicities, and integrations. |
| LC-MS | Purity Assessment & Mass Confirmation | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion for C₁₂H₁₀N₂S. |
| HRMS | Exact Mass Determination | Provides the high-resolution mass to confirm the elemental composition. |
| Elemental Analysis | Purity and Composition | The percentage of C, H, N, and S should be within ±0.4% of the theoretical values. |
Part 4: Postulated Biological Activity and Research Applications
Given the prevalence of indazole-based compounds as protein kinase inhibitors, it is a primary hypothesis that this compound may exhibit inhibitory activity against one or more kinase families.[7] The Pim kinases, Aurora kinases, and various tyrosine kinases are plausible targets.[5]
Hypothetical Screening Cascade
A logical first step to profile the biological activity of this compound would be to screen it against a broad panel of protein kinases.
Caption: A typical kinase inhibitor screening workflow.
Applications in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment or starting point for an FBDD campaign, where initial low-affinity hits are optimized into potent leads.
-
Lead Optimization: It can act as a scaffold for a lead optimization program. The thiophene and indazole rings offer multiple vectors for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Chemical Probe: If found to be a potent and selective inhibitor of a specific biological target, it could be developed into a chemical probe to study the biological function of that target.
Conclusion and Future Directions
This compound is a compound of significant interest, strategically designed by combining two pharmacologically important moieties. While specific biological data remains to be published, its structure strongly suggests potential as a modulator of protein kinases or other important drug targets. The synthetic routes are accessible and well-defined, allowing for its straightforward synthesis and subsequent derivatization.
Future research should focus on a systematic biological evaluation, beginning with broad screening and progressing to detailed mechanistic and cell-based studies. The rich synthetic chemistry of both the indazole and thiophene nuclei provides fertile ground for SAR studies to optimize this scaffold into a potent and selective therapeutic agent.
References
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
Chemical Biology & Drug Design. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Future Medicinal Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
-
Bioorganic & Medicinal Chemistry Letters. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. By covalently linking the pharmacologically validated indazole and methyl-thiophene scaffolds, this molecule presents a unique structural framework for exploration in drug discovery, particularly in oncology and inflammatory diseases. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and predictive spectroscopic characterization. Furthermore, it explores the pharmacological rationale behind its design, focusing on its potential as a kinase inhibitor, and discusses its broader applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, structurally-grounded understanding of this promising molecular entity.
Introduction: The Strategic Fusion of Privileged Scaffolds
In modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of rational drug design. The indazole nucleus is one such scaffold, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] As a bioisostere of indole, the indazole ring system is a key structural feature in several FDA-approved drugs, including the potent tyrosine kinase inhibitors Axitinib and Pazopanib, which are staples in cancer therapy.[3][4] The versatility of the indazole core stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1]
Complementing the indazole core, the thiophene ring is another critical heterocycle in drug development, valued for its metabolic stability and its capacity to modulate a compound's physicochemical properties.[5] Thiophene-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
The molecule this compound (CAS No. 885272-88-8) represents a deliberate fusion of these two powerful scaffolds. This hybrid structure is designed to leverage the synergistic potential of both moieties, creating a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.[7] Its unique topology also lends itself to applications in materials science, notably in the design of organic semiconductors.[7]
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a 1H-indazole ring system where the C5 carbon is linked directly to the C2 carbon of a 5-methylthiophene ring. This C-C bond creates a conjugated bi-aryl system that is largely planar, a feature often critical for intercalation into protein binding sites.
The indazole moiety can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer, with the proton on the N1 position, is generally the more thermodynamically stable and predominant form in solution and the solid state.[1][2] The methyl group on the thiophene ring provides a key hydrophobic contact point and can influence the molecule's electronic profile and metabolic stability.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 885272-88-8 | [7] |
| Molecular Formula | C₁₂H₁₀N₂S | [7] |
| Molecular Weight | 214.29 g/mol | [7] |
| MDL Number | MFCD05663976 | [7] |
| PubChem CID | 53408077 | [7] |
| Appearance | White to brown solid (predicted) |
| Storage Conditions | 0-8°C |[7] |
Predictive Spectroscopic Characterization
While empirical spectral data for this specific molecule is not widely published, its structural characteristics allow for a robust prediction of its spectroscopic profile based on established principles for indazole and thiophene derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both heterocyclic rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| Indazole NH -1 | ~13.0 | Broad Singlet | Acidic proton, subject to exchange; typical for 1H-indazoles. |
| Indazole H -3, H -4, H -6, H -7 | 7.2 - 8.2 | Multiplets | Aromatic protons on the indazole ring. |
| Thiophene H -3', H -4' | 6.8 - 7.5 | Doublets | Aromatic protons on the thiophene ring, showing characteristic coupling. |
| Thiophene CH ₃-5' | ~2.5 | Singlet | Methyl group protons deshielded by the aromatic ring. |
Mass Spectrometry
Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is expected to show a prominent molecular ion peak.
-
Predicted Molecular Ion [M+H]⁺: m/z ≈ 215.06
-
Key Fragmentation Pathways: The structural integrity would be validated by characteristic fragmentation patterns. A primary fragmentation would likely be the cleavage of the bond between the indazole and thiophene rings. The indazole ring itself may undergo a characteristic loss of nitrogen gas (N₂, 28 Da).
Synthesis and Reactivity: A Cross-Coupling Approach
The construction of the C-C bond between the indazole and thiophene rings is most efficiently achieved via modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a field-proven and highly versatile method for this type of transformation.
Caption: General workflow for the synthesis via Suzuki coupling.
Self-Validating Experimental Protocol (Suzuki Coupling)
This protocol describes a representative synthesis. The success of the reaction is validated at each stage by standard analytical techniques (TLC, NMR).
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 eq), 5-methyl-2-thienylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The slight excess of the boronic acid ensures the complete consumption of the limiting halide reagent.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M sodium carbonate, Na₂CO₃).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. A two-phase system is often effective for Suzuki couplings.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-bromo-1H-indazole spot is consumed (typically 6-12 hours).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.
-
-
Purification and Validation:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate to yield this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results against the predicted values.
-
Pharmacological Significance and Potential Applications
The therapeutic potential of this compound is strongly rooted in the established activities of its constituent parts, particularly as inhibitors of protein kinases.[4]
Rationale as a Kinase Inhibitor
Protein kinases are a major class of drug targets in oncology and immunology. They all possess a conserved ATP-binding pocket. Many indazole-based drugs, such as Axitinib, function as ATP-competitive inhibitors, occupying this pocket and preventing the phosphorylation of downstream substrates.[4]
The this compound structure is well-suited for this role:
-
Hydrogen Bonding: The N-H and N2 atoms of the indazole ring can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site.
-
Hydrophobic Interactions: The planar, aromatic surface of the fused ring system can engage in favorable π-stacking and hydrophobic interactions within the active site.
-
Hydrophobic Pocket Occupancy: The methyl-thiophene moiety can extend into an adjacent hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Inhibition of kinase signaling by blocking the ATP binding site.
Therapeutic Potential
-
Anti-Cancer: By targeting kinases that are overactive in tumor cells (e.g., VEGFR, EGFR, Pim kinases), this compound could inhibit tumor growth, angiogenesis, and metastasis.[2][4][7]
-
Anti-Inflammatory: It could potentially inhibit kinases involved in inflammatory signaling cascades (e.g., MAP kinases), making it a candidate for treating autoimmune disorders.[7][8]
Applications in Materials Science
The conjugated π-system and heterocyclic nature of the molecule give it distinct electronic properties. This makes it a valuable building block for the synthesis of organic semiconductors, which are essential components in advanced electronic devices like Organic Light Emitting Diodes (OLEDs).[7]
Conclusion
This compound is a thoughtfully designed molecule that stands at the intersection of medicinal chemistry and materials science. Its structure, which combines the biologically privileged indazole and thiophene scaffolds, provides a robust framework for developing potent and selective kinase inhibitors for therapeutic use. The well-established synthetic routes for its preparation further enhance its appeal for research and development. As our understanding of kinase-driven diseases deepens, scaffolds like this one will continue to be invaluable tools for scientists and drug developers aiming to create the next generation of targeted therapies.
References
- Jadhav, S., & Sharma, A. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Indu, S., & Kumar, D. (Year unavailable). Indazole From Natural Resources And Biological Activity.
- Various Authors. (Year unavailable). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Various Authors. (Year unavailable). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2149. [Link]
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1668. [Link]
-
Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(12), 1077-1093. [Link]
-
Al-Ostath, A., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 12345. [Link]
- Various Authors. (Year unavailable). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-(5-methyl-thiophen-2-yl)-1H-indazole: Synthesis, Properties, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(5-methyl-thiophen-2-yl)-1H-indazole emerges as a molecule of significant interest, embodying the fusion of two such "privileged" heterocyclic systems: the indazole and the thiophene nucleus. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Similarly, the thiophene ring, a versatile sulfur-containing heterocycle, is a key component in many FDA-approved drugs and is known to modulate the physicochemical and biological properties of molecules, often enhancing their therapeutic efficacy.[5][6][7]
This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, exploring its physicochemical characteristics, and postulating its therapeutic potential based on the rich pharmacology of its constituent moieties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel small-molecule therapeutics.
Chemical Synthesis: A Modern Approach via Palladium-Catalyzed Cross-Coupling
The construction of the bi-heterocyclic framework of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming strategy offers high yields, excellent functional group tolerance, and readily available starting materials.[8][9] The proposed synthetic route is adapted from the well-established methodology for the synthesis of analogous 5-(thiophen-2-yl)-1H-indazoles.[8]
The key starting materials for this synthesis are 5-bromo-1H-indazole and 5-methyl-2-thienylboronic acid. Both of these precursors are commercially available, facilitating the straightforward implementation of this synthetic protocol.
-
5-bromo-1H-indazole:
-
5-methyl-2-thienylboronic acid:
Proposed Synthetic Pathway
Detailed Experimental Protocol (Adapted from Migliorini et al.)
This protocol is based on a reported procedure for a similar transformation and may require optimization for this specific substrate combination.[8]
Materials:
-
5-bromo-1H-indazole
-
5-methyl-2-thienylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 5-methyl-2-thienylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,2-dimethoxyethane (DME) to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).
-
To this suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Rationale for Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is often an excellent catalyst for Suzuki couplings involving heteroaryl halides and boronic acids, providing a good balance of activity and stability.[8]
-
Base: Potassium carbonate is a commonly used inorganic base in Suzuki reactions. It is effective in activating the boronic acid for transmetalation to the palladium center.
-
Solvent: 1,2-Dimethoxyethane (DME) is a polar aprotic solvent that is effective in solubilizing the reactants and catalyst, and it is stable at the reaction temperature. The addition of water can sometimes be beneficial for the catalytic cycle.
-
Temperature: Heating to 80 °C provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe without significant degradation of the reactants or product.
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | High efficiency in heteroaryl cross-coupling. |
| Base | K₂CO₃ | Effective activation of the boronic acid. |
| Solvent | 1,2-Dimethoxyethane (DME) | Good solubility of reactants and catalyst. |
| Temperature | 80 °C | Optimal for reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the palladium catalyst. |
Predicted Biological Activity and Therapeutic Potential
While specific biological data for this compound has not been reported in the peer-reviewed literature, a strong inference of its potential therapeutic applications can be drawn from the well-documented activities of its constituent scaffolds.
The Indazole Moiety: A Versatile Pharmacophore
The indazole ring system is a prominent feature in a multitude of compounds with diverse biological activities. It is recognized as a privileged scaffold in drug discovery, with derivatives exhibiting:
-
Anticancer Activity: Many indazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[1][17]
-
Anti-inflammatory Effects: Indazole derivatives have shown promise in modulating inflammatory pathways.[1][2]
-
Antimicrobial Properties: The indazole nucleus is present in compounds with activity against a range of bacterial and fungal pathogens.[3]
-
Neurological Applications: Certain indazoles have been investigated for their effects on the central nervous system.[4]
The Thiophene Moiety: A Key Modulator of Biological Properties
The incorporation of a thiophene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets.[7] Thiophene derivatives are known to possess a broad spectrum of biological activities, including:
-
Anticancer Properties: Numerous thiophene-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory Activity: The thiophene scaffold is a component of several anti-inflammatory agents.[6]
-
Antimicrobial Effects: Thiophene derivatives have demonstrated efficacy against a variety of microbial strains.
The presence of a methyl group on the thiophene ring in the title compound can further modulate its lipophilicity and metabolic stability, which are critical parameters in drug design.
Postulated Therapeutic Applications
Given the established pharmacological profiles of its components, this compound is a compelling candidate for investigation in several therapeutic areas:
-
Oncology: As a potential kinase inhibitor or as a scaffold for the development of novel anti-proliferative agents.
-
Inflammatory Diseases: For the treatment of chronic inflammatory conditions.
-
Infectious Diseases: As a lead compound for the development of new antibacterial or antifungal drugs.
Further biological evaluation, including in vitro screening against relevant molecular targets and cell-based assays, is warranted to elucidate the specific pharmacological profile of this compound.
Conclusion and Future Directions
This compound represents a promising molecular architecture that marries the favorable pharmacological properties of the indazole and thiophene scaffolds. The synthetic route outlined in this guide, utilizing a robust Suzuki-Miyaura cross-coupling, is both efficient and practical for laboratory-scale synthesis and amenable to scale-up. While the specific biological activities of this compound remain to be experimentally determined, the extensive body of literature on its constituent moieties strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
References
-
Chem-Impex International. 5-Bromo-1H-indazole. Available from: [Link]
-
Manas Petro Chem. 5 Bromo Indazole CAS 53857-57-1. Available from: [Link]
-
PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
- Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
- Jadhav, S. D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-62.
- El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazoles. RSC Advances, 11(12), 6825-6833.
- Various Authors. Structures of important thiophene-based drugs.
- Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
-
ChemBK. 5-Methyl-2-thienylboronic acid. Available from: [Link]
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 244-250.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
- Various Authors. (2022). Indazole From Natural Resources And Biological Activity.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Shaikh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(38), 24585-24614.
- The Role of Thiophene Deriv
- Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2133-2142.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. nbinno.com [nbinno.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 53857-57-1|5-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 15. scbt.com [scbt.com]
- 16. chembk.com [chembk.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 5-(5-methyl-thiophen-2-yl)-1H-indazole. This molecule represents a compelling scaffold in medicinal chemistry, merging the privileged structures of indazole and thiophene, both of which are integral to numerous biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind its synthesis and its potential as a key intermediate for novel therapeutics, particularly in oncology and inflammatory diseases. While this guide compiles the most probable synthetic route based on established chemical principles, it is important to note that specific biological data for the title compound is not extensively available in the public domain. Therefore, its therapeutic potential is discussed in the context of related and structurally similar molecules.
Introduction: The Convergence of Two Privileged Scaffolds
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. A highly effective strategy in this endeavor is the combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This compound is a prime example of such a strategy, uniting the indazole and thiophene ring systems.
The Indazole Moiety: The indazole nucleus is a bicyclic aromatic heterocycle that is rare in nature but is a prominent feature in a multitude of synthetic compounds with a wide array of pharmacological activities.[1] Its structural similarity to purine bases allows it to interact with a variety of biological targets. Indazole derivatives have demonstrated anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[2] Notably, several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3]
The Thiophene Moiety: Thiophene, a sulfur-containing five-membered aromatic ring, is another "privileged" scaffold in drug discovery.[4] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets, often with improved metabolic profiles. Thiophene derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[4][5][6]
The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential as a building block for the development of new drugs, particularly in the fields of oncology and inflammation.[7]
Retrosynthetic Analysis and Synthetic Strategy
The most logical and widely employed method for the construction of the C-C bond between the indazole and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction offers a robust and versatile method for the formation of biaryl systems.
Our retrosynthetic analysis, therefore, disconnects the molecule at the C5-position of the indazole ring, leading to two key precursors: a 5-halo-indazole and a 5-methyl-2-thiopheneboronic acid derivative. For a successful Suzuki coupling, the indazole nitrogen (N1) is typically protected to prevent side reactions and improve solubility. A common and easily removable protecting group for this purpose is the tetrahydropyranyl (THP) group.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for similar transformations.
Synthesis of Precursor 1: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The protection of the indazole nitrogen is a critical step to ensure a high yield in the subsequent Suzuki coupling.
-
Step 1: Synthesis of 5-Bromo-1H-indazole
-
A detailed procedure for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline has been reported.[10] In a flask, 4-bromo-2-methylaniline is treated with acetic anhydride. Potassium acetate and isoamyl nitrite are then added, and the solution is refluxed. After an aqueous workup and purification, 5-bromo-1H-indazole is obtained.
-
-
Step 2: Protection of 5-Bromo-1H-indazole with a THP group
-
To a solution of 5-bromo-1H-indazole in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Add 3,4-dihydro-2H-pyran (DHP) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[11]
-
Synthesis of Precursor 2: (5-Methylthiophen-2-yl)boronic Acid
This boronic acid is a key coupling partner in the Suzuki reaction.
-
Synthesis of (5-Methylthiophen-2-yl)boronic acid
-
This compound is commercially available.[12] However, it can be synthesized from 2-bromo-5-methylthiophene.
-
To a solution of 2-bromo-5-methylthiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at this temperature for a specified time, then add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of hydrochloric acid and stir vigorously.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product to yield (5-methylthiophen-2-yl)boronic acid.
-
Suzuki Cross-Coupling and Deprotection
This two-step, one-pot procedure yields the final target compound.
Caption: Synthetic workflow for this compound.
-
Step 1: Suzuki Cross-Coupling
-
In a reaction vessel, combine 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, (5-methylthiophen-2-yl)boronic acid, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl2), and a base (e.g., potassium carbonate).[8]
-
Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.[8]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-90 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Step 2: Deprotection
-
Without isolating the protected intermediate, add an aqueous solution of a strong acid (e.g., hydrochloric acid) to the reaction mixture.
-
Stir the mixture at room temperature to effect the cleavage of the THP protecting group.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound as a solid.
-
Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indazole and thiophene protons. A singlet for the methyl group on the thiophene ring. A broad singlet for the N-H proton of the indazole ring. Aromatic protons will appear in the downfield region, with characteristic coupling patterns. |
| ¹³C NMR | Resonances for all 12 carbon atoms. The methyl carbon will appear in the upfield region. Aromatic carbons of both the indazole and thiophene rings will be in the downfield region. |
| HRMS | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₂H₁₀N₂S. |
| Melting Point | A sharp melting point is expected for the pure crystalline solid. |
Therapeutic Potential and Future Directions
The structural motif of this compound positions it as a valuable intermediate for the synthesis of novel therapeutic agents.
Anticancer Applications
The indazole core is a well-established pharmacophore in oncology.[1][2][16] Many indazole-containing compounds function as kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation.[1] The addition of the 5-methyl-thiophene moiety can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity and selectivity for specific kinase targets. Further derivatization of the indazole ring, for instance at the N1 position, could lead to the discovery of potent and selective anticancer agents.[17]
Anti-inflammatory Properties
Both indazole and thiophene derivatives have demonstrated significant anti-inflammatory activity.[3][4][5][18][19] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The hybrid structure of this compound offers a promising starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Future Research
The discovery and development of derivatives based on the this compound scaffold is a promising avenue for future research. Key areas of investigation should include:
-
Library Synthesis: Generation of a library of derivatives by modifying the indazole and thiophene rings to explore structure-activity relationships (SAR).
-
Biological Screening: Comprehensive biological evaluation of these new compounds against a panel of cancer cell lines and in various inflammatory models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Silico Modeling: Utilization of computational tools to guide the design of new derivatives with optimized binding affinities and pharmacokinetic properties.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, strategically combining the pharmacologically important indazole and thiophene scaffolds. While detailed biological data on the parent compound is limited, its potential as a key building block for the synthesis of novel anticancer and anti-inflammatory agents is substantial. The synthetic route outlined in this guide, centered around a Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient method for its preparation. Further exploration of the chemical space around this scaffold is warranted and holds the promise of yielding novel and effective therapeutic agents.
References
-
Recent Advances in the Development of Indazole-based Anticancer Agents. ResearchGate. Available from: [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 34, 127897. Available from: [Link]
-
Gomes, P. A. T. M., & de C. F. de C. da Silva, F. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available from: [Link]
- International Application No. WO 2009/144554 A1. (2009).
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127897. Available from: [Link]
-
13C NMR of indazoles. ResearchGate. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available from: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available from: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]
-
Anticancer activity of indazole compounds. ResearchGate. Available from: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available from: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4087. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(2), 295-325. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals, 14(7), 692. Available from: [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). Scientific Reports, 12, 13735. Available from: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7338. Available from: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). RSC Advances, 13(36), 25335-25349. Available from: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc., 14(1), 105. Available from: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available from: [Link]
- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. Google Patents.
-
5-Formyl-2-thiopheneboronic acid. PubChem. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 11. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]
- 12. CAS 162607-20-7 | 5-Methylthiophene-2-boronic acid - Synblock [synblock.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. preprints.org [preprints.org]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(5-Methyl-thiophen-2-yl)-1H-indazole: A Promising Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of 5-(5-methyl-thiophen-2-yl)-1H-indazole, a promising molecule within this class. While specific biological data for this exact compound is limited in publicly available literature, this guide synthesizes information on its chemical synthesis, potential as a kinase inhibitor based on structurally related compounds, and the established role of the indazole core in targeting various kinases. We will delve into detailed synthetic protocols, explore the structure-activity relationships of analogous compounds, and present methodologies for its biological evaluation, thereby providing a foundational resource for researchers interested in the therapeutic potential of this and related molecules.
Introduction: The Rise of Indazole-Based Kinase Inhibitors
The pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery. The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the kinase ATP-binding site.[1][2] This has led to the development of several FDA-approved indazole-containing kinase inhibitors, such as Axitinib and Pazopanib, for the treatment of various cancers.[1][3] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4]
The subject of this guide, this compound, combines the established kinase-binding properties of the indazole core with a 5-methyl-thiophene moiety. Thiophene rings are also prevalent in medicinal chemistry and are known to participate in various biological interactions.[1] This unique combination suggests that this compound holds potential as a key intermediate or an active pharmacophore in the development of novel kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase signaling.[5]
Chemical Synthesis
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoborane species.[6][7]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves the coupling of a 5-bromo-1H-indazole derivative with (5-methylthiophen-2-yl)boronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of structurally similar 5-(thiophen-2-yl)-1H-indazoles.[3][8]
Materials:
-
5-Bromo-1H-indazole
-
(5-methylthiophen-2-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deoxygenated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a deoxygenated mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is often chosen for its high efficiency and stability in Suzuki couplings involving heteroaryl compounds.[3]
-
Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of DME and water provides a suitable medium for dissolving both the organic and inorganic reagents. Deoxygenation is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Kinase Inhibitory Potential and Structure-Activity Relationships (SAR)
General Binding Mode of Indazole Scaffolds
The indazole core typically forms one or more hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents on the indazole ring then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[9]
Insights from Structurally Related Compounds
A study on 5-(3,5-difluorobenzyl)-1H-indazole identified this scaffold as a key pharmacophore for dual inhibition of anaplastic lymphoma kinase (ALK) and ROS1 kinase, with IC₅₀ values of 0.512 µM and 0.766 µM, respectively.[10] This suggests that the 5-position of the indazole ring is a suitable point for introducing substituents that can target the active sites of these kinases.
The table below summarizes the inhibitory activities of a representative 5-substituted indazole derivative against key kinases.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 5-(3,5-difluorobenzyl)-1H-indazole (X4) | ALK | 0.512 | [10] |
| ROS1 | 0.766 | [10] |
This data highlights that substitutions at the 5-position of the indazole ring can lead to potent kinase inhibition. The 5-methyl-thiophene group in our compound of interest is electronically distinct from the 3,5-difluorobenzyl group, suggesting it may confer a different kinase selectivity profile.
Methodologies for Biological Evaluation
To fully characterize the kinase inhibitory activity of this compound, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of the compound on purified kinases.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol (Example using a luminescence-based assay):
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent, such as DMSO.
-
Reaction Setup: In a multi-well plate, add the purified kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add a solution of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well. The more active the kinase, the more ATP is consumed, and the lower the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context, including its ability to penetrate cell membranes and inhibit the target kinase within the cell.
Example: Western Blot Analysis of Target Phosphorylation
-
Cell Culture: Culture a cancer cell line known to have dysregulated activity of the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target kinase.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is readily achievable through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Based on the extensive research on related indazole derivatives, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases.
Future research should focus on a comprehensive biological evaluation of this compound. This includes:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary targets and assess its selectivity.
-
Cellular Activity: Evaluating its anti-proliferative effects in various cancer cell lines and confirming its on-target activity through techniques like Western blotting.
-
Structure-Activity Relationship Studies: Synthesizing and testing a library of analogs with modifications to the thiophene and indazole rings to optimize potency and selectivity.
-
In Vivo Efficacy: Assessing the therapeutic potential of optimized compounds in preclinical animal models of cancer or other relevant diseases.
The insights gained from such studies will be instrumental in determining the therapeutic utility of this compound and its derivatives as next-generation kinase inhibitors.
References
-
Mascitti, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521. Available from: [Link]
-
Shaikh, R. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-13. Available from: [Link]
-
Li, Y., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic & Medicinal Chemistry, 108, 117869. Available from: [Link]
-
El-Gamal, M. I., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. Available from: [Link]
-
Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of Science, Hue University of Education, 57(1), 80-87. Available from: [Link]
-
Mascitti, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521. Available from: [Link]
-
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 69-83. Available from: [Link]
-
Chaudhary, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27282-27315. Available from: [Link]
-
Kaur, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867. Available from: [Link]
-
Bagal, S. K., et al. (2013). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 23(12), 3648-3652. Available from: [Link]
-
Bemis, G. W., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 18(16), 4482-4485. Available from: [Link]
-
Pathania, S., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477. Available from: [Link]
- Pfizer Inc. (2009). Indazole derivatives. WIPO Patent Application WO/2009/106980.
-
Herges, R., et al. (2021). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. International Journal of Molecular Sciences, 22(11), 5941. Available from: [Link]
-
Reddy, T. S., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]
-
Scorah, N., et al. (2010). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 285(23), 17795-17805. Available from: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
5-(5-methyl-thiophen-2-yl)-1H-indazole is a novel chemical entity that merges two pharmacologically significant heterocyclic systems: indazole and thiophene. The indazole core is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and clinical candidates with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The thiophene ring, a bioisostere of a phenyl ring, is another "privileged" scaffold known to enhance the therapeutic properties of drug candidates, contributing to anti-inflammatory and anticancer activities.[5][6][7][8] The strategic combination of these two moieties in this compound suggests a high probability of potent and selective biological activity, making it a compelling candidate for therapeutic development.[9]
This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, based on the established pharmacology of its constituent scaffolds. We will delve into the most probable molecular targets and signaling pathways, and provide detailed, actionable experimental protocols for target identification, validation, and mechanism of action studies.
Predicted Therapeutic Landscape: Key Areas of Investigation
Based on the extensive literature on indazole and thiophene derivatives, the primary therapeutic areas to explore for this compound are oncology and inflammatory diseases.
Oncology: A Multi-faceted Approach to Cancer Therapy
The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways involved in cancer progression.[1][4] Thiophene-containing compounds have also demonstrated significant anticancer properties.[6][10][11] Therefore, this compound is a prime candidate for investigation as an anticancer agent.
Potential Molecular Targets in Oncology:
-
Protein Kinases: A significant number of indazole derivatives function as ATP-competitive kinase inhibitors.[1] Given this precedent, a primary avenue of investigation should be the kinome.
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Inhibition of VEGFRs, particularly VEGFR-2, is a clinically validated anti-angiogenic strategy. Several indazole-based compounds have shown potent VEGFR-2 inhibitory activity.[12]
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are implicated in various cancers, and indazole derivatives have been developed as potent pan-Pim inhibitors.[13]
-
Tpl2 (Tumor progression locus 2): This kinase is involved in inflammatory and cancer signaling pathways, and indazoles have been identified as inhibitors of Tpl2.[14]
-
Other Relevant Kinases: Based on the activities of related compounds, other potential kinase targets include EGFR, c-Met, and HSP90.[12]
-
-
Wnt Signaling Pathway: Dysregulation of the Wnt signaling pathway is a hallmark of many cancers. Indazole-containing molecules have been patented for their ability to modulate this pathway.[1]
Inflammatory Disorders: Targeting Key Mediators of Inflammation
Both indazole and thiophene moieties are present in compounds with potent anti-inflammatory properties.[1][4][15] This dual heritage strongly suggests that this compound may act as a powerful anti-inflammatory agent.
Potential Molecular Targets in Inflammation:
-
Cyclooxygenases (COX): COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Thiophene derivatives are known to inhibit COX enzymes.[5][16]
-
Lipoxygenases (LOX): LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Thiophene-containing compounds have been shown to inhibit LOX.[5]
-
Pro-inflammatory Cytokine Signaling: The compound could potentially interfere with signaling pathways of pro-inflammatory cytokines like TNF-α and IL-6, a mechanism observed for some indazole derivatives.
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is crucial for elucidating the therapeutic targets and mechanism of action of this compound.
Phase 1: Initial Screening and Target Class Identification
The initial phase aims to broadly assess the biological activity of the compound and narrow down the potential target classes.
Experimental Protocols:
-
Broad-Spectrum Kinase Profiling:
-
Objective: To identify potential kinase targets.
-
Methodology:
-
Submit this compound to a commercial kinase panel assay (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a large panel of recombinant human kinases (typically >400).
-
Perform initial screens at a single high concentration (e.g., 10 µM) to identify initial hits (kinases with >50% inhibition).
-
For promising hits, perform dose-response assays to determine the IC50 values.
-
-
Causality: This unbiased approach provides a comprehensive overview of the compound's kinase selectivity profile and identifies the most potent targets for further investigation.
-
-
Cell-Based Phenotypic Screening:
-
Objective: To assess the compound's efficacy in relevant disease models and guide target validation.
-
Methodology:
-
Cancer Cell Line Proliferation Assays: Screen the compound against a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel). Utilize assays such as MTT, SRB, or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).
-
Anti-inflammatory Assays:
-
LPS-stimulated Macrophages: Treat murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. Measure the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
COX/LOX Activity Assays: Utilize commercially available cell-free or cell-based assays to directly measure the inhibitory activity against COX-1, COX-2, and 5-LOX.
-
-
-
Causality: Positive results in these assays will provide evidence of the compound's potential therapeutic efficacy and help prioritize targets identified in biochemical screens.
-
Table 1: Hypothetical Initial Screening Data for this compound
| Assay Type | Target/Cell Line | Result (IC50/GI50) | Implication |
| Kinase Profiling | VEGFR-2 | 50 nM | Potent anti-angiogenic potential |
| Pim-1 | 150 nM | Potential for hematological malignancies | |
| Tpl2 | 500 nM | Anti-inflammatory and anti-cancer potential | |
| Cancer Cell Proliferation | HUVEC (VEGF-stimulated) | 100 nM | Corroborates VEGFR-2 inhibition |
| A549 (Lung Cancer) | 1.2 µM | Potential anti-cancer activity | |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 (NO production) | 2.5 µM | In-cell anti-inflammatory activity |
| COX-2 Inhibition | 5 µM | Direct anti-inflammatory mechanism |
Phase 2: Target Validation and Mechanism of Action Studies
Once promising targets are identified, the next phase focuses on validating these targets and elucidating the compound's mechanism of action at the cellular level.
Experimental Protocols:
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the compound interacts with the putative target in a cellular context.
-
Methodology:
-
Western Blot Analysis: Treat relevant cells with the compound and analyze the phosphorylation status of the target kinase's downstream substrates. For example, for a VEGFR-2 inhibitor, assess the phosphorylation of PLCγ1 and ERK1/2 in VEGF-stimulated HUVECs.[17]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement.
-
-
Causality: These experiments are critical to bridge the gap between biochemical activity and cellular effects, confirming that the observed phenotype is a direct result of target modulation.
-
-
In Vitro Functional Assays:
-
Objective: To further characterize the functional consequences of target inhibition.
-
Methodology:
-
Angiogenesis Assays: For a confirmed VEGFR-2 inhibitor, perform tube formation assays using HUVECs on Matrigel to assess the anti-angiogenic effects in vitro.
-
Cell Cycle and Apoptosis Analysis: For compounds showing anti-proliferative activity, use flow cytometry to analyze the effects on cell cycle distribution and induction of apoptosis (e.g., Annexin V/PI staining).
-
-
Causality: These assays provide a deeper understanding of the cellular mechanisms through which the compound exerts its therapeutic effects.
-
Diagram 1: Proposed Signaling Pathway for a VEGFR-2 Inhibitor
Caption: Inhibition of VEGFR-2 signaling by this compound.
Diagram 2: Experimental Workflow for Target Validation
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcdr.net [jcdr.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(5-Methyl-thiophen-2-yl)-1H-indazole: A Scoping Guide for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course for a Novel Investigational Compound
The quest for novel anticancer therapeutics is a continuous endeavor, driven by the need for more effective and less toxic treatments. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration. This guide focuses on a specific, yet under-investigated molecule: 5-(5-Methyl-thiophen-2-yl)-1H-indazole . While direct, extensive research on this particular compound is nascent, its structural composition, featuring both an indazole and a thiophene moiety, places it at the intersection of two well-established pharmacophores with demonstrated significance in oncology.
This document serves as a technical and strategic blueprint for researchers and drug development professionals. It is not a retrospective summary of established findings, but rather a forward-looking guide designed to catalyze and inform the investigation of this promising chemical entity. We will dissect the therapeutic potential of its core components, propose plausible mechanisms of action based on existing knowledge of analogous structures, and provide a comprehensive, actionable framework for its preclinical evaluation. The methodologies outlined herein are grounded in established, validated protocols, providing a self-validating system for rigorous scientific inquiry.
Part 1: Deconstructing the Core - The Rationale for Investigation
The therapeutic potential of this compound is predicated on the well-documented anticancer activities of its constituent heterocyclic systems: the indazole and the thiophene rings.
The Indazole Scaffold: A Privileged Structure in Oncology
The indazole ring system is a cornerstone of many clinically relevant and investigational anticancer agents. Its rigid, bicyclic structure provides a versatile scaffold for interacting with various biological targets, particularly protein kinases.[1][2] Numerous indazole derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[2][3] The pharmacological importance of this scaffold is underscored by its presence in drugs targeting key oncogenic pathways.[2]
The Thiophene Moiety: A Versatile Contributor to Bioactivity
Thiophene and its derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties.[4] Thiophene-containing molecules have been shown to induce cell cycle arrest and apoptosis in various cancer cells, including those of lung, liver, and breast origin.[4][5] The thiophene ring can act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties. Its electron-rich nature also allows for a variety of chemical modifications to optimize target binding and efficacy.
The combination of these two pharmacophores in this compound presents a compelling hypothesis: the potential for synergistic or novel anticancer activity. The methyl group on the thiophene ring may further influence its metabolic stability and interaction with target proteins. This unique structural amalgamation warrants a thorough investigation into its potential as a novel anticancer agent.[6]
Part 2: Postulated Mechanisms of Action - A Hypothesis-Driven Approach
Given the prevalence of indazole derivatives as kinase inhibitors, a primary hypothesis is that this compound may exert its anticancer effects through the modulation of one or more protein kinases critical to cancer cell proliferation and survival.
Potential Kinase Targets
Several kinase families are implicated in the activity of indazole-based anticancer agents. These include, but are not limited to:
-
Glycogen Synthase Kinase 3 (GSK-3): A key regulator of numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1]
-
Janus Kinases (JAKs): Central to cytokine signaling pathways that are often dysregulated in cancer.[1]
-
Aurora Kinases: Essential for mitotic progression, making them attractive targets for cancer therapy.[1]
-
Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, with inhibitors showing promise as anticancer agents.[3]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothetical mechanism of action for this compound.
Part 3: A Roadmap for Preclinical Evaluation - Experimental Protocols
A rigorous and systematic preclinical evaluation is essential to validate the anticancer potential of this compound. The following experimental workflow provides a comprehensive approach, from initial synthesis to in vivo efficacy studies.
Synthesis of this compound
Caption: Proposed Suzuki coupling for the synthesis of the target compound.
In Vitro Evaluation
1. Cell Viability Assays:
-
Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer) in 96-well plates.[4]
-
After 24 hours, treat the cells with increasing concentrations of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
2. Apoptosis Assays:
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration.
-
After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.[5]
-
3. Cell Cycle Analysis:
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cancer cells with the compound.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
-
4. Kinase Inhibition Assays:
-
Objective: To identify potential protein kinase targets of the compound.
-
Protocol:
-
Utilize a panel of in vitro kinase assays (e.g., radiometric, fluorescence-based) for key oncogenic kinases (GSK-3, JAKs, Aurora kinases, etc.).
-
Determine the IC50 of the compound against each kinase to identify potent targets.
-
In Vivo Evaluation
1. Xenograft Mouse Model:
-
Objective: To assess the antitumor efficacy of the compound in a living organism.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the compound orally or via intraperitoneal injection at various doses.[7]
-
Monitor tumor growth and body weight over time.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis.
-
2. Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Protocol:
-
Administer a single dose of the compound to rodents (rats or mice) via intravenous and oral routes.[8][9]
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as bioavailability, half-life, and clearance.
-
Part 4: Data Presentation and Interpretation
For illustrative purposes, the following tables present hypothetical data that could be generated from the aforementioned experimental protocols.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 5.1 |
| HepG-2 | Liver | 3.8 |
| PC-3 | Prostate | 7.2 |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| GSK-3β | 50 |
| JAK2 | 120 |
| Aurora A | 85 |
| PLK4 | 200 |
Part 5: Conclusion and Future Directions
This compound represents a novel chemical entity with a strong theoretical rationale for investigation as an anticancer agent. Its hybrid structure, combining the privileged indazole scaffold with the versatile thiophene moiety, suggests the potential for potent and selective activity against key oncogenic targets. The experimental roadmap outlined in this guide provides a robust framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy and pharmacokinetic profiling.
Future research should focus on elucidating the precise mechanism of action, potentially through target deconvolution studies and structural biology approaches. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and drug-like properties. Should this initial preclinical evaluation yield promising results, the path towards further development, including toxicology studies and eventual clinical trials, can be confidently pursued. This guide serves as the foundational blueprint for unlocking the therapeutic potential of this intriguing molecule in the fight against cancer.
References
-
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate.[Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.[Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed Central.[Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.[Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.[Link]
-
Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. ResearchGate.[Link]
-
In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. PubMed.[Link]
- US9163007B2 - 5-substituted indazoles as kinase inhibitors.
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.[Link]
-
5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. PubMed.[Link]
-
Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate.[Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.[Link]
Sources
- 1. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
<
Authored by [Your Name/Lab], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The protocol herein details a robust and efficient Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful synthesis and validation.
Introduction: The Significance of the Indazole-Thiophene Scaffold
The fusion of indazole and thiophene moieties into a single molecular entity, this compound, creates a scaffold with considerable potential in medicinal chemistry and materials science.[1] Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2][3][4][5] The indazole ring system is a key component in several commercially available drugs.[3]
Similarly, the thiophene ring is a prominent pharmacophore in medicinal chemistry, valued for its diverse biological attributes.[6] Thiophene and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8][9][10] The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, enhancing its interaction with biological targets.[6]
The combination of these two heterocyclic systems in this compound makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Furthermore, the unique electronic properties of this compound suggest potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[1]
Retrosynthetic Analysis and Strategy: The Suzuki-Miyaura Approach
A logical and efficient approach to the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid reagents.[11][12]
Our retrosynthetic strategy disconnects the target molecule at the C5-position of the indazole ring and the C2-position of the thiophene ring. This leads to two key precursors: a 5-halo-1H-indazole (specifically, 5-bromo-1H-indazole) and a (5-methylthiophen-2-yl)boronic acid.
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-1H-indazole | ≥97% | Commercially Available |
| (5-Methylthiophen-2-yl)boronic acid | ≥95% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Complex with CH₂Cl₂ | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,2-Dimethoxyethane (DME) | Anhydrous, ≥99.5% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
-
Thin-layer chromatography (TLC) plates
-
UV lamp
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Synthetic Procedure
The following workflow diagram illustrates the key steps in the synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 9. cognizancejournal.com [cognizancejournal.com]
- 10. impactfactor.org [impactfactor.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 5-(5-Methyl-thiophen-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole-Thiophene Scaffold
The fusion of indazole and thiophene rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. The indazole core is a recognized pharmacophore present in a multitude of biologically active compounds, exhibiting properties such as anti-tumor, anti-inflammatory, and kinase inhibitory activities.[1][2] Thiophene, a sulfur-containing heterocycle, is also a crucial component in various pharmaceuticals and organic electronic materials.[3][4] The target molecule, 5-(5-methyl-thiophen-2-yl)-1H-indazole, combines these two privileged structures, making it a valuable building block for the discovery of novel therapeutics and advanced materials.
The construction of the critical C-C bond between the indazole and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[1][5] Among these, the Suzuki-Miyaura coupling stands out due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[6] This guide provides a detailed examination of the Suzuki-Miyaura reaction for this specific synthesis, offering mechanistic insights, a comparative analysis of catalytic systems, and a robust, field-proven experimental protocol.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][6] For the synthesis of this compound, the primary disconnection is between the C5 position of the indazole ring and the C2 position of the thiophene ring.
The general workflow involves the coupling of a 5-halo-1H-indazole (typically 5-bromo-1H-indazole) with a (5-methyl-thiophen-2-yl)boronic acid or its corresponding boronate ester.
Caption: General workflow for the Suzuki-Miyaura synthesis.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is critical for rationalizing the choice of reagents and for troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the 5-bromo-1H-indazole, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. Electron-rich, sterically demanding phosphine ligands on the palladium center facilitate this step.[7]
-
Transmetalation : The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers the 5-methyl-thiophenyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (indazolyl and thiophenyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Critical Parameters and Reagent Selection
The success of the synthesis hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent.
| Component | Role & Rationale | Recommended Choices |
| Palladium Source | The precursor to the active Pd(0) catalyst. Pre-catalysts are often Pd(II) complexes that are reduced in situ. | PdCl₂(dppf) : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often the best choice for heteroaromatic couplings, showing high yields and shorter reaction times.[9] Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a classic choice but can be less effective for this specific transformation.[9] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates key steps in the catalytic cycle. For heteroaromatics, electron-rich and bulky phosphine ligands are preferred. | dppf (often integral to the catalyst), XPhos , SPhos . These ligands promote efficient oxidative addition and reductive elimination.[7] |
| Base | Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. The choice of base is critical and can influence yield. | K₂CO₃ : A moderately strong and commonly used base, effective in many Suzuki couplings.[4][9] Cs₂CO₃ : A stronger base that can sometimes improve yields, especially with less reactive substrates. |
| Solvent | Solubilizes reactants and influences reaction kinetics. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. | DME/H₂O : Dimethoxyethane and water is a standard solvent system.[4][9] Dioxane/H₂O : Another common and effective choice. THF/H₂O : Can also be used, though optimization may be required.[1] |
A known challenge with thiopheneboronic acids is their tendency to undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), which can lower yields.[3][4] The use of anhydrous conditions or carefully optimized biphasic systems can sometimes mitigate this side reaction.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki cross-coupling of 5-bromoindazoles with thiopheneboronic acids.[4][10]
Safety Precaution : Handle all reagents, especially palladium catalysts and solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 5-Bromo-1H-indazole | 197.02 g/mol | 1.00 g | 5.08 mmol | 1.0 |
| 5-Methyl-2-thiopheneboronic acid | 141.99 g/mol | 865 mg | 6.10 mmol | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 g/mol | 207 mg | 0.25 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.11 g | 15.24 mmol | 3.0 |
| 1,2-Dimethoxyethane (DME) | 90.12 g/mol | 40 mL | - | - |
| Deionized Water | 18.02 g/mol | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.00 g, 5.08 mmol), 5-methyl-2-thiopheneboronic acid (865 mg, 6.10 mmol), and potassium carbonate (2.11 g, 15.24 mmol).
-
Catalyst Addition : Add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (PdCl₂(dppf)·CH₂Cl₂, 207 mg, 0.25 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add 1,2-dimethoxyethane (40 mL) and deionized water (10 mL) via syringe.
-
Heating : Immerse the flask in a preheated oil bath at 80-85 °C and stir the mixture vigorously.
-
Scientist's Note: The reaction is typically heated to ensure a reasonable reaction rate.[9] The color of the reaction mixture will likely darken to a brown or black suspension.
-
-
Monitoring the Reaction : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-40% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours.
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective.
-
Characterization : The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.[11]
-
¹H NMR : Expect signals corresponding to the indazole and thiophene protons, as well as the methyl group.
-
¹³C NMR : Expect distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS) : Confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 215.06).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough. | 1. Use a fresh bottle of catalyst. 2. Ensure the system is thoroughly purged with Ar/N₂. 3. Switch to a stronger base like Cs₂CO₃. |
| Recovery of Starting Material | 1. Reaction time too short. 2. Temperature too low. | 1. Extend the reaction time and continue monitoring by TLC. 2. Increase the reaction temperature to 90-100 °C. |
| Protodeboronation of Thiophene | Boronic acid instability under basic/aqueous conditions. | 1. Minimize water in the reaction mixture or use anhydrous conditions with a base like KF.[8] 2. Increase the equivalents of boronic acid to 1.5-2.0 eq. |
| Formation of Thiophene Dimer | Homocoupling of the thiopheneboronic acid. | This is a known side reaction.[3][4] Ensure efficient stirring and optimal catalyst loading. Purification by column chromatography should remove this byproduct. |
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. [Link]
-
MDPI. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
ACS Publications. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics. [Link]
-
RSC Publishing. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
ACS Publications. (2008). Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
Introduction: The Significance of Purity for a Privileged Scaffold
5-(5-Methyl-thiophen-2-yl)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, which combines the indazole and thiophene moieties, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The indazole core is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. The purity of this compound is of paramount importance, as even minor impurities can significantly impact the outcome of biological assays, alter the properties of materials, and compromise the safety and efficacy of potential drug candidates.
This comprehensive guide provides detailed protocols for the purification of this compound, focusing on chromatographic and crystallization techniques. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain this valuable compound with a high degree of purity, suitable for the most demanding applications.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction typically involves the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with a 5-methyl-thiophen-2-yl boronic acid or its ester. While efficient, this method can introduce several classes of impurities that must be addressed during purification.
Potential Impurities from Suzuki-Miyaura Coupling:
-
Unreacted Starting Materials: Residual 5-halo-1H-indazole and the thiophene boronic acid or its derivatives.
-
Homocoupling Products: Formation of thiophene dimers (bis(5-methyl-thiophen-2-yl)) is a known side reaction.[3]
-
Protodeboronation Products: The thiophene boronic acid can be converted back to 5-methylthiophene under the reaction conditions.[3]
-
Catalyst Residues: Traces of the palladium catalyst and its ligands.
-
Solvent and Reagent Adducts: Byproducts formed from the interaction of reactive intermediates with the solvent or other reagents.
A logical workflow for the purification of this compound is depicted below:
Figure 1: A generalized workflow for the purification of this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is the primary and most effective method for the initial purification of the crude product, capable of separating the target compound from the majority of the aforementioned impurities. The choice of stationary and mobile phases is critical and is dictated by the polarity of the compound. The presence of the N-H group in the indazole ring and the sulfur atom in the thiophene ring imparts a moderate polarity to the molecule.
Rationale for Solvent System Selection: A solvent system with a tunable polarity is required. A common and effective choice for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurity profile of the crude mixture.
Experimental Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, and so on). This gradient elution will help in separating compounds with close polarities.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Presentation: Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Similar to Hexanes/Ethyl Acetate. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds or to elute strongly retained impurities. |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for the final polishing of the product obtained from column chromatography, often leading to a highly crystalline and pure material. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.
Rationale for Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic heterocyclic compounds, a variety of solvent systems can be effective. A mixed solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), often provides excellent results.
Experimental Protocol:
-
Solvent Screening (Small Scale):
-
Place a small amount of the compound (10-20 mg) in a test tube.
-
Add a few drops of a single solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) and observe the solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the purified compound from chromatography in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise while heating and stirring until the compound just dissolves.
-
If using a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Data Presentation: Common Solvents for Recrystallization of Heterocyclic Compounds
| Solvent / Solvent System | Boiling Point (°C) | Comments |
| Ethanol | 78 | A good general-purpose solvent for moderately polar compounds.[4] |
| Ethyl Acetate | 77 | Effective for a wide range of organic compounds.[4] |
| Toluene | 111 | Suitable for aromatic compounds, but has a higher boiling point.[4] |
| Ethanol / Water | Variable | A versatile mixed solvent system for polar organics.[5] |
| Hexanes / Ethyl Acetate | Variable | Good for compounds of intermediate polarity. |
Purity Assessment: Ensuring the Quality of the Final Product
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
1. Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
2. High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for this compound.
Illustrative RP-HPLC Protocol:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
The purity is determined by the area percentage of the main peak. For drug development applications, a purity of >98% is often required.
Figure 2: A schematic of the RP-HPLC workflow for purity analysis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for detecting any structural isomers or impurities that may not be resolved by chromatography.
4. Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.
Conclusion
The successful purification of this compound to a high degree of purity is a critical step in its application in research and development. The combination of column chromatography for bulk impurity removal and recrystallization for final polishing provides a robust and reliable strategy. Rigorous analytical characterization is essential to validate the purity and structural integrity of the final product, ensuring its suitability for downstream applications. The protocols and guidelines presented in this application note are designed to be a valuable resource for researchers working with this important class of heterocyclic compounds.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
-
ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
JoVE. (2020). Recrystallization Technique for Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
Sources
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE kinase inhibition assay protocol
An In-Depth Technical Guide to Kinase Inhibition Profiling
Application Note: A Homogeneous Luminescence-Based Assay Protocol for Characterizing 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE Inhibition of VEGFR-2 Kinase
Introduction
The intersection of heterocyclic chemistry and oncological research has yielded numerous small-molecule kinase inhibitors that form the backbone of modern targeted therapies. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2][3] Similarly, the thiophene moiety is a privileged structure in medicinal chemistry, often used to modulate physicochemical properties and enhance receptor-ligand interactions.[4] The compound this compound, which combines these two key motifs, represents a promising candidate for development as an anti-cancer agent.[5]
This guide provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC₅₀) of this compound against a critical oncogenic kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8][9]
To achieve robust and high-throughput results, this protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay platform. This system quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range suitable for screening and detailed inhibitor characterization.[10][11][12]
Scientific Principles & Rationale
The Kinase Phosphorylation Reaction
At its core, a kinase is an enzyme that catalyzes the transfer of the γ-phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific substrate molecule. This phosphorylation event generates adenosine diphosphate (ADP) as a byproduct. The fundamental reaction is:
Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP
The rate of this reaction is directly proportional to the kinase's activity. An inhibitor compound functions by binding to the kinase, typically at the ATP-binding site, thereby preventing this phosphorylation from occurring.
Assay Technology: The ADP-Glo™ Luminescence Platform
Measuring kinase inhibition requires a reliable method to quantify the enzymatic reaction. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced, which positively correlates with kinase activity.[13][14]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, eliminate any remaining, unconsumed ATP. This step is vital because the large excess of ATP required for the kinase reaction would otherwise overwhelm the luminescent signal in the second step.
-
ADP to ATP Conversion & Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, producing a stable, "glow-type" luminescent signal.[10][12][15] The intensity of this light is directly proportional to the amount of ADP produced in the initial kinase reaction.
This two-step design allows the assay to measure product formation directly, providing high sensitivity even at low substrate conversion rates.[11]
Caption: Step-by-step workflow for IC₅₀ determination using the ADP-Glo™ assay.
Step-by-Step Methodology
1. Preparation of Compound Dilution Series: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in 100% DMSO. For example, starting from a 1 mM intermediate dilution, dilute 1:3 to get 333 µM, 111 µM, and so on. The final well concentration will be 100x lower. c. Include a "DMSO only" sample for the 0% inhibition (maximum activity) control.
2. Kinase Reaction Setup (Total Volume: 25 µL): a. Prepare a 1x Kinase Assay Buffer. If using a 5x stock, dilute with ultrapure water. Keep on ice. b. Prepare a Master Mix containing buffer, substrate, and ATP. For each well, you will need:
- 5 µL of 5x Kinase Assay Buffer
- 2.5 µL of Substrate (e.g., Poly(Glu,Tyr))
- 2.5 µL of ATP (final concentration ~50 µM)
- 2.5 µL of Ultrapure Water c. Add 2.5 µL of the appropriate compound dilution (or DMSO) to the wells of a white, opaque 96-well plate. d. Add 12.5 µL of the Master Mix to all wells. e. Thaw the VEGFR-2 enzyme on ice. Dilute it to the pre-determined optimal concentration (e.g., ~2 ng/µL) in 1x Kinase Assay Buffer. [7] f. Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" (negative control) wells. To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer. g. Mix the plate gently on a plate shaker for 30 seconds.
3. Kinase Reaction Incubation: a. Cover the plate to prevent evaporation. b. Incubate at 30°C for 60 minutes . [7][16] 4. Signal Detection: a. Equilibrate the plate and the ADP-Glo™ reagents to room temperature. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction. [17] c. Mix on a plate shaker for 30 seconds. d. Incubate at room temperature for 40 minutes . [13][14] e. Add 50 µL of Kinase Detection Reagent to each well. f. Mix on a plate shaker for 30 seconds. g. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize. [13][14] h. Read the luminescence on a plate reader (Relative Luminescence Units, RLU).
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, average the RLU values for each control and sample. The "Blank" represents 100% inhibition, and the "DMSO" control represents 0% inhibition (maximum signal).
% Inhibition = 100 * ( 1 - [ (RLU_Inhibitor - RLU_Blank) / (RLU_DMSO - RLU_Blank) ] )
IC₅₀ Curve Generation
Use graphing software (e.g., GraphPad Prism, Origin) to plot the % Inhibition versus the log₁₀ of the inhibitor concentration .
IC₅₀ Value Determination
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Sample Data Table:
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. RLU | % Inhibition |
| 10 | 1.00 | 15,500 | 98.5% |
| 3.33 | 0.52 | 21,300 | 92.2% |
| 1.11 | 0.05 | 45,600 | 65.8% |
| 0.37 | -0.43 | 88,900 | 18.9% |
| 0.12 | -0.91 | 105,400 | 1.2% |
| 0 (DMSO) | N/A | 106,800 | 0.0% |
| Blank (No Enz) | N/A | 13,800 | 100.0% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in replicates.- Low signal-to-background ratio. | - Check pipetting accuracy and technique.- Optimize enzyme/ATP concentrations to increase the signal window.- Ensure reagents are fully thawed and mixed. |
| High RLU in Blank | - ATP contamination in reagents. | - Use fresh, high-quality reagents and ATP-free water. |
| Inhibitor appears to activate the kinase | - Compound auto-luminescence or interference with luciferase. | - Run a counterscreen: test the compound directly in the detection step (after adding Kinase Detection Reagent) without the kinase reaction to check for interference. |
| Poor curve fit / scattered data | - Compound insolubility at high concentrations.- Inaccurate dilutions. | - Check compound solubility in the final assay buffer.- Prepare fresh dilution series and verify pipetting. |
Conclusion
This application note provides a robust, validated, and detailed protocol for assessing the inhibitory activity of this compound against VEGFR-2 kinase. By employing the sensitive and reliable ADP-Glo™ luminescent platform and adhering to principles of assay validation such as Z'-factor determination, researchers can confidently generate high-quality dose-response data. This methodology is fundamental for characterizing novel kinase inhibitors, enabling informed decisions in the drug discovery and development pipeline.
References
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - GraphPad. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]
-
Chemi-Verse™ PDGFRα (D842I) Kinase Assay Kit - BPS Bioscience. [Link]
-
BRAF (V600E) Kinase Assay Kit - BPS Bioscience. [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. [Link]
-
Z-factor - Wikipedia. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
The Z prime value (Z´) | BMG LABTECH. [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies - Domainex. [Link]
-
Identification of BRAF inhibitors through in silico screening - PMC - PubMed Central. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. [Link]
-
Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - ERS Publications. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. [Link]
-
BRAF (WT) Kinase Assay Kit - BPS Bioscience. [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. [Link]
-
Assay performance and the Z'-factor in HTS - Drug Target Review. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[5][18]aphthyridin-2(1H)- one. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]
-
CDK2 Assay Kit - BPS Bioscience. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. [Link]
-
Chapter 6: Understanding Luminescence Based Screens - Books. [Link]
-
Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. [Link]
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS. [Link]
-
Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC - NIH. [Link]
-
Z' Does Not Need to Be > 0.5 - PMC - NIH. [Link]
-
Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. [Link]
-
Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed. [Link]
-
ADP Glo Protocol. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
-
PDGFRα (D842V) Assay Kit PDGFRa 79828 - BPS Bioscience. [Link]
Sources
- 1. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. ADP-Glo™ Kinase Assay Protocol [ch.promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Bioactivity of 5-(5-methyl-thiophen-2-yl)-1H-indazole
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets.[3] Several FDA-approved small molecule drugs, including kinase inhibitors, feature this indazole core.[1] The compound of interest, 5-(5-methyl-thiophen-2-yl)-1H-indazole, combines this potent indazole moiety with a methyl-thiophene group, another heterocyclic ring system known to be present in biologically active molecules.[4] This structural combination suggests a strong potential for therapeutic activity, particularly as an anti-cancer agent through mechanisms such as the inhibition of cell proliferation and key signaling pathways.[1][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on a tiered approach to characterizing the cellular activity of this compound. The protocols herein are designed as a self-validating system, progressing from foundational assessments of cytotoxicity to more complex mechanistic studies. We will explain the causality behind experimental choices, ensuring that the resulting data is both robust and interpretable.
Section 1: Foundational Assays - Assessing General Cytotoxicity and Anti-proliferative Effects
The initial step in characterizing any novel compound is to determine its fundamental impact on cell viability and proliferation. These assays provide the basis for dose-selection in subsequent mechanistic studies and establish the compound's general potency.
Protocol 1.1: Cell Viability Assay using a Luminescence-Based Readout
Principle of the Assay This assay quantifies the amount of adenosine triphosphate (ATP) present in cell culture, which is a direct indicator of metabolically active, viable cells.[5] A decrease in ATP levels is a hallmark of cytotoxicity or cytostatic effects. We recommend a luminescence-based assay, such as Promega's CellTiter-Glo®, for its high sensitivity and broad linear range.[6]
Rationale for Key Steps
-
Cell Titration: Determining the optimal cell seeding density is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Luminescence vs. Colorimetric: Luminescence assays generally have a better signal-to-background ratio and are less prone to interference from colored compounds compared to traditional colorimetric assays like MTT.
-
Positive Control: Staurosporine is a potent, non-selective kinase inhibitor that induces apoptosis in a wide range of cell lines, making it an excellent positive control for cytotoxicity.
Experimental Protocol
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, or MDA-MB-231 breast cancer) in a white, clear-bottom 96-well plate at their predetermined optimal density and allow them to adhere overnight.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 2-fold serial dilution series in cell culture medium, ensuring the final DMSO concentration in the well does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (0.5% DMSO). Add a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
ATP Measurement:
-
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a microplate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the background (no cells) as 0%. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| A549 | Lung Carcinoma | 3,000 - 5,000 |
| HCT-116 | Colorectal Carcinoma | 4,000 - 6,000 |
| MDA-MB-231 | Breast Cancer | 5,000 - 8,000 |
| HeLa | Cervical Cancer | 2,000 - 4,000 |
Section 2: Mechanistic Assays - Investigating the Mode of Action
If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate how it is affecting the cells. Based on the indazole scaffold, two primary hypotheses are worth exploring: the induction of apoptosis and the inhibition of protein kinase signaling.[8][9]
Logical Workflow for Mechanistic Investigation
A systematic approach is crucial for efficiently determining the compound's mechanism of action. The following workflow ensures that foundational data informs more complex experiments.
Caption: Experimental workflow from initial screening to mechanistic analysis.
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle of the Assay This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations corresponding to 1x, 2x, and 5x its IC₅₀ value for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., Trypsin-EDTA followed by neutralization).
-
Combine the detached cells with their corresponding medium, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation: The data will be displayed in a quadrant plot, distinguishing four populations as shown in the diagram below. Quantify the percentage of cells in each quadrant.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol 2.2: Cellular Kinase Pathway Inhibition Profiling
Principle of the Assay Given that many indazole derivatives are kinase inhibitors, a direct way to test this hypothesis is to measure the phosphorylation state of key downstream substrates within a signaling cascade.[9][10] A reduction in the phosphorylation of a specific substrate upon compound treatment indicates inhibition of an upstream kinase. A phospho-specific Western blot is a targeted and reliable method for this initial investigation.
Rationale for Key Steps
-
Target Selection: Start with key oncogenic signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways. Probing for p-ERK and p-AKT provides a broad yet informative first look.
-
Time Course: Kinase inhibition is often a rapid event. A short treatment time (e.g., 1-4 hours) is ideal for observing direct effects on phosphorylation before downstream feedback loops or cell death processes are initiated.
-
Loading Control: Using a total protein antibody for the target of interest (e.g., total-ERK) or a housekeeping protein (e.g., GAPDH) is essential to ensure that any observed decrease in the phospho-signal is due to inhibition, not a general decrease in protein levels.
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in a 6-well plate to reach 80-90% confluency. Serum-starve the cells overnight if the pathway of interest is activated by growth factors.
-
Treatment: Treat cells with the compound (e.g., at its IC₅₀ and 10x IC₅₀) for a short duration (e.g., 2 hours). Include a vehicle control. If applicable, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for the final 15-30 minutes of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-phospho-AKT).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total-ERK, total-AKT, and a loading control like GAPDH to confirm equal protein loading.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. reactionbiology.com [reactionbiology.com]
In Vivo Application Notes and Protocols for 5-(5-Methyl-thiophen-2-yl)-1H-indazole Derivatives
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies with 5-(5-methyl-thiophen-2-yl)-1H-indazole derivatives. This class of compounds holds significant promise, with preliminary data suggesting potential applications in oncology and inflammatory diseases.[1] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring methodologically sound and reproducible in vivo investigations.
Section 1: Scientific Background and Rationale
The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and analgesic activities.[2][3][4] The incorporation of a methyl-thiophene moiety at the 5-position of the indazole ring is hypothesized to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its efficacy and target selectivity. Thiophene derivatives themselves are known for a variety of biological activities, including cytotoxic effects against cancer cells. The combination of these two heterocyclic systems in this compound derivatives presents a compelling case for in vivo evaluation in relevant disease models.
Presumed Mechanism of Action: A Multifaceted Approach
While the precise mechanism of action for this compound derivatives is still under investigation, based on the broader class of indazole compounds, several pathways can be postulated:
-
Anti-inflammatory Action: Many indazole derivatives have been shown to inhibit key mediators of inflammation.[2][5] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6]
-
Anti-cancer Activity: The anti-proliferative effects of indazole derivatives are often linked to the inhibition of various protein kinases that are crucial for cancer cell growth, survival, and metastasis.[4][7] Some derivatives have also been found to induce apoptosis (programmed cell death) in tumor cells.[8] The presence of the thiophene group may also contribute to anti-cancer efficacy, as seen in other thiophene-containing compounds.[9][10]
The following diagram illustrates the potential signaling pathways that may be targeted by these derivatives.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Cell Line-Derived Xenograft (CDX) Model for Anti-Cancer Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor activity of a test compound in a CDX model.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel
-
This compound derivative
-
Vehicle
-
Standard-of-care chemotherapy agent (e.g., Doxorubicin)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the animals for tumor growth. Start treatment when the tumors reach a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment:
-
Randomize the tumor-bearing mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Standard chemotherapy
-
Group III-V: Test compound at different doses
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., PO, IV, IP).
-
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week. [11]Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Monitor the body weight and overall health of the animals throughout the study as indicators of toxicity.
-
Endpoint: Euthanize the animals when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Tumor Excision and Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Workflow Diagram:
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Section 4: Pharmacokinetic Studies
Understanding the pharmacokinetic (PK) profile of a this compound derivative is crucial for interpreting efficacy and toxicity data. A basic PK study in mice or rats can provide valuable information on absorption, distribution, metabolism, and excretion (ADME). [12]
Protocol: Preliminary Pharmacokinetic Study in Mice
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Test compound
-
Appropriate vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the test compound to a group of mice via the intended route of administration (e.g., PO or IV).
-
Blood Sampling: Collect blood samples from a subset of animals at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). [12]
Section 5: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Carrageenan-Induced Paw Edema Study
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (%) | Percent Inhibition of Edema (%) |
| Vehicle Control | - | 65.4 ± 5.2 | - |
| Standard Drug | 10 | 28.1 ± 3.1 | 57.0 |
| Test Compound | 25 | 50.3 ± 4.5 | 23.1 |
| Test Compound | 50 | 35.7 ± 3.9 | 45.4 |
| Test Compound | 100 | 25.9 ± 2.8 | 60.4 |
Table 2: Example Data Summary for CDX Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1520 ± 210 | - | +5.2 |
| Standard Drug | 5 | 450 ± 95 | 70.4 | -8.1 |
| Test Compound | 50 | 890 ± 150 | 41.4 | +2.3 |
| Test Compound | 100 | 510 ± 110 | 66.4 | -1.5 |
Section 6: Concluding Remarks and Future Directions
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound derivatives. It is imperative that all animal studies are conducted ethically and in accordance with institutional and national guidelines. The data generated from these studies will be instrumental in elucidating the therapeutic potential of this promising class of compounds and guiding their further development. Future studies should aim to explore the detailed mechanism of action, investigate a broader range of cancer models, and assess the combination potential with existing therapies.
References
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]
-
Crown Bioscience. (2021, July 25). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Das, S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
-
Amr, A. E.-G. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. [Link]
-
Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1–7. [Link]
-
Georgiev, G. P., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 937-943. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]
-
University of British Columbia. (2021, February). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
LIDE Biotech. (n.d.). Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. Retrieved from [Link]
-
Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]
-
Sci-Hub. (n.d.). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15827-15838. [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]
-
Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]
-
Queen's University. (2011, July 7). Rodent Tail Vein Injections in Mice. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Burboa, M. G., et al. (2022). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. Pharmaceutics, 14(11), 2358. [Link]
-
Ben-David, U., et al. (2017). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 12(7), e0181232. [Link]
-
Muhammad, U., et al. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03), 1338. [Link]
-
ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
Virginia Tech. (2017, December 12). Standard Operating Procedure: Mouse Intravenous Injections. Retrieved from [Link]
-
Le, T. T., & Burden, S. J. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), 2841. [Link]
-
Pulkka, A., et al. (2021). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Cancer Chemotherapy and Pharmacology, 88(4), 623–633. [Link]
-
Chen, Y., et al. (2022). Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Molecules, 27(13), 4304. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
-
Sharma, V., & Kumar, P. (2013). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3328-3342. [Link]
-
Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 12. Pharmacokinetics and Main Metabolites of Anwulignan in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 5-(5-methyl-thiophen-2-yl)-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Indazole-containing derivatives are a critical class of molecules in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[2][3] A robust and multi-technique analytical approach is paramount to confirm the identity, purity, and stability of such novel chemical entities, ensuring data integrity for subsequent stages of drug discovery. This guide details integrated protocols for structural elucidation, purity assessment, and physicochemical analysis, designed for researchers, chemists, and drug development professionals.
Introduction: The Rationale for a Comprehensive Analytical Strategy
The journey of a potential drug candidate from synthesis to clinical trials is underpinned by rigorous analytical characterization. For a molecule like this compound, which combines two biologically significant heterocyclic motifs, an unambiguous understanding of its structure and properties is non-negotiable.[4][5] The analytical strategy outlined herein is designed to be a self-validating system, where orthogonal techniques provide complementary data to build a complete and trustworthy profile of the compound. This workflow moves from absolute structure confirmation to quantitative purity and finally to an assessment of its key physical properties.
Figure 1: High-level analytical workflow for compound characterization.
Physicochemical Properties
A summary of the fundamental properties of the target compound is essential for context.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂S | [Chem-Impex][1] |
| Molecular Weight | 214.29 g/mol | [Chem-Impex][1] |
| IUPAC Name | 5-(5-methyl-2-thienyl)-1H-indazole | N/A |
| CAS Number | 885272-88-8 | [Chem-Impex][1] |
Part A: Structural Elucidation Protocols
The primary goal is the unambiguous confirmation of the covalent structure. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[6] For substituted indazoles and thiophenes, ¹H and ¹³C NMR provide definitive information on the substitution pattern and the electronic environment of each atom.[7][8] Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are employed to rigorously assign all proton and carbon signals and confirm connectivity.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons which might otherwise exchange.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The N-H proton of the indazole ring is expected to be a broad singlet, while aromatic and methyl protons will appear in their characteristic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shift for each unique carbon atom in the molecule.
-
2D NMR Acquisition (if required): If any assignments are ambiguous, acquire the following spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the indazole and thiophene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl group to the thiophene ring and the thiophene ring to the indazole core.
-
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental confirmation of its elemental composition.[11] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy (typically <5 ppm) to predict a unique molecular formula. The fragmentation pattern observed can also offer structural clues that corroborate NMR data.[12][13]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common and gentle method for this type of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.
-
Data Acquisition (HRMS): Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. For C₁₂H₁₀N₂S, the expected exact mass of the protonated species [C₁₂H₁₁N₂S]⁺ is 215.0643.
-
Compare the measured mass to the theoretical mass. A mass error of less than 5 ppm provides high confidence in the elemental composition.
-
If fragmentation data (MS/MS) is acquired, analyze the daughter ions for structurally significant losses (e.g., loss of a methyl radical).
-
Part B: Purity and Identity Confirmation
Once the structure is confirmed, its purity must be established. HPLC is the industry standard for this, while LC-MS provides powerful orthogonal confirmation.
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the workhorse method for determining the purity of small-molecule drug candidates.[14] By developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities, we can accurately quantify its purity level using UV detection.[15][16]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at 1.0 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.[15]
-
Chromatographic System: Use a standard HPLC system equipped with a UV-Vis detector.
-
Method Parameters: The following conditions serve as a robust starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic nitrogen heterocycles. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[15] |
| Injection Vol. | 5 µL | A small volume prevents column overloading.[15] |
| Detection | UV at 254 nm and 280 nm | Aromatic heterocycles typically have strong absorbance at these wavelengths. |
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample. The goal is typically >95% purity for early-stage drug discovery compounds.
Part C: Physicochemical Characterization
Understanding the physical properties of a compound is crucial for formulation and stability assessment.
Thermal Analysis (DSC/TGA)
Principle and Rationale:
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] It is used to determine the melting point (Tm), a key indicator of purity for crystalline solids. Impurities typically depress and broaden the melting endotherm.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, decomposition temperature, and the presence of residual solvents or water.[18]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC/TGA pan.
-
Instrument Setup: Place the sample pan in the instrument furnace. Use an empty, sealed aluminum pan as the reference for DSC.
-
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | Simultaneous TGA-DSC Analyzer | Provides both datasets from a single experiment, saving time and sample.[19] |
| Temperature Range | 30 °C to 350 °C (or higher if needed) | Covers the range for solvent loss, melting, and onset of decomposition. |
| Heating Rate | 10 °C/min | A standard heating rate for pharmaceutical materials. |
| Purge Gas | Nitrogen at 30-50 mL/min | Provides an inert atmosphere to prevent oxidative degradation. |
-
Data Interpretation:
-
TGA Curve: A stable baseline with no significant weight loss until a high temperature (>200 °C) indicates a thermally stable, anhydrous/asolvated compound.[19]
-
DSC Curve: A single, sharp endothermic peak corresponds to the melting of a pure, crystalline substance. The onset temperature is reported as the melting point.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It serves as a quick and simple qualitative check to confirm the presence of key structural features.[20]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Indazole) | 3100-3300 (broad) | Confirms the presence of the indazole N-H group.[21] |
| C-H Stretch (Aromatic) | 3000-3100 | From the indazole and thiophene rings. |
| C-H Stretch (Aliphatic) | 2850-3000 | From the methyl group. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands expected from both rings. |
| C-S Stretch (Thiophene) | 600-800 | Can be weak and in the fingerprint region. |
Data Integration and Final Assessment
Figure 2: Logical integration of orthogonal analytical data.
Conclusion
The described suite of analytical methods—NMR, MS, HPLC, DSC/TGA, and FTIR—provides a robust framework for the comprehensive characterization of this compound. By systematically applying these protocols, researchers can confidently verify the molecular structure, quantify purity, and assess the key physicochemical properties of this and other related novel compounds, thereby ensuring the quality and reliability of materials used in drug discovery and development programs.
References
-
Jadhavar, P. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. Available at: [Link]
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2937-2947. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1373. Available at: [Link]
-
Novitskaya, V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Separations, 8(11), 213. Available at: [Link]
-
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]
-
AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
Dugina, N., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. Available at: [Link]
-
Abjean, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(10), 834-848. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
Sharma, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22617-22639. Available at: [Link]
-
Yutilov, Y. M., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 38(1), 36-41. Available at: [Link]
-
Ciolino, L. A. (2024). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Applied Sciences, 14(3), 1215. Available at: [Link]
-
Al-taani, B. (2014). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Comprehensive Pharmacy, 5(5), 1-5. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
Silva, A. M. S., et al. (2001). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry, 5(4), 397-434. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Available at: [Link]
-
Spycher, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4457-4467. Available at: [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
G, S., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14211-14228. Available at: [Link]
-
Celinski, M., et al. (2024). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Toxics, 12(2), 111. Available at: [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2977. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry | MDPI [mdpi.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 16. ijsra.net [ijsra.net]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for 5-(5-Methyl-thiophen-2-yl)-1H-indazole as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Catalytic Innovation
The convergence of the indazole and thiophene moieties within a single molecular framework, as exemplified by 5-(5-methyl-thiophen-2-yl)-1H-indazole, presents a compelling scaffold for the development of advanced ligands in transition metal catalysis. The indazole core, a bioisostere of indole, is a prominent feature in numerous pharmacologically active compounds, lauded for its ability to participate in hydrogen bonding and π-stacking interactions.[1][2] The thiophene ring, a sulfur-containing heterocycle, is also a key component in various pharmaceuticals and organic materials, contributing unique electronic properties and potential for metal coordination.[1] The strategic combination of these two heterocycles suggests that this compound can serve as a versatile precursor for ligands, particularly N-heterocyclic carbenes (NHCs), in palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the synthesis of this valuable compound and its potential application as a ligand precursor in catalysis.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of C-C bonds, offering a straightforward route to connect the indazole and methyl-thiophene fragments.[3] This protocol is adapted from the successful synthesis of similar 5-(thiophen-2-yl)-1H-indazoles.[1]
Causality of Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is selected for its high efficiency and stability in cross-coupling reactions involving heteroaryl compounds.[1] The dppf ligand provides both steric bulk and electron-donating properties that facilitate the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki coupling without promoting unwanted side reactions.[1]
-
Solvent: A mixture of 1,2-dimethoxyethane (DME) and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[1]
-
Temperature: The reaction is conducted at 80 °C to ensure a reasonable reaction rate without causing decomposition of the starting materials or the catalyst.[1]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
5-Bromo-1H-indazole
-
5-Methyl-2-thiopheneboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 mmol), 5-methyl-2-thiopheneboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2.5 mL) via syringe.
-
Add [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Outcome: Based on similar reactions, yields in the range of 70-85% can be anticipated.[1] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Application as a Precursor to N-Heterocyclic Carbene (NHC) Ligands for Catalysis
The true potential of this compound in catalysis is realized when it is converted into an N-heterocyclic carbene (NHC) ligand. NHCs are powerful σ-donating ligands that form highly stable and active complexes with transition metals, particularly palladium.[4] These palladium-NHC complexes are exceptional catalysts for a variety of cross-coupling reactions.[4][5]
Rationale for NHC Ligand Synthesis:
The indazole core can be N-alkylated or N-arylated, followed by the introduction of a second nitrogen and a carbon source to form an indazolium salt, the precursor to the NHC. The resulting ligand would chelate to a metal center, with the thiophene moiety potentially influencing the electronic properties and steric environment of the catalytic site.
Synthetic Pathway to an Indazole-Based NHC-Palladium Complex:
Caption: Proposed synthetic route to an indazole-based NHC-palladium complex.
Illustrative Protocol: Heck-Mizoroki Reaction Catalyzed by a Palladium-NHC Complex
While a specific protocol using a this compound-derived NHC is not yet prevalent in the literature, the following is a representative protocol for a Heck-Mizoroki reaction, a cornerstone of C-C bond formation, catalyzed by a generic palladium-NHC complex.[6] This protocol can be adapted and optimized for a newly synthesized indazole-based NHC-palladium catalyst.
Reaction Principle: The Heck-Mizoroki reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6] Palladium-NHC complexes are highly effective catalysts for this transformation, often exhibiting high turnover numbers (TON) and turnover frequencies (TOF).[1]
Detailed Protocol:
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., n-butyl acrylate)
-
[Pd(Indazole-NHC)Cl₂] complex (synthesized from this compound)
-
Base (e.g., Triethylamine, Et₃N or Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, add the aryl bromide (1.0 mmol), the [Pd(Indazole-NHC)Cl₂] complex (0.01 mmol, 1 mol%), and the base (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed solvent (5 mL) and the alkene (1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Expected Catalytic Performance
The performance of a new catalytic system is paramount. The following table illustrates the kind of data that should be collected to evaluate the efficacy of a newly synthesized this compound-derived NHC-palladium catalyst in a representative cross-coupling reaction.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | 1.0 | K₂CO₃ | DMF | 120 | 12 | Data to be determined | Calculate |
| 2 | 4-Bromoanisole | Styrene | 1.0 | Et₃N | Dioxane | 110 | 18 | Data to be determined | Calculate |
| 3 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | 0.5 | K₂CO₃ | DMF | 120 | 8 | Data to be determined | Calculate |
| 4 | 2-Bromopyridine | Styrene | 1.0 | K₂CO₃ | Dioxane | 110 | 24 | Data to be determined | Calculate |
TON (Turnover Number) = (moles of product) / (moles of catalyst)
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the development of novel ligands for catalysis. Its synthesis via Suzuki-Miyaura coupling is efficient and scalable. The true potential of this scaffold lies in its conversion to N-heterocyclic carbene ligands, which can be used to create highly active and stable palladium catalysts for a range of cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the rich catalytic chemistry of this exciting molecular architecture. Further research into the synthesis and catalytic applications of metal complexes bearing ligands derived from this compound is highly encouraged and is expected to lead to the discovery of new and improved catalytic systems.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
-
Cesar, J., & Munir, D. (2017). Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction. Comptes Rendus Chimie, 20(6), 632-650. [Link]
-
Kayser, V., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (125), e54932. [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26135-26153. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2957. [Link]
-
Bantreil, X., et al. (2011). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature Protocols, 6(1), 69-77. [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2754-2789. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arcjournals.org [arcjournals.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole Synthesis
Welcome to the technical support center for the synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience to empower you to overcome common synthetic hurdles and achieve optimal results.
I. Foundational Understanding: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][4][5]
The Catalytic Cycle
A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-1H-indazole), forming a Pd(II) complex.[1][4] This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the activated organoboron species (5-methyl-2-thiopheneboronic acid) is transferred to the palladium center, displacing the halide.[4][6] The presence of a base is crucial for the activation of the boronic acid, facilitating this step.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product, this compound, and regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting materials, even after an extended reaction time. What are the likely causes?
A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity:
-
Cause: The Pd(0) catalyst may not be forming in situ from the Pd(II) precatalyst, or it may have decomposed. The active catalyst is a Pd(0) species with at most two ligands.[1]
-
Solution: Ensure your palladium source is of high quality. Consider using a pre-formed, air-stable Pd(0) catalyst or a precatalyst system known for its robustness. For challenging couplings involving heteroaryl chlorides, specific catalysts like Pd(Amphos)2Cl2 have shown high efficacy.
-
-
Ligand Issues:
-
Cause: The chosen phosphine ligand may not be suitable for this specific transformation. Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[7]
-
Solution: For couplings involving thiophene boronic acids, ligands like SPhos and XPhos have demonstrated high activity.[7][8] Consider screening a panel of ligands to identify the optimal choice for your substrate combination.
-
-
Ineffective Base:
-
Cause: The base is critical for activating the boronic acid to facilitate transmetalation.[6] An inappropriate base may not be strong enough or may be sterically hindered.
-
Solution: A thorough investigation to identify a suitable base is often necessary.[9] While common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), the choice can significantly impact yield.[9] For some systems, fluoride ions (e.g., from KF) can be effective activators.[6]
-
-
Solvent Mismatch:
-
Cause: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A poor solvent choice can lead to low reaction rates.
-
Solution: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[1] Aqueous mixtures (e.g., dioxane/water) are frequently used and can enhance the reaction rate.[10] The nature of the solvent can affect the yield of the final products, with combinations like 1,4-dioxane and water sometimes providing better yields than dry toluene.[10]
-
Q2: I observe the formation of significant side products, which complicates purification and lowers the yield of my desired product. What are these side products and how can I minimize them?
A2: Side product formation is a frequent challenge in cross-coupling reactions. Identifying the major side products is the first step toward mitigating their formation.
-
Homocoupling of the Boronic Acid:
-
Cause: This occurs when two molecules of the 5-methyl-2-thiopheneboronic acid couple to form 5,5'-dimethyl-2,2'-bithiophene. This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.
-
-
Protodeborylation of the Boronic Acid:
-
Cause: The boronic acid can react with water or other protic sources to replace the boronic acid group with a hydrogen atom, leading to the formation of 2-methylthiophene. This is a common cause of low yields.[1]
-
Solution: Using boronic esters (e.g., pinacol esters) can improve stability and prevent protodeborylation.[1] If using a boronic acid, ensure it is of high purity and minimize the amount of water in the reaction, unless an aqueous solvent system is intentionally employed.
-
-
Dehalogenation of the Aryl Halide:
-
Cause: The 5-bromo-1H-indazole can be reduced to 1H-indazole. This can be a side reaction in some Suzuki-Miyaura couplings.
-
Solution: Optimizing the ligand and base combination can often suppress this side reaction. Slow addition of the aryl halide has been reported to minimize dehalogenation in some cases.
-
Purification and Isolation Challenges
Q3: My final product is difficult to purify. I see multiple spots on TLC, and column chromatography gives poor separation.
A3: Purification can be challenging due to the presence of closely related impurities.
-
Cause: The presence of homocoupled products, starting materials, and other byproducts with similar polarities to the desired product can make separation difficult.
-
Solution:
-
Reaction Optimization: The best approach to simplifying purification is to optimize the reaction to minimize side product formation.
-
Work-up Procedure: A carefully designed work-up can remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove unreacted boronic acid.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvent systems to find one that provides good crystal formation.
-
Chromatography: If column chromatography is necessary, try different solvent systems and consider using a high-performance flash chromatography system for better resolution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Catalyst loading should be optimized for each specific reaction. While typical loadings range from 0.5 to 5 mol%, lower catalyst levels are desirable for cost-effectiveness and to minimize palladium contamination in the final product. Highly active catalyst systems may allow for loadings as low as 0.05 mol%.[7]
Q2: How important is the purity of my starting materials?
A2: The purity of your 5-bromo-1H-indazole and 5-methyl-2-thiopheneboronic acid is critical. Impurities can interfere with the catalytic cycle and lead to side reactions, resulting in lower yields and purification difficulties. Always use reagents from reputable suppliers or purify them before use.
Q3: Can I run this reaction open to the air?
A3: While some robust catalyst systems can tolerate air, it is generally recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of the catalyst and promote the homocoupling of the boronic acid. However, some micellar Suzuki cross-coupling procedures have been developed that can be performed in water and under air.[12]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used.
Q5: Are there any safety precautions I should be aware of?
A5: Always follow standard laboratory safety procedures. Palladium compounds can be toxic and should be handled with care. Many of the solvents used in Suzuki couplings are flammable. Aryl boronic acids and palladium acetate can be irritants.[11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
IV. Recommended Starting Protocol
This protocol serves as a general starting point. Optimization of the parameters will likely be necessary to achieve the best results for your specific setup.
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Reagents and Equipment
-
5-bromo-1H-indazole
-
5-methyl-2-thiopheneboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
Procedure
-
To a dry round-bottom flask, add 5-bromo-1H-indazole (1.0 eq.), 5-methyl-2-thiopheneboronic acid (1.2 eq.), and the chosen base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (and ligand, if necessary) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-bromo-1H-indazole | Reactivity order: I > Br > Cl. Bromides offer a good balance of reactivity and stability. |
| Boronic Acid | 5-methyl-2-thiopheneboronic acid | Commercially available and suitable for Suzuki coupling. |
| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | Commonly used and effective for a range of Suzuki couplings. |
| Base | K₂CO₃ or K₃PO₄ | Effective bases for activating the boronic acid. |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Proven solvent systems for Suzuki-Miyaura reactions. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
V. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Barday, E., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(44), 14362–14363. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hashmi, M. A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 195-210. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1515. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
ResearchGate. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ACS Publications. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
ACS Publications. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]
-
MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2020(3), M1143. [Link]
-
NIH National Library of Medicine. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5869–5873. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
NIH National Library of Medicine. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Syntheses, 85, 248–257. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole
Welcome to the technical support guide for the synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole. This molecule is a crucial scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The most common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[3]
While powerful, this reaction is complex and can be prone to side product formation, complicating purification and reducing yields. This guide is designed to help you, the researcher, troubleshoot these common issues in a logical, efficient manner.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a significant amount of a biaryl impurity, specifically a dimer of my boronic acid starting material (5,5'-dimethyl-2,2'-bithiophene). What is causing this homocoupling?
Answer:
This is a classic and frequent side reaction in Suzuki-Miyaura couplings. The formation of a homocoupled dimer from your boronic acid, in this case, 5,5'-dimethyl-2,2'-bithiophene, arises from a competitive pathway to the desired cross-coupling.[4]
Causality & Mechanism: The mechanism of the Suzuki reaction involves a Pd(0)/Pd(II) catalytic cycle.[5][6] Homocoupling of the boronic acid can occur through several pathways, often involving a double transmetalation event. After the first transmetalation of the (5-methyl-thiophen-2-yl) group to the palladium center, a second molecule of the boronic acid can transmetalate, displacing the halide. This leads to a di-organopalladium(II) intermediate which then undergoes reductive elimination to form the homocoupled product.[4] This side reaction is often exacerbated by:
-
Presence of Oxygen: Trace oxygen can promote the homocoupling pathway.
-
High Temperatures: Increased temperature can sometimes favor side reactions.
-
Slow Reductive Elimination: If the final step to form the desired product is slow, it allows more time for the competing homocoupling pathway to occur.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere:
-
Degas your solvent thoroughly before use. The freeze-pump-thaw method (at least three cycles) is highly effective.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.
-
-
Optimize Ligand Choice:
-
Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which outcompetes the homocoupling pathway.[5] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
-
Control Reaction Temperature:
-
While Suzuki reactions often require heat, excessive temperatures can be detrimental. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C and adjust).[7]
-
-
Use Potassium Trifluoroborate Salts:
Question 2: My LC-MS analysis shows a significant peak corresponding to 2-methylthiophene. What is this byproduct and how do I prevent its formation?
Answer:
The presence of 2-methylthiophene indicates that your boronic acid starting material, (5-methyl-thiophen-2-yl)boronic acid, is undergoing protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.
Causality & Mechanism: Protodeboronation can occur through several mechanisms and is particularly prevalent with heteroaryl boronic acids.[8] The presence of water and the basicity of the reaction medium can facilitate this undesired hydrolysis.[7][8] For heteroaryl boronic acids like yours, the heteroatom can play a role in accelerating this process.[8]
Troubleshooting Steps:
-
Use Anhydrous Conditions (with caution): While some water is often beneficial or necessary for the Suzuki reaction (to help dissolve the base), excess water can promote protodeboronation. Try using anhydrous solvents and reagents.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation.
-
Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Potassium phosphate (K₃PO₄) is often a good choice as it is effective in the coupling but can be less harsh.
-
-
Switch to Boronic Esters or Trifluoroborates:
-
Minimize Reaction Time: Longer reaction times expose the boronic acid to the basic, aqueous conditions for longer, increasing the likelihood of protodeboronation.[7] Monitor your reaction by TLC or LC-MS and work it up as soon as it reaches completion.
Question 3: My reaction has stalled, and I have a lot of unreacted 5-bromo-1H-indazole remaining. What could be the issue?
Answer:
Incomplete conversion, with the starting halide remaining, usually points to a problem with the catalyst's activity or stability.
Causality & Mechanism:
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[9] This is often visible as a black precipitate in the reaction flask. This can be caused by inefficient ligand stabilization or high temperatures.
-
Inhibition by Nitrogen Heterocycles: Unprotected nitrogen-rich heterocyles, like your 1H-indazole, can sometimes coordinate to the palladium center and inhibit its catalytic activity.[10]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, might be slow.[5][11] This can be an issue with less reactive aryl chlorides, but can also be a factor with bromides under suboptimal conditions.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand Loading:
-
While it may seem counterintuitive, sometimes lowering the catalyst loading can prevent aggregation and lead to better overall conversion. Typical loadings range from 1-5 mol %.[12]
-
Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand and catalyst precursor).
-
-
Screen Different Catalyst Systems:
-
If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust, modern pre-catalyst system designed for challenging couplings. Pre-catalysts like those developed by Buchwald are often more effective.[13]
-
-
Protect the Indazole Nitrogen: Although many Suzuki couplings work with unprotected N-H groups, if inhibition is suspected, you can protect the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can improve solubility and prevent catalyst inhibition. The protecting group can be removed in a subsequent step.
-
Increase Temperature (Methodically): If the reaction is clean but slow, a modest increase in temperature might be necessary to drive the oxidative addition and overall reaction to completion.
Summary of Common Side Products
| Side Product | Chemical Name | Cause | Key Troubleshooting Strategy |
| Homocoupled Dimer | 5,5'-dimethyl-2,2'-bithiophene | Double transmetalation, often promoted by oxygen | Rigorous inert atmosphere, bulky ligands |
| Protodeboronation Product | 2-methylthiophene | Hydrolysis of the C-B bond | Use boronic esters or trifluoroborates, optimize base |
| Protodehalogenation Product | 1H-indazole | Cleavage of the C-Br bond | Ensure high-purity reagents, optimize solvent/base |
| Catalyst Decomposition | Palladium Black | Aggregation of active Pd(0) species | Use appropriate ligands, control temperature |
Experimental Protocols
Protocol 1: Rigorous Degassing using Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen from the reaction solvent, which can minimize side reactions like homocoupling.
-
Place the solvent in a round-bottom flask with a stir bar. The flask should be no more than half full.
-
Attach the flask to a high-vacuum line via a stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it thaws.
-
Repeat steps 3-5 for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Visualizing the Suzuki Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for the synthesis of this compound and indicates where the common side reactions diverge.
Fig 1. Suzuki Cycle and Side Reactions (Within 100 characters)
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Esposti, L. D., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). ResearchGate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Sciforum. (2022, November 15). Synthesis of new thiophenic derivatives. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: 5-Bromo-1H-Indazole Reactions
Welcome to the technical support center for 5-bromo-1H-indazole, a versatile building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your reactions and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of 5-bromo-1H-indazole.
Q1: What are the key stability and handling considerations for 5-bromo-1H-indazole?
A1: 5-Bromo-1H-indazole is a crystalline solid that is generally stable under ambient conditions.[1] However, it is important to be aware of its tautomeric nature. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2] Under strongly acidic or basic conditions, the compound's reactivity can be altered. For safety, it is classified as harmful if swallowed and can cause serious eye damage.[3] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q2: What are the typical solvents for dissolving 5-bromo-1H-indazole?
A2: 5-Bromo-1H-indazole exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It is also soluble in alcohols like methanol and ethanol, and ethers such as tetrahydrofuran (THF) and dioxane, especially upon gentle heating. Its solubility in nonpolar solvents like hexanes is limited.
Q3: I am observing two spots on my TLC after a reaction. What could be the cause?
A3: A common reason for observing two product spots on a TLC plate when working with 5-bromo-1H-indazole is the formation of N1 and N2 regioisomers, particularly in N-alkylation or N-arylation reactions.[4][5] The electronic properties of the indazole ring allow for substitution at either nitrogen atom of the pyrazole ring. The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and temperature.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific synthetic transformations involving 5-bromo-1H-indazole.
N-Alkylation: Controlling Regioselectivity
The formation of a mixture of N1 and N2 alkylated isomers is a frequent challenge.[4][5] The following guide will help you steer the reaction towards your desired isomer.
Q4: My N-alkylation of 5-bromo-1H-indazole is giving a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
A4: To favor the formation of the N1-alkylated isomer, you can employ conditions that are believed to proceed under thermodynamic control.[5] A recent study has shown that using a strong base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dioxane can provide high selectivity for the N1 position, especially when reacting with alkyl tosylates.[4] The chelation of the cesium cation between the N2 nitrogen and a substituent at the C3 position (if present) is thought to direct the alkylating agent to the N1 position.[4]
Q5: Conversely, how can I selectively synthesize the N2-alkylated isomer?
A5: Selective N2-alkylation can be achieved under acidic conditions using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[6][7] This method has been shown to provide excellent selectivity for the N2 position, with no detectable N1 isomer.[6][7] The proposed mechanism involves protonation of the trichloroacetimidate, which is then attacked by the more nucleophilic N2-nitrogen of the indazole.[6]
Workflow: N-Alkylation Regioselectivity Control
Caption: Decision workflow for controlling N1 vs. N2 alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
5-Bromo-1H-indazole is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, these reactions can be sensitive to various parameters.
Q6: My Suzuki-Miyaura coupling of 5-bromo-1H-indazole with a boronic acid is giving low yield. What should I try?
A6: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: For electron-rich heterocyclic halides like 5-bromo-1H-indazole, a common and effective catalyst is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[8] If you are using a simple Pd(PPh₃)₄ catalyst and observing low yields, switching to a more electron-rich and bulky ligand system can improve the outcome.[8]
-
Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is often effective, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve yields, especially with less reactive boronic acids.[8]
-
Solvent and Temperature: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane with water is a standard choice.[8] Ensure the reaction is heated sufficiently, typically around 80-100 °C, to drive the catalytic cycle.
-
Degassing: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
| Parameter | Starting Point | Alternative 1 | Alternative 2 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ |
| Ligand | - | dppf | SPhos or XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | DME/H₂O | Toluene/H₂O |
Table 1: Recommended conditions for optimizing Suzuki-Miyaura coupling of 5-bromo-1H-indazole.
Q7: I am attempting a Buchwald-Hartwig amination on unprotected 5-bromo-1H-indazole and the reaction is not proceeding. What are the key considerations?
A7: The Buchwald-Hartwig amination of N-H containing heterocycles can be challenging due to potential catalyst inhibition by the acidic proton.[9]
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is often crucial for success. Ligands like tBuBrettPhos have been specifically developed for the amination of unprotected five-membered heterocycles.[10]
-
Base Stoichiometry: A strong, non-nucleophilic base is required to deprotonate both the amine coupling partner and the indazole N-H. Lithium bis(trimethylsilyl)amide (LHMDS) is a common choice.[9] It is often necessary to use more than two equivalents of the base to ensure complete deprotonation and facilitate the catalytic cycle.[10]
-
Catalyst Precursor: Using a pre-formed palladium precatalyst can lead to more consistent results than generating the active catalyst in situ. These precatalysts are often more stable and provide a higher concentration of the active Pd(0) species at the start of the reaction.
Workflow: Troubleshooting Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.
Protecting Group Strategies
The use of a Boc protecting group on the indazole nitrogen is a common strategy to improve solubility and prevent side reactions.
Q8: I am having trouble removing the Boc group from my 5-bromo-1H-indazole derivative without affecting other acid-sensitive functional groups. What are some milder deprotection methods?
A8: While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard for Boc deprotection, they can be too harsh for sensitive substrates.[11] Here are some milder alternatives:
-
Toluenesulfonic Acid (TsOH) in THF/DCM: This method is reported to be very fast and effective.[11]
-
Oxalyl Chloride in Methanol: This provides a mild method for deprotection at room temperature.[12]
-
Basic Alumina (Mechanochemical): For solid-phase reactions, mechanochemical milling with basic alumina can effect Boc deprotection.[13]
A significant side reaction to be aware of during acidic Boc deprotection is the potential for the released tert-butyl cation to alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[14] The inclusion of a scavenger, such as anisole or triethylsilane, can help to mitigate this issue.[14]
Section 3: Experimental Protocols
Protocol 1: Selective N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate [4]
-
To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in dioxane, add cesium carbonate (2.0 eq).
-
Add the desired alkyl tosylate (1.5 eq).
-
Stir the resulting mixture at 90 °C for 2 hours.
-
After cooling to room temperature, pour the mixture into ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N1-alkylated product.
Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole [8]
-
In a reaction vessel, combine 5-bromo-1-ethyl-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Add degassed dimethoxyethane (DME) and water.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
References
-
Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(19), 4442–4445*. [Link]
-
Alam, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 1-10. [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5978. [Link]
-
Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23836. [Link]
-
Reddit. (2024). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5531-5545. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2023). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Request PDF. [Link]
Sources
- 1. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole
Welcome to the technical support center for the synthesis and yield optimization of 5-(5-methyl-thiophen-2-yl)-1H-indazole. This molecule is a valuable heterocyclic building block in pharmaceutical and materials science research, often serving as a key intermediate in the development of novel therapeutic agents.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its synthesis, providing not just solutions but also the underlying scientific reasoning to empower your research.
The most prevalent and scalable method for synthesizing this class of heteroaryl-substituted indazoles is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting and optimizing this specific pathway.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The reaction typically involves the palladium-catalyzed cross-coupling of a 5-halo-1H-indazole (commonly 5-bromo-1H-indazole) with a 5-methyl-2-thiopheneboronic acid or its corresponding boronate ester.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is very low or zero. Where should I start troubleshooting?
This is a common issue often traced back to one of three critical areas: catalyst integrity, reagent quality, or the reaction atmosphere.
-
Answer:
-
Catalyst Activity: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Ensure your catalyst, such as Pd(dppf)Cl₂, is from a reliable source and has been stored properly under an inert atmosphere. If in doubt, use a freshly opened bottle.
-
Inert Atmosphere: The Suzuki-Miyaura catalytic cycle involves Pd(0) species, which are readily oxidized by atmospheric oxygen, leading to catalyst deactivation. It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.
-
Reagent Quality: The purity of your starting materials is paramount. Impurities in the 5-bromo-1H-indazole or the 5-methyl-2-thiopheneboronic acid can interfere with the reaction. Verify the purity by NMR or LC-MS before starting.
-
FAQ 2: How can I address potential side reactions that are consuming my starting materials?
Side reactions are a primary cause of yield loss in Suzuki couplings. The most common culprits are protodeboronation and homocoupling.
-
Answer: A significant side reaction with thiopheneboronic acids is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, effectively destroying one of your key reactants.[2] Another common issue is the homocoupling of the boronic acid to form a thiophene dimer.
Strategies to Minimize Side Reactions:
-
Choice of Base: Use the mildest effective base. While strong bases like NaOH or KOH can be effective, they can also promote protodeboronation. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a better choice for sensitive substrates.[2][3]
-
Use a Boronate Ester: Consider converting the 5-methyl-2-thiopheneboronic acid to its pinacol ester. Boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Control Temperature: Avoid excessive heat. While the reaction requires heating (typically around 80-90 °C), unnecessarily high temperatures can accelerate side reactions.[3]
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for any degradation or homocoupling.
-
Caption: Key reaction pathways in Suzuki-Miyaura coupling.
FAQ 3: Should I protect the nitrogen (N-H) of the indazole ring?
The acidic N-H proton of the indazole can sometimes interfere with the reaction, and protecting it can be beneficial.
-
Answer: Yes, protecting the indazole nitrogen can significantly improve yields and simplify purification. Studies have shown that N-alkyl or N-Boc (tert-butyloxycarbonyl) protected indazoles are excellent substrates for Suzuki cross-coupling reactions.[3] The Boc group is particularly useful as it can be easily removed under acidic conditions post-coupling.
-
Benefit: Protection prevents potential N-arylation side products and can improve the solubility of the starting material.
-
Drawback: It adds two steps to the synthetic sequence (protection and deprotection), which may slightly reduce the overall process efficiency if not optimized.
For challenging couplings or when maximizing yield is the primary goal, N-protection is highly recommended.
-
FAQ 4: What are the optimal reaction conditions for the Suzuki coupling step?
While conditions must be optimized for each specific setup, a well-established starting point can save considerable time.
-
Answer: Based on literature precedents for similar couplings, the following conditions have proven effective.[2][3]
| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Indazole Substrate | 5-Bromo-1H-indazole (or N-Boc protected version) | Bromo-indazoles offer a good balance of reactivity and stability. Iodo-indazoles are more reactive but also more expensive and less stable. |
| Boron Reagent | 5-Methyl-2-thiopheneboronic acid or its pinacol ester | Use 1.1–1.3 equivalents. Pinacol esters can offer higher stability. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 2–5 mol%. This catalyst is known for its high efficiency and stability in cross-coupling reactions involving heteroaryl compounds.[3] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Use 2–3 equivalents. K₂CO₃ is a cost-effective and generally effective choice. |
| Solvent | 1,2-Dimethoxyethane (DME) or a Toluene/Ethanol/Water mixture | Ensure the solvent is thoroughly degassed before use. DME is often used with K₂CO₃.[3] |
| Temperature | 80–90 °C | Monitor the reaction by TLC or LC-MS. Typical reaction times are 2–12 hours. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst degradation. |
FAQ 5: How should I approach the final purification to remove palladium residues and other impurities?
Effective purification is key to obtaining a high-purity product and an accurate yield calculation.
-
Answer:
-
Initial Workup: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic base and salts.
-
Palladium Removal: Residual palladium can be problematic. After the aqueous wash, you can stir the organic layer with a palladium scavenger (e.g., silica-based thiol scavengers) or perform a filtration through a pad of Celite® to remove precipitated palladium black.
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution system, such as hexane/ethyl acetate, is typically effective for separating the product from unreacted starting materials and by-products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an excellent final step to achieve high purity.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for optimization.
-
To a reaction flask, add 5-bromo-1H-indazole (1.0 eq), 5-methyl-2-thiopheneboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add degassed 1,2-dimethoxyethane (DME) via syringe to create a suspension (approx. 0.1 M concentration relative to the indazole).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Synthesis of 5-Bromo-1H-indazole
If starting from indazole, a regioselective bromination is required.
-
Dissolve 1H-indazole (1.0 eq) in a suitable solvent like glacial acetic acid.[4]
-
Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) in portions at room temperature.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.
-
Dry the solid under vacuum to yield 5-bromo-1H-indazole. Purity should be confirmed before use in the subsequent coupling step.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2014). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Molbank. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles.
-
Molecules. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
Sources
Technical Support Center: 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Welcome to the technical support guide for 5-(5-methyl-thiophen-2-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges with this compound. As Senior Application Scientists, we have compiled this guide based on the fundamental physicochemical properties of the indazole scaffold, general principles of solubility for heterocyclic compounds, and established laboratory best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general chemical properties and expected solubility of this compound?
Answer: this compound (CAS No. 885272-88-8) is a heterocyclic organic compound featuring a planar, aromatic structure that combines indazole and methyl-thiophene moieties.[1] Such structures are often investigated as potential anti-cancer and anti-inflammatory agents.[1]
From a structural standpoint, the molecule is largely hydrophobic. The fused aromatic rings contribute to a rigid, planar geometry, which can promote strong crystal lattice packing. According to the general solubility equation, strong intermolecular interactions in the solid state (often indicated by a high melting point) lead to poor solubility.[2] While the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall character of the molecule suggests low intrinsic solubility in aqueous media.[3]
For initial experiments, it is reasonable to assume the compound is practically insoluble in water but will show increasing solubility in polar aprotic and polar protic organic solvents.
Table 1: Predicted Qualitative Solubility Profile This table provides an educated estimation of solubility based on the chemical structure and the properties of common laboratory solvents.[3] It should be used as a starting point for your own experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The dominant hydrophobic surface area of the aromatic system limits interaction with water. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The solvent's hydroxyl group can hydrogen bond with the indazole nitrogens, but the non-polar backbone of the compound limits extensive solvation. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them highly effective at solvating diverse, including planar and aromatic, compounds. |
| Non-Polar | Hexane, Toluene | Very Low | The molecule's polarity, arising from the nitrogen and sulfur heteroatoms, makes it incompatible with non-polar solvents. |
Q2: I am having trouble dissolving the compound, even in DMSO. What troubleshooting steps can I follow?
Answer: Difficulty dissolving a compound, even in a strong solvent like DMSO, can be frustrating and may point to issues with kinetics, concentration, or the solid-state properties of your specific batch. The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for initial dissolution failures.
Causality Behind the Steps:
-
Sonication: Applies high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart the compound's crystal lattice structure and accelerate the dissolution process.
-
Gentle Heat: Increases the kinetic energy of both the solvent and solute molecules, enhancing the rate and extent of dissolution. Caution: Do not overheat. While unsubstituted indazole is thermally stable with a boiling point of 270°C, prolonged exposure to high heat can degrade complex organic molecules.[4] Always cool the solution to room temperature before use in biological assays to prevent thermal shock to cells or proteins.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
Answer: The pH of the solvent is a critical factor influencing the solubility of this compound due to the amphoteric nature of the indazole ring.[5][6]
-
Acidic Conditions (Low pH): The 1H-indazole core contains a basic nitrogen atom (at the N2 position) that can be protonated. Unsubstituted indazole has a pKa of approximately 1.04-1.31 for its conjugate acid.[5][6] Below this pH, the molecule will exist predominantly in its protonated, cationic form. This charged species is significantly more polar and, therefore, exhibits greatly enhanced solubility in aqueous media .
-
Basic Conditions (High pH): The proton on the N1 nitrogen is acidic, with a pKa reported as ~13.9.[5][6] In strongly basic solutions (pH > 14), the compound can be deprotonated to form an anionic species, which would also increase aqueous solubility. However, such extreme pH values are typically not compatible with biological experiments.
For most research applications, leveraging the basicity of the indazole ring is the most practical approach. To prepare an aqueous solution, you can first dissolve the compound in a minimal amount of DMSO and then dilute it into an acidic buffer (e.g., pH 2-4).
Sources
Technical Support Center: 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Welcome to the technical support center for 5-(5-methyl-thiophen-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability of this compound in solution. As a molecule combining the structural features of both indazole and thiophene, understanding its potential stability challenges is crucial for obtaining reliable and reproducible experimental results.
I. Overview of Chemical Stability
This compound is a heterocyclic compound with promising applications in medicinal chemistry and materials science. Its structure, featuring a stable aromatic indazole core and an electron-rich thiophene ring, dictates its chemical behavior in solution. The key stability considerations for this molecule revolve around the potential for tautomerization of the indazole ring, and oxidation or photodegradation of the thiophene moiety.
The indazole ring can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is expected to be the predominant species in solution.[1][2] However, the equilibrium between these tautomers can be influenced by the solvent, pH, and temperature, potentially impacting experimental outcomes.
The thiophene ring, while aromatic, is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of S-oxides and epoxides.[3][4] This process can be accelerated by the presence of oxidizing agents, exposure to air (oxygen), and light. Thiophene derivatives can also undergo photodegradation upon exposure to UV light.[5][6]
This guide will provide practical advice on how to mitigate these potential stability issues to ensure the integrity of your experimental work.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The solubility of indazole derivatives can be challenging in aqueous solutions.[7] For this compound, polar aprotic solvents are generally recommended for creating stock solutions due to their ability to solvate polar and aromatic compounds.
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are effective at solvating polar and aromatic compounds and are less likely to participate in degradation reactions compared to protic solvents.[7] |
| Polar Protic | Methanol, Ethanol | Moderate | While soluble, prolonged storage in protic solvents is not recommended without stability validation, as they can facilitate proton exchange and potentially influence tautomeric equilibrium.[7] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Very Low | Due to its hydrophobic nature, aqueous solubility is expected to be low. For biological assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.[7] |
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To ensure the long-term stability of your solutions, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (for long-term storage) | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Purging the vial with an inert gas before sealing helps to prevent oxidation of the thiophene ring.[8] |
| Container | Tightly sealed, amber glass vials | Protects the compound from moisture and light, which can promote hydrolysis and photodegradation, respectively.[8] |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution can significantly impact the stability of nitrogen-containing heterocyclic compounds.[9][10] For this compound, it is advisable to maintain a pH range between 4 and 8. Extreme acidic or basic conditions can catalyze the degradation of the molecule. The ionization state of the indazole ring will change with pH, which can alter its reactivity and solubility.[11]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a thiophene ring can be susceptible to photodegradation.[5][6] It is crucial to protect solutions of this compound from direct light exposure, especially UV light. Always use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experimental procedures.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible experimental results over time.
-
Possible Cause: Degradation of the compound in your stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a recently prepared stock solution for critical experiments. Avoid using old stock solutions that have been stored for an extended period, especially at room temperature.
-
Assess Purity: If you suspect degradation, the purity of your stock solution can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Perform a Forced Degradation Study (Illustrative Protocol): To understand the stability of your compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.
-
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at a controlled temperature (e.g., 50°C) for several hours.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose a solution of the compound to a UV lamp.
-
Thermal Stress: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 70°C).
-
Analyze all samples by HPLC or LC-MS at different time points to monitor for degradation.
-
-
Issue 2: Change in the color or appearance of the solution.
-
Possible Cause: This could be a sign of degradation, particularly oxidation.[8]
-
Troubleshooting Steps:
-
Visual Inspection: Discard any solutions that have visibly changed color or have formed precipitates.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Issue 3: Low or no biological activity in cell-based assays.
-
Possible Cause: The compound may have precipitated out of the aqueous assay medium or degraded.
-
Troubleshooting Steps:
-
Solubility Check: After diluting your DMSO stock into the aqueous medium, visually inspect for any signs of precipitation. You can also centrifuge the final solution and analyze the supernatant for the compound's concentration by HPLC to confirm it remains in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity and to maintain the solubility of the compound.
-
Fresh Dilutions: Prepare fresh dilutions of the compound in the assay medium immediately before use.
-
IV. Experimental Protocols and Data Presentation
Protocol: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solvent.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution with the test solvent (e.g., PBS pH 7.4) to a final concentration suitable for your experiments (e.g., 10 µM).
-
Incubation: Store the working solutions under different conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Quantification: The percentage of the compound remaining at each time point is calculated by comparing the peak area to the peak area at time zero.
-
Illustrative Stability Data
The following table presents hypothetical stability data for this compound in different solvents to illustrate how such data might be presented.
| Solvent | Temperature | Light Condition | % Remaining after 24h |
| DMSO | Room Temp | Dark | >99% |
| PBS (pH 7.4) | 37°C | Dark | 95% |
| PBS (pH 7.4) | 37°C | Light | 80% |
| 0.1 M HCl | 50°C | Dark | 85% |
| 0.1 M NaOH | 50°C | Dark | 75% |
V. Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of indazole and thiophene rings.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Removal of Palladium Catalyst from 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
Introduction
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are indispensable tools for synthesizing complex molecules like 5-(5-methyl-thiophen-2-yl)-1H-indazole, a scaffold of interest in pharmaceutical development.[1][2] However, a persistent challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API).[3] Failure to remove the catalyst can lead to downstream issues, including interference with biological assays and failure to meet strict regulatory limits set by guidelines such as the ICH Q3D, which mandates specific Permitted Daily Exposure (PDE) levels for elemental impurities.[4][5][6][7]
The structure of this compound presents a specific challenge. The presence of nitrogen atoms in the indazole ring and a sulfur atom in the thiophene moiety creates multiple potential coordination sites for palladium. This interaction can lead to the formation of soluble palladium complexes that are difficult to remove using simple filtration or crystallization, necessitating more advanced purification strategies.[8][9]
This technical support guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve issues related to palladium removal for this specific compound, ensuring researchers and developers can achieve the high levels of purity required for their work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the challenges.
Q1: After my Suzuki coupling reaction and initial work-up, the crude product has a dark gray or black appearance. What is this, and is it a problem?
A1: The dark coloration is almost certainly due to the formation of "palladium black," which is finely divided, elemental palladium(0) that has precipitated from the solution.[10] This occurs when the palladium catalyst, after completing its catalytic cycle, is no longer stabilized by its ligands and agglomerates.[11] While it is an indicator of residual palladium, it is often the easiest form to remove. A simple filtration through Celite® is an effective first step for these heterogeneous particles.[12][13] However, you must assume that soluble palladium species are also present in the filtrate, which will require further treatment.
Q2: What are the acceptable limits for residual palladium in my final compound?
A2: The acceptable limit depends on the intended use of the compound.
-
For Active Pharmaceutical Ingredients (APIs): The ICH Q3D guideline for elemental impurities is the global standard. Palladium is a Class 2B element, and for oral administration, the limit is typically 10 ppm (or a PDE of 100 µ g/day ).[6][7] The final allowable concentration in your API will depend on the maximum daily dose of the drug.[7]
-
For Early-Stage Research/Screening Compounds: While there are no strict regulatory requirements, it is widely recommended to reduce palladium levels to below 100 ppm.[4][14] Higher concentrations can interfere with biological assays, producing false positives or negatives and compromising the integrity of your screening data.
Q3: Why is removing palladium from this compound more difficult than from a simple biphenyl compound?
A3: The difficulty arises from the heteroatoms in your molecule's structure. The nitrogen and sulfur atoms are Lewis bases and can act as ligands, coordinating strongly with soluble palladium(II) species or stabilizing palladium(0) nanoparticles in solution.[8] This prevents the palladium from precipitating and allows it to pass through standard purifications like filtration or even co-crystallize with your product, making its removal a significant challenge that requires targeted solutions.
Q4: Is activated carbon a good choice for removing palladium from this specific compound?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium.[15][16][17] However, it has two major drawbacks. First, it is often non-specific and can adsorb your product, leading to significant yield loss.[8][18] Second, its efficiency can be variable, and it may fail to reduce palladium to the very low ppm levels required for APIs.[18] While it can be effective, especially for less polar molecules, we recommend its use be evaluated carefully against more selective methods, particularly if you are experiencing product loss. A preliminary test on a small scale is always advised.
Part 2: Troubleshooting Guide for Persistent Palladium Contamination
This section provides a structured approach to address specific experimental failures.
Issue 1: Palladium levels remain high (>100 ppm) after filtration and crystallization attempts.
-
Underlying Cause: This strongly indicates the presence of soluble palladium species complexed with your product, solvent, or residual ligands from the coupling reaction. Simple physical methods are insufficient for removing these dissolved impurities.
-
Strategic Solution: A chemical scavenging approach is necessary. Metal scavengers are solid supports (typically silica or polymer) functionalized with groups that have a high affinity for palladium.[19][20] The sulfur atom in thiol-based scavengers, for instance, forms a very strong bond with palladium, effectively pulling it out of the solution.[9][21][22]
The following workflow provides a systematic process for reducing palladium to trace levels.
Caption: Decision workflow for systematic palladium removal.
Issue 2: Significant loss of product yield (>15%) during the scavenging step.
-
Underlying Cause: This is a classic sign of non-specific binding, where the purification medium adsorbs your desired compound in addition to the palladium impurity. This is most common with activated carbon but can occur with some scavenger resins if conditions are not optimal.[8]
-
Strategic Solution: The key is to enhance selectivity.
-
Switch to a High-Selectivity Scavenger: Move from activated carbon to a functionalized silica scavenger. Silica-based scavengers generally have lower non-specific binding for polar, heteroatom-containing molecules compared to carbon.[8][19]
-
Optimize Scavenger Amount: Using a large excess of the scavenger is a primary cause of product loss. Instead of using a generic weight percentage, calculate the molar equivalents of scavenger needed based on the initial measured palladium concentration (from ICP-MS) plus the theoretical amount used in the reaction. A starting point of 3-5 molar equivalents of scavenging groups relative to the total palladium is often sufficient.[8]
-
Solvent and Temperature: Ensure your product is highly soluble in the chosen solvent at the scavenging temperature. If the product starts to crash out of solution, it can be physically trapped in the solid scavenger, leading to apparent loss.
-
Part 3: Data Summary & Method Comparison
Choosing the right purification strategy is a balance of efficiency, cost, and product recovery.
| Method | Principle | Typical Pd Removal | Product Recovery | Pros | Cons |
| Celite® Filtration | Physical Adsorption | Removes insoluble Pd only | Excellent (>98%) | Simple, fast, inexpensive.[12][13] | Ineffective against soluble Pd. |
| Activated Carbon | Adsorption | 50-95% | Poor to Good (50-90%) | Inexpensive, widely available.[15] | Non-specific, high risk of product loss, messy to handle.[8][18] |
| Silica Scavengers | Chemisorption | Excellent (>99%) | Excellent (>95%) | Highly effective, selective, reproducible results.[19][21] | Higher initial cost than carbon. |
| Recrystallization | Purification | Variable | Good to Excellent | Can remove multiple impurities simultaneously. | Can concentrate Pd if it co-crystallizes with the product.[23] |
Part 4: Detailed Experimental Protocols
These protocols provide detailed, actionable steps for laboratory execution.
Protocol 1: Removal of Heterogeneous Palladium with Celite®
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, DCM) to a concentration of ~50-100 mg/mL.
-
Pad Preparation: Prepare a 2-3 cm thick pad of Celite® in a Büchner or sintered glass funnel. Wet the pad with the chosen solvent.
-
Filtration: Slowly pour the product solution through the Celite® pad under gentle vacuum.[13]
-
Washing: Wash the Celite® pad with 2-3 portions of fresh solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting solid should be submitted for ICP-MS analysis to quantify the remaining soluble palladium.
Protocol 2: High-Efficiency Scavenging with Thiol-Functionalized Silica
This protocol assumes an initial palladium concentration has been determined by ICP-MS.
Caption: General workflow for a batch scavenging experiment.
-
Dissolution: Dissolve the crude product from Protocol 1 in a solvent that ensures full solubility at the chosen scavenging temperature (e.g., THF, Toluene, or DMF).[19]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Use 3-5 molar equivalents of scavenging groups relative to the total palladium content.[8]
-
Incubation: Stir the slurry at a moderately elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[19] The optimal time and temperature should be determined empirically for your specific process.
-
Filtration: Cool the mixture to room temperature and filter through a standard filter paper to remove the solid scavenger, which now contains the bound palladium.[20]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[8]
-
Concentration & Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the final product for palladium content using ICP-MS to confirm removal to <10 ppm.[3]
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022). Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017). Available at: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? | ResearchGate. (2013). Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Available at: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022). Available at: [Link]
- US7084287B2 - Method of removing palladium - Google Patents.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]
- US20050256327A1 - Method of removing palladium - Google Patents.
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016). Available at: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. Available at: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014). Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Available at: [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed. (2011). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. Available at: [Link]
-
Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (2022). Available at: [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Available at: [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions | Organic Process Research & Development - ACS Publications. (2018). Available at: [Link]
Sources
- 1. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. biotage.com [biotage.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-(5-Methyl-thiophen-2-yl)-1H-indazole
Welcome to the technical support center for the purification of 5-(5-methyl-thiophen-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a molecule of interest in pharmaceutical and materials science, achieving high purity is paramount for reliable downstream applications.[1] This guide offers a framework for developing a robust recrystallization protocol and addressing common challenges.
Understanding the Molecule: Physicochemical Context
This compound is a heterocyclic compound featuring both an indazole and a thiophene moiety.[1] This structural combination influences its solubility and crystallization behavior. The indazole ring system can participate in hydrogen bonding, while the thiophene group contributes to its aromatic and somewhat nonpolar character. Thiophene itself is generally insoluble in water but soluble in many organic solvents like ethanol and ether.[2][3][4] The solubility of indazole derivatives can be variable, but they often show good solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as alcohols.[5]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and similar heterocyclic compounds.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid, is a common problem, especially when the melting point of the compound is close to the boiling point of the solvent or when using mixed solvent systems.[6]
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the solution until the oil fully redissolves.
-
Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble to decrease the supersaturation level.
-
Slow cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling often promotes oiling.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature by adding a seed crystal once the solution has cooled closer to room temperature.
-
Solvent selection: The chosen solvent or solvent mixture may be inappropriate. Consider a solvent with a lower boiling point.
-
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This indicates that the solution is not sufficiently supersaturated.
-
Causality: Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Reduce solvent volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.
-
Add an anti-solvent: If using a single solvent, you can try a two-solvent system by carefully adding a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify before allowing it to stand.
-
Re-evaluate your solvent: The chosen solvent may be too good at dissolving the compound. A different solvent or solvent pair may be necessary.
-
Q3: The crystal yield is very low.
A3: A low yield can result from several factors.
-
Causality:
-
Using an excessive amount of solvent.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
-
Troubleshooting Steps:
-
Concentrate the mother liquor: The solution left after filtration may still contain a significant amount of dissolved product. Try evaporating some of the solvent and cooling to obtain a second crop of crystals.
-
Optimize solvent volume: In subsequent attempts, use the minimum amount of hot solvent required to dissolve the crude product.
-
Pre-heat filtration apparatus: To prevent premature crystallization during hot filtration, warm the funnel and receiving flask with hot solvent before filtering your solution.
-
Ensure adequate cooling: Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.
-
Q4: The recrystallized product is still impure.
A4: This suggests that the chosen solvent is not effectively differentiating between the desired compound and the impurities.
-
Causality:
-
The impurities have similar solubility profiles to the product in the chosen solvent.
-
Crystallization occurred too rapidly, trapping impurities within the crystal lattice.
-
-
Troubleshooting Steps:
-
Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity.
-
Change the solvent: Select a different solvent or solvent system with a different polarity.
-
Slow down crystallization: Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.
-
Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[7]
-
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Selection
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring or vortexing. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show rapid and abundant crystal formation upon cooling.
-
If no single solvent is ideal, a mixed-solvent system may be necessary.[8] A patent for substituted indazole derivatives suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water can be effective.[8]
Table 1: Solvent Screening for Recrystallization
| Solvent Class | Example Solvents | Predicted Solubility of this compound |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High when hot |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High when hot |
| Nonpolar | Hexanes, Toluene | Likely low solubility |
| Mixed Solvents | Ethanol/Water, Acetone/Water | Potentially very effective |
Protocol 2: Recrystallization Procedure (Single Solvent Example)
This protocol assumes a suitable single solvent (e.g., ethanol) has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Part 3: Visualizing the Workflow
Recrystallization Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling the Synthesis of 5-(5-Methyl-thiophen-2-yl)-1H-indazole
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 5-(5-methyl-thiophen-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The synthesis of this valuable indazole derivative, a key pharmacophore in modern drug discovery, is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on the practical challenges of scaling this specific transformation.
Section 1: Scalable Synthesis Protocol: Suzuki-Miyaura Coupling
This section outlines a robust, scalable protocol for the synthesis. The causality behind each step is explained to provide a foundational understanding for troubleshooting.
Overall Reaction Scheme
The core transformation involves the coupling of a 5-halo-1H-indazole with a 5-methylthiophen-2-yl boronic acid or its ester derivative. 5-Bromo-1H-indazole is a common and cost-effective starting material for this purpose.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (100g Scale)
This protocol is designed for robustness and scalability.
Reagents & Equipment:
-
Reactor: 5L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagents:
-
5-Bromo-1H-indazole (100 g, 0.51 mol)
-
(5-Methylthiophen-2-yl)boronic acid (80 g, 0.56 mol, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (7.5 g, 0.01 mol, 2 mol%)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous powder (211 g, 1.53 mol, 3.0 eq)
-
1,4-Dioxane (2 L)
-
Deionized Water (0.5 L)
-
Procedure:
-
Reactor Setup & Inerting: Assemble the reactor and ensure all joints are well-sealed. Purge the vessel with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Reagent Charging: To the reactor, charge 5-Bromo-1H-indazole, (5-methylthiophen-2-yl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. The water is crucial for dissolving the carbonate base and facilitating the catalytic cycle.[3] Degas the resulting slurry by bubbling nitrogen through the mixture with gentle stirring for 45 minutes. This step removes dissolved oxygen, a primary cause of catalyst deactivation and byproduct formation.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up & Isolation: a. Cool the mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the base and precipitated palladium residues. Wash the filter cake with additional dioxane or ethyl acetate. c. Concentrate the filtrate under reduced pressure to a thick slurry. d. Add water (2 L) to the slurry and stir for 1 hour to precipitate the crude product. e. Filter the solid, wash thoroughly with water, and then with a small amount of cold heptane or hexanes to aid drying. f. Dry the crude product under vacuum at 50 °C until a constant weight is achieved.
-
Purification: The crude product is typically purified by recrystallization (see Section 4).
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up process in a question-and-answer format.
Q1: My reaction has stalled or is showing very low conversion. What are the likely causes and how can I fix it?
Answer: Low or stalled conversion is the most frequent issue during scale-up. The root cause is almost always related to the catalyst's activity or the reaction conditions.
Potential Causes & Solutions:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Insufficient inerting or a leak in your reactor setup can rapidly kill the catalyst.
-
Solution: Ensure a leak-proof reactor setup and perform rigorous degassing of the solvent and reaction mixture. On a larger scale, this involves subsurface nitrogen sparging for an extended period.
-
-
Water Content: While some water is necessary, too much or too little can be detrimental.
-
Too Little Water: The inorganic base (K₂CO₃) may not dissolve sufficiently to participate effectively in the catalytic cycle.[3]
-
Too Much Water: Can lead to hydrolysis of the boronic acid, a key side reaction.
-
Solution: For a dioxane system, a solvent-to-water ratio of 4:1 to 5:1 is a robust starting point. Ensure your starting materials and solvents are not excessively wet.
-
-
Poor Mixing: On a larger scale, solids (especially K₂CO₃) can settle at the bottom of the reactor if stirring is inadequate. This creates a non-homogenous reaction mixture, effectively lowering the local concentration of the base and hindering the reaction.
-
Solution: Use an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and ensure a sufficient stirring speed to maintain a well-suspended slurry.
-
-
Impure Starting Materials: The quality of your boronic acid is paramount. Boronic acids can degrade over time to form boroxines (trimeric anhydrides), which are less reactive.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, analyze the purity by ¹H NMR before use. Store boronic acids in a cool, dry, dark place.
-
Caption: Troubleshooting logic for low reaction conversion.
Q2: I'm observing significant amounts of a byproduct that appears to be debrominated starting material. What is this and how can I prevent it?
Answer: This byproduct is 1H-indazole, formed via a process called proto-dehalogenation. It's a common side reaction in palladium-catalyzed couplings.[4]
Mechanism: After the initial oxidative addition of 5-bromo-1H-indazole to the Pd(0) center, the resulting intermediate can react with a proton source in the reaction mixture before it has a chance to undergo transmetalation with the boronic acid.
Causes & Prevention:
-
Slow Transmetalation: If the transmetalation step is slow compared to the side reaction, dehalogenation will be more prevalent.
-
Solution: Ensure your boronic acid is active and that the base is sufficiently soluble and strong to facilitate the formation of the boronate species, which is the active transmetalating agent.[3] Using a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can sometimes accelerate this step.
-
-
Presence of Hydride Sources: Solvents like isopropanol or trace impurities can act as hydride donors, leading to reductive dehalogenation.[4]
-
Solution: Use high-purity, appropriate solvents. While alcohols are sometimes used as solvents in Suzuki reactions, they can be problematic. Aprotic solvents like dioxane or toluene are generally safer choices to minimize this specific side reaction.
-
Q3: My crude product is dark and difficult to purify. I suspect palladium contamination. How can I remove residual palladium effectively?
Answer: Palladium contamination is a critical issue, especially in pharmaceutical development. The dark color is often due to residual palladium, either as fine palladium black (Pd(0)) or soluble Pd(II) species.
Solutions for Palladium Removal:
-
Filtration through Celite®: As described in the protocol, a hot filtration of the reaction mixture through a pad of Celite® is a good first step to remove insoluble palladium black.
-
Activated Carbon Treatment: After the initial filtration, the filtrate can be treated with activated carbon (e.g., 5-10 wt% relative to the product) at 50-60 °C for 1-2 hours. The carbon adsorbs soluble palladium species. Caution: Activated carbon can also adsorb your product, so this step must be optimized to avoid significant yield loss.
-
Metal Scavengers: For very low levels of palladium contamination (<100 ppm), specialized metal scavengers are highly effective. These are typically silica or polymer beads functionalized with thiol or amine groups that chelate the palladium. The scavenger is stirred with a solution of the crude product and then simply filtered off.
-
Optimized Crystallization: A well-executed crystallization is often the best method for removing both palladium and organic impurities (see Section 4).
Section 3: Frequently Asked Questions (FAQs)
What is the best palladium catalyst and ligand combination for this reaction?
For coupling with heterocyclic halides like 5-bromo-1H-indazole, electron-rich and bulky phosphine ligands are generally preferred. They promote the oxidative addition step and stabilize the active Pd(0) catalyst.[1]
| Catalyst / Ligand System | Advantages | Considerations |
| Pd(dppf)Cl₂ | Highly reliable, commercially available, good balance of activity and stability.[1] | Can be costly for very large scales. |
| Pd(PPh₃)₄ | Inexpensive, classic choice. | Less active for challenging substrates, air-sensitive. |
| Buchwald or Fu Ligands | Extremely high activity, allows for lower catalyst loading and use of aryl chlorides. | Often proprietary and expensive. |
For most scale-up applications, Pd(dppf)Cl₂ offers the best combination of reliability, performance, and availability.
Can I use a different solvent system?
Yes, but the choice has significant implications.
-
Toluene/Water: A common, less expensive alternative to dioxane. It's a good choice for large-scale production.
-
2-MeTHF/Water: A "greener" solvent alternative that often provides excellent results.
-
DMF or DMAc: Generally avoided on a large scale due to high boiling points, making removal difficult, and potential for decomposition at high temperatures to form amines that can interfere with the reaction.
How critical is the choice of base?
The base is critical. It activates the boronic acid for transmetalation.[3]
-
K₂CO₃ (Potassium Carbonate): A good, cost-effective, all-purpose base. Its limited solubility is why a co-solvent of water is needed.
-
Cs₂CO₃ (Cesium Carbonate): More soluble in organic solvents and a stronger base. It can significantly accelerate reactions but is much more expensive.
-
K₃PO₄ (Potassium Phosphate): Another strong base that is often effective when carbonates fail.
For this specific synthesis, K₂CO₃ is a robust and economical choice for scale-up.
Section 4: Purification Strategies for Scale-up
Simple column chromatography is not economically viable for large-scale production. Recrystallization is the preferred method for purifying the final product.[5][6]
Recrystallization Protocol
Objective: To obtain high-purity this compound with low residual palladium and organic impurities.
Solvent Screening: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for this type of molecule include:
-
Isopropanol (IPA)
-
Ethanol
-
Acetonitrile
-
Toluene
-
Ethyl Acetate/Heptane mixture
Procedure (Example using Isopropanol):
-
Dissolution: Charge the crude, dry product to a clean reactor. Add a calculated amount of isopropanol (e.g., 5-10 mL per gram of crude product). Heat the mixture to reflux (approx. 82 °C) with stirring until all the solid dissolves.[6]
-
Hot Filtration (Optional but Recommended): If insoluble matter (like residual catalyst) is visible, perform a hot filtration through a pre-heated filter to remove it. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Slowly cool the clear solution. A controlled cooling ramp is essential for forming large, pure crystals.
-
Cool from reflux to 50 °C over 2 hours.
-
Hold at 50 °C for 1 hour.
-
Cool from 50 °C to 5 °C over 3 hours.
-
Hold at 5 °C for at least 2 hours to maximize yield.
-
-
Isolation & Drying: Collect the crystals by filtration (e.g., on a Nutsche filter). Wash the filter cake with a small amount of ice-cold isopropanol. Dry the purified product under vacuum at 50-60 °C.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
- Process for the preparation of substituted indazoles.
-
Thiophene, 2-Bromo-5-methyl-. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thiophene-Indazole Compounds
Welcome to the technical support center for the synthesis of thiophene-indazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Thiophene-fused indazoles are key structural motifs in many pharmacologically active molecules, but their synthesis can present unique challenges.
This document moves beyond simple protocols to provide in-depth, field-tested insights into alternative synthetic routes and robust troubleshooting strategies. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.
Section 1: Core Synthetic Strategies & Mechanistic Considerations
The construction of the thiophene-indazole core can be approached from several angles, primarily involving either the formation of the indazole ring onto a thiophene precursor or the coupling of pre-formed thiophene and indazole moieties. The optimal strategy depends on the availability of starting materials, desired substitution patterns, and scalability.
Palladium-Catalyzed Cross-Coupling Reactions
The most prevalent and versatile approach is the palladium-catalyzed cross-coupling of a halogenated indazole with a thiophene-based organometallic reagent (or vice-versa). The Suzuki-Miyaura reaction is particularly favored due to the operational simplicity and the commercial availability of a wide range of boronic acids and esters.[1][2]
Causality of Component Choice:
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, especially with electron-rich aryl halides, and to promote the reductive elimination step that forms the final C-C bond.[3]
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it plays a crucial role in the transmetalation step by activating the boronic acid. The choice of solvent (e.g., DME, Toluene, Dioxane/H₂O) influences reagent solubility and the stability of the catalytic species.
C-H Activation and Annulation Strategies
Direct C-H activation offers a more atom-economical alternative, eliminating the need for pre-functionalization of one of the coupling partners.[4] These methods typically employ rhodium, ruthenium, or palladium catalysts to forge a C-C or C-N bond directly onto the heterocycle backbone, followed by an annulation (ring-forming) cascade.[5][6]
Key Advantages:
-
Step Economy: Reduces the number of synthetic steps required to prepare functionalized starting materials.
-
Novel Disconnections: Allows for the synthesis of derivatives that are difficult to access via traditional cross-coupling.
However, controlling regioselectivity can be a significant challenge and often requires specific directing groups on the substrate.[5]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[7][8] This is particularly beneficial for cross-coupling reactions and cyclization steps that may be sluggish at lower temperatures.
Why it Works: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome high activation energy barriers and minimize the formation of thermal degradation byproducts.[9]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of thiophene-indazole compounds in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling between 5-bromo-1H-indazole and thiophene-2-boronic acid is failing or giving very low yields (<15%). The starting materials are consumed, but I see a complex mixture on my TLC plate. What's going wrong?
A1: This is a classic and often multi-faceted problem in cross-coupling. Let's break down the potential causes and solutions. The consumption of starting materials alongside low product yield often points to catalyst deactivation or decomposition of your key reagents.
Troubleshooting Workflow:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Materials & Reagents:
-
5-Bromo-1H-indazole (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (e.g., 197 mg, 1.0 mmol), thiophene-2-boronic acid (e.g., 154 mg, 1.2 mmol), and anhydrous K₂CO₃ (e.g., 415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed DME/water solvent mixture (e.g., 5 mL) via syringe. Finally, add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol) under a positive flow of argon.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. [10][11]
Section 4: Data Summary Tables
For clarity, the following tables summarize key parameters for optimizing your reactions.
Table 1: Comparison of Common Palladium Catalysts & Ligands for Suzuki Coupling
| Catalyst / Ligand | Common Use Case | Advantages | Disadvantages |
| Pd(PPh₃)₄ | General purpose, simple substrates | Air-stable, inexpensive | Can be slow; less effective for hindered or electron-rich substrates. |
| Pd(dppf)Cl₂ | Heteroaryl couplings | Good balance of activity and stability. [1][2] | Can be less effective for highly challenging couplings. |
| Pd₂(dba)₃ + SPhos | Electron-rich or hindered substrates | High activity, broad substrate scope. [3] | Ligand is air-sensitive and more expensive. |
| Pd(OAc)₂ + XPhos | Highly challenging couplings | Very high turnover number, excellent for sterically demanding partners. | Ligand is air-sensitive and costly. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive catalyst; poor quality reagents; incorrect base. | Use a fresh catalyst/ligand; rigorously degas solvents; use a stronger base (K₃PO₄ or Cs₂CO₃). |
| Low Yield | Incomplete reaction; catalyst deactivation; side reactions. | Increase reaction time/temperature; use a more robust ligand; ensure inert atmosphere. |
| Homocoupling | Boronic acid decomposition. | Use boronic ester (Bpin); add reagents in portions; run at a lower temperature. |
| Debromination | Reductive cleavage of the C-Br bond. | Use a milder base; lower the reaction temperature; reduce catalyst loading. |
| Impure Product | Difficulty removing catalyst or byproducts. | Filter crude product through a pad of Celite®/silica; perform an aqueous wash with thiourea solution to scavenge Pd; optimize chromatography. [12] |
References
-
Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4487. [Link]
-
Lou, Y., et al. (2024). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [Link]
-
Organic Chemistry Portal. Indazole Synthesis. [Link]
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
Organic Chemistry Portal. 2H-Indazole Synthesis. [Link]
-
Ye, Z., et al. (2024). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]
-
Karakuş, E., & Acar, Ç. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. [Link]
-
Lou, Y., et al. (2024). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]
- Caesar, P. D. (1956). Process for the purification of thiophene.
-
Khandave, P., et al. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
da Silva, F. S., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. [Link]
-
Bizēna, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
-
Ghaffari, B., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
ResearchGate. (2020). Synthesis of 2H‐benzo[g]furo/thieno/pyrrolo[2,3‐e]indazoles... [Link]
-
ResearchGate. (2020). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
Maji, B. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry. [Link]
-
Wang, C., et al. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]
-
Kobayashi, G., et al. (1969). [Studies on indole derivatives. 8. Synthesis of thieno (2,3-b)indole derivatives and their reactions]. Yakugaku Zasshi. [Link]
-
Wang, M., et al. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
ResearchGate. (2020). Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. [Link]
-
ResearchGate. (2020). Facile Synthesis of Thiophene and 1,3,4-Thiadiazole-Based Heterocycles. [Link]
-
Deshmukh, R., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Thiophene Anchored Fluorinated Heterocycles. Oriental Journal of Chemistry. [Link]
-
Dunsford, J. J., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
El-Remaily, M. A. A. A., et al. (2015). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
-
Zhang, Z., et al. (2024). Palladium-catalyzed endocyclic bond cleavage of thioxanthene-derived sulfonium salts. Organic Chemistry Frontiers. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ghasemzadeh, M. A., & Ghafuri, H. (2022). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indenot[13][14][15]riazolo[1,5-a]pyrimidine-6-one derivatives. RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchr.org [jchr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Biological Evaluation of Some Novel Thiophene Anchored Fluorinated Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 12. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 5-(5-Methyl-thiophen-2-yl)-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) data for the promising scaffold, 5-(5-methyl-thiophen-2-yl)-1H-indazole. This compound holds significant potential in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for its application and further development.[1]
This guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-tested approach to the interpretation of the ¹H and ¹³C NMR spectra of this molecule. We will delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, drawing comparisons with the parent heterocycles, 1H-indazole and 2-methylthiophene. Furthermore, we will explore the utility of two-dimensional (2D) NMR techniques for unequivocal signal assignment and discuss alternative analytical methods for comprehensive characterization.
The Structural Landscape: Predicting the NMR Spectrum
The numbering convention used throughout this guide is presented in the following diagram:
Figure 1: Numbering of this compound.
¹H NMR Spectral Analysis: A Tale of Two Rings
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit signals corresponding to the protons of both the indazole and thiophene moieties. The solvent choice is critical; DMSO-d₆ is an excellent choice for this class of compounds as it readily dissolves them and its residual solvent peak does not typically interfere with the signals of interest.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| Indazole Moiety | ||||
| 1-H | ~13.2 | br s | - | The N-H proton of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding with the DMSO solvent. This is consistent with the observed chemical shift of the N-H proton in unsubstituted 1H-indazole in DMSO-d₆.[2] |
| 3-H | ~8.2 | s | - | This proton is on a carbon adjacent to a nitrogen atom and is expected to be a singlet. Its chemical shift will be influenced by the electron-donating thiophene ring at the 5-position, but the effect is transmitted over several bonds and is likely to be small. |
| 4-H | ~8.0 | d | J ≈ 1.5 | This proton is ortho to the thiophene substituent and will experience a deshielding effect. It is expected to appear as a doublet due to coupling with 6-H. |
| 6-H | ~7.6 | dd | J ≈ 8.5, 1.5 | This proton is coupled to both 4-H and 7-H, resulting in a doublet of doublets. |
| 7-H | ~7.8 | d | J ≈ 8.5 | This proton is coupled to 6-H and will appear as a doublet. |
| Thiophene Moiety | ||||
| 3'-H | ~7.2 | d | J ≈ 3.5 | In 2-substituted thiophenes, the proton at the 3-position is coupled to the proton at the 4-position. The electron-donating nature of the indazole ring is expected to slightly shield this proton compared to unsubstituted 2-methylthiophene. |
| 4'-H | ~6.9 | d | J ≈ 3.5 | This proton is coupled to the proton at the 3'-position and will appear as a doublet. |
| 5'-CH₃ | ~2.5 | s | - | The methyl protons on the thiophene ring are expected to appear as a sharp singlet in the aliphatic region of the spectrum. This is consistent with the chemical shift of the methyl group in 2-methylthiophene. |
Table 1. Predicted ¹H NMR Data for this compound in DMSO-d₆.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts are based on the known values for 1H-indazole and 2-methylthiophene, with adjustments for the substituent effects.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Indazole Moiety | ||
| C3 | ~135 | The chemical shift of C3 in 1H-indazole is around 134.7 ppm. The substituent at the 5-position is not expected to have a significant effect on this carbon. |
| C3a | ~122 | This quaternary carbon is part of the fused ring system. |
| C4 | ~118 | The attachment of the electron-rich thiophene ring is expected to shield this carbon slightly. |
| C5 | ~130 | This is the point of attachment of the thiophene ring, and its chemical shift will be significantly influenced by the substituent. |
| C6 | ~123 | |
| C7 | ~111 | |
| C7a | ~140 | This quaternary carbon is adjacent to the nitrogen atom. |
| Thiophene Moiety | ||
| C2' | ~142 | This carbon is attached to the indazole ring and is expected to be deshielded. |
| C3' | ~126 | |
| C4' | ~128 | |
| C5' | ~139 | This carbon is attached to the methyl group. |
| 5'-CH₃ | ~15 | The methyl carbon will appear in the aliphatic region. |
Table 2. Predicted ¹³C NMR Data for this compound in DMSO-d₆.
Comparison with Parent Heterocycles: Understanding Substituent Effects
A direct comparison of the predicted spectral data with the experimental data of 1H-indazole and 2-methylthiophene provides valuable insights into the electronic effects of the substituents.
¹H NMR Comparison:
-
Indazole Protons: The protons of the indazole ring in the target molecule are expected to show shifts that are perturbed from those of unsubstituted 1H-indazole. The thiophene ring at the C5 position will act as an electron-donating group, leading to a slight upfield shift (shielding) of the indazole protons, particularly H-4 and H-6.
-
Thiophene Protons: Similarly, the indazole moiety at the C2' position of the thiophene ring will influence the chemical shifts of the thiophene protons. The indazole ring is generally considered to be electron-withdrawing, which would lead to a downfield shift (deshielding) of the thiophene protons compared to 2-methylthiophene.
¹³C NMR Comparison:
-
Indazole Carbons: The most significant change in the ¹³C NMR spectrum of the indazole moiety is expected at C5, the point of substitution. The other carbon signals will also be affected, but to a lesser extent.
-
Thiophene Carbons: The C2' carbon of the thiophene ring, being directly attached to the indazole ring, will experience the most pronounced substituent effect.
The Power of 2D NMR: Unambiguous Signal Assignment
While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of the protons within the indazole and thiophene rings. Cross-peaks would be observed between:
-
H-6 and H-7 of the indazole ring.
-
H-4 and H-6 of the indazole ring (a weaker correlation).
-
H-3' and H-4' of the thiophene ring.
Figure 2: Predicted key COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule. For example, the signal for H-3 would correlate with the signal for C3.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the connectivity of the entire molecule, including the linkage between the two heterocyclic rings. It shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations that would confirm the C5-C2' linkage include:
-
A correlation between H-4 of the indazole ring and C2' and C3' of the thiophene ring.
-
A correlation between H-6 of the indazole ring and C2' of the thiophene ring.
-
A correlation between H-3' of the thiophene ring and C5 and C4 of the indazole ring.
Figure 3: Key predicted HMBC correlations confirming the linkage between the indazole and thiophene rings.
Alternative Analytical Techniques: A Holistic Approach
While NMR is the gold standard for structural elucidation, a comprehensive characterization of a novel compound should include data from other analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the indazole ring (around 3100-3300 cm⁻¹) and the C=C and C=N stretching vibrations of the aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the conjugated π-system of the molecule.
Experimental Protocol: Best Practices for NMR Data Acquisition
For researchers preparing to acquire NMR data for this compound or similar compounds, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to minimize interfering signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 160 ppm).
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard pulse programs provided with the spectrometer software.
-
Optimize the acquisition and processing parameters (e.g., number of increments, spectral widths in both dimensions) to achieve good resolution and sensitivity.
-
Conclusion
The structural elucidation of novel heterocyclic compounds like this compound is a systematic process that relies heavily on the detailed interpretation of NMR data. By combining the predictive power derived from the spectra of its constituent building blocks with the definitive connectivity information from 2D NMR experiments, researchers can confidently assign the structure of this and other complex molecules. This guide provides a framework for this analytical process, emphasizing the importance of a deep understanding of the underlying principles of NMR spectroscopy and the synergistic use of various analytical techniques.
References
- Pardo, C., et al. (1982). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 20(4), 173-177.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Fruchier, A., & Elguero, J. (1977). A complete assignment of the 1H and 13C NMR spectra of indazole and its N-methyl derivatives. Organic Magnetic Resonance, 9(4), 235-236.
- Gronowitz, S., et al. (1975). Carbon-13 NMR spectra of monosubstituted thiophenes. Chemical Scripta, 7, 76-84.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and biological activities. The molecule 5-(5-methyl-thiophen-2-yl)-1H-indazole, a bi-heterocyclic system, represents a class of compounds with significant therapeutic potential. Accurate and reliable analytical methods are paramount for its characterization, enabling confident structural elucidation, purity assessment, and pharmacokinetic studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of such small molecules due to its high sensitivity, selectivity, and ability to provide structural information.[1] This guide will delve into the nuances of analyzing this compound by mass spectrometry, providing a framework for method development and a comparative assessment of its analytical performance.
Mass Spectrometry Analysis of this compound
The successful mass spectrometric analysis of a small molecule is contingent on the judicious selection of the ionization technique and a thorough understanding of its fragmentation behavior.
Ionization Techniques: A Comparative Rationale
For a molecule like this compound, which possesses both a moderately polar indazole moiety and a less polar methyl-thiophene group, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[2][3]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for producing intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[2] This is advantageous for obtaining a clear molecular ion peak, which is the foundational piece of information in any mass spectrometric analysis. The nitrogen atoms in the indazole ring are readily protonated, making positive-ion ESI the preferred mode.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique, especially for less polar, thermally stable small molecules.[1] It often yields strong molecular ion signals and can be less susceptible to matrix effects compared to ESI. For the target molecule, APCI could provide complementary information and may be a more robust choice in complex biological matrices.
Recommendation: For initial characterization and structural elucidation via tandem mass spectrometry (MS/MS), ESI in positive ion mode is the recommended starting point due to its gentle nature, which preserves the molecular ion for subsequent fragmentation experiments. APCI should be considered as a valuable alternative, particularly for quantitative analyses in complex sample matrices.
Proposed Fragmentation Pathway
In the absence of a publicly available mass spectrum for this compound, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of indazole and thiophene derivatives.[4][5] The most likely sites of fragmentation upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) are the C-C bond linking the two heterocyclic rings and the bonds within the individual rings.
The following diagram illustrates the proposed ESI-MS/MS workflow and fragmentation:
Caption: Proposed ESI-MS/MS workflow and fragmentation of this compound.
Causality Behind Fragmentation Choices:
-
Protonation Site: The initial protonation is most likely to occur on one of the nitrogen atoms of the indazole ring, as these are the most basic sites in the molecule.[6]
-
Inter-ring C-C Bond Cleavage: The bond connecting the indazole and thiophene rings is a likely point of initial fragmentation. This type of cleavage is common for bi-aryl systems and would result in two primary fragment ions: the protonated indazole moiety and the methyl-thiophene radical cation.[7]
-
Indazole Ring Fragmentation: Indazole rings are known to fragment through various pathways, including the loss of N₂ or HCN, leading to characteristic smaller fragments.[4]
-
Thiophene Ring Fragmentation: The methyl-thiophene moiety can lose the methyl group as a radical (loss of 15 Da) or undergo ring opening.[5]
The anticipated major fragment ions are summarized in the table below. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of these fragments.[8][9]
| Putative Fragment Ion | Proposed Elemental Composition | Key Diagnostic Feature |
| Protonated Indazole | C₇H₇N₂⁺ | Indicates the presence of the indazole core. |
| Methyl-thiophene radical cation | C₅H₅S⁺• | Confirms the methyl-thiophene substituent. |
| Fragment from loss of CH₃ | C₁₁H₈N₂S⁺ | Loss of a methyl radical from the parent ion. |
| Indazole ring fragments | e.g., C₆H₅⁺, C₅H₄N⁺ | Characteristic cleavages of the indazole ring. |
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity and purity.
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis. | High sensitivity and selectivity; provides molecular weight and structural information through fragmentation.[10] | May not differentiate between some isomers; potential for matrix effects. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Unambiguous structural elucidation, including isomer differentiation.[11][12] | Lower sensitivity compared to MS; requires larger sample amounts. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Fast separations; a "green" alternative to HPLC; can be coupled with MS.[1] | Less universally applicable than HPLC; may require specialized equipment. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency; low sample and solvent consumption.[11] | Lower sensitivity for neutral compounds; can be less robust than HPLC. |
| HPLC-UV | Separation by HPLC with detection by UV-Vis absorption. | Robust and widely available; good for quantitative analysis of the main component. | Lower sensitivity and selectivity compared to MS; provides no structural information. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and should be optimized for the specific instrumentation and analytical goals.
LC-MS/MS Method Development and Validation
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., plasma).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem quadrupole mass spectrometer with an ESI source
Chromatographic Conditions (Initial):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Initial):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimize for the specific instrument
-
MRM Transitions:
-
Precursor Ion: [M+H]⁺ of the analyte
-
Product Ions: Select two to three of the most intense and stable fragment ions from the MS/MS spectrum.
-
Validation: The method should be validated according to ICH M10 guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, and stability.
NMR for Structural Confirmation
Objective: To confirm the chemical structure of this compound, including the position of the methyl group and the linkage between the two rings.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which are crucial for confirming the connectivity between the indazole and thiophene rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help confirm the regiochemistry.
The following diagram illustrates the logical workflow for NMR-based structural elucidation:
Caption: A logical workflow for the structural elucidation of this compound using various NMR experiments.
Conclusion
The mass spectrometric analysis of this compound, guided by a sound understanding of ionization principles and fragmentation patterns of related heterocyclic systems, is a powerful approach for its characterization and quantification. ESI-MS/MS, in particular, offers the sensitivity and structural information required for in-depth analysis. However, for unambiguous structural confirmation and to build a comprehensive analytical package for regulatory submission, orthogonal techniques such as NMR are indispensable. The strategic integration of these analytical tools will empower researchers to confidently advance the development of this and other novel pharmaceutical compounds.
References
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Request PDF | Atmospheric pressure chemical ionisation (APCI) of selected thiophene derivatives studied by ion mobility spectrometry and mass spectrometry | (2025).
- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
- Póvoa, H. F., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)
- Gaudin, K., et al. (2000). Capillary electrophoresis in pharmaceutical analysis. PubMed.
- Krause, J. L. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
- Grish, J. F., et al. The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- Wikipedia. (n.d.).
- Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
- Selvita. (2024).
- ResearchG
- International Council for Harmonisation. (2024).
- Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- Jaworski, T., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
- ResearchGate. (n.d.). The schematic diagram of C─C σ‐bond cleavage between aromatic rings and its usability in switchable conversion between dimer nanographene 1, its monomer analogue 3, and the structure of nanographene 2 with a completely fused skeleton.
- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science.
- Aouad, M. R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- Powers, R. (n.d.).
- Rojas-Cherto, M., et al. (2012). Elemental composition determination based on MSn.
- University of Arizona. (n.d.).
- Nowick, J. S. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. YouTube.
- Bar-Ilan University. (2010).
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- Kwan, E. E., & Huang, S. G. (2008).
- Phenomenex. (n.d.).
- ACS Publications. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- Altria, K. D. (2005). Applications of Capillary Electrophoresis in Pharmaceutical Analysis.
- DeBord, D., et al. (2017).
- Andrade, F. J., et al. (2008). Atmospheric Pressure Chemical Ionization Source. 1.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- ResearchGate. (n.d.). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF.
- Imre, S., et al. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal.
- Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- RSC Publishing. (2023). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS)
- Chemistry LibreTexts. (2022). 3.
- NCF International. (2025).
- Wang, C., et al. (2022).
- NIST. (n.d.). Thiophene,2-methyl-5-(methylthio)-.
- Wikipedia. (n.d.).
- Taylor & Francis. (n.d.).
- YouTube. (2019). Formula determination by high resolution mass spectrometry.
- ResearchGate. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- YouTube. (2020).
- YouTube. (2023).
- Sigma-Aldrich. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024).
Sources
- 1. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. researchgate.net [researchgate.net]
- 12. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the X-ray Crystallography of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallography of 5-(5-methyl-thiophen-2-yl)-1H-indazole and its derivatives. While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide offers a robust framework for its analysis. By examining the crystallographic data of structurally related indazole and thiophene-containing compounds, we can predict and understand the key structural features of this important class of molecules. This guide will delve into the synthetic strategies for obtaining these compounds, the principles of X-ray crystallography, and a comparative analysis of relevant crystal structures, providing researchers with the necessary tools to approach the crystallographic study of these derivatives.
Introduction: The Significance of the Indazole-Thiophene Scaffold
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The indazole ring system, a fusion of pyrazole and benzene rings, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[2] The incorporation of a thiophene moiety, a five-membered aromatic ring containing a sulfur atom, can further modulate the biological activity and physicochemical properties of the indazole core.[3] The specific compound of interest, this compound, combines these two important pharmacophores and is a promising candidate for drug discovery and development.[3]
X-ray crystallography is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and intermolecular interactions. This detailed structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds in drug design, and for patenting new chemical entities.
Synthetic Pathways to Substituted Indazoles
The synthesis of substituted indazoles can be achieved through various synthetic routes. A common and effective method involves the intramolecular N-arylation of ortho-halogenated arylhydrazones.[1] This copper-catalyzed reaction provides a versatile route to a wide range of N-substituted 1H-indazoles.[1]
Below is a generalized workflow for the synthesis of 1-aryl-1H-indazoles.
Sources
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
A Comparative Analysis of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole and Other Kinase Inhibitors in Cancer-Relevant Signaling Pathways
This guide provides a comprehensive comparison of the biological activity of the novel indazole-based compound, 5-(5-methyl-thiophen-2-yl)-1H-indazole, with other well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and signal transduction. We will delve into the mechanistic details, comparative efficacy, and the experimental methodologies used to profile these inhibitors, providing a framework for informed decision-making in kinase inhibitor research.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors developed for cancer therapy.[1] These compounds typically target the ATP-binding site of kinases, interfering with downstream signaling pathways that are often dysregulated in cancer.[2] This guide will focus on a comparative analysis of a representative indazole compound, which for the purposes of this guide we will characterize as an Aurora Kinase A inhibitor, against a panel of inhibitors with distinct kinase selectivity profiles: a selective JAK2 inhibitor and a multi-kinase inhibitor.
Introduction to Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Kinase inhibitors have emerged as a major class of targeted cancer therapies, with numerous approved drugs demonstrating significant clinical benefit.[3] These inhibitors can be broadly categorized as either single-targeted, designed to inhibit a specific kinase, or multi-targeted, with activity against several kinases.[5] The choice between a selective and a multi-kinase inhibitor depends on the specific genetic makeup of the tumor and the complexity of the signaling pathways involved.[5]
This guide will explore the nuances of kinase inhibition by comparing our focus compound, this compound (hypothetically targeting Aurora Kinase A), with Ruxolitinib, a selective JAK1/2 inhibitor, and Sorafenib, a multi-kinase inhibitor.
Comparative Biological Activity
Kinase Selectivity Profiling
A critical aspect of characterizing a kinase inhibitor is determining its selectivity across the human kinome.[6] This is typically achieved through large-scale screening panels that assess the inhibitor's activity against hundreds of different kinases.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Primary Target(s) | Secondary Target(s) | Potency (IC50) |
| This compound | Aurora Kinase A | Aurora Kinase B | ~15 nM (Aurora A) |
| Ruxolitinib | JAK1, JAK2 | JAK3, TYK2 | ~3 nM (JAK1/2)[7] |
| Sorafenib | VEGFR-2, PDGFR, RAF | c-Kit, FLT3 | ~90 nM (VEGFR-2) |
Note: The data for this compound is representative of a potent and selective indazole-based Aurora kinase inhibitor based on literature for similar compounds.[4] The data for Ruxolitinib and Sorafenib are derived from publicly available information.
The indazole scaffold can be modified to achieve selectivity for different kinase subfamilies.[4] For our focus compound, we hypothesize a high degree of selectivity for the Aurora kinase family, which are key regulators of mitosis. In contrast, Ruxolitinib demonstrates potent inhibition of the JAK family of tyrosine kinases, which are central to cytokine signaling pathways.[7] Sorafenib exhibits a broader inhibition profile, targeting several receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Cellular Activity: Proliferation and Viability
The ultimate goal of a kinase inhibitor in an oncology setting is to inhibit the growth and proliferation of cancer cells. This is typically assessed using cell viability assays.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Relevant Mutation | IC50 (µM) |
| This compound | HCT116 (Colon) | Aurora A Overexpression | ~0.5 |
| Ruxolitinib | HEL (Erythroleukemia) | JAK2 V617F | ~0.2[7] |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | High VEGFR expression | ~5 |
The choice of cell line for these assays is critical and should be guided by the known genetic drivers of the cancer type and the target of the inhibitor. For an Aurora kinase inhibitor, cell lines with high rates of proliferation or known Aurora kinase overexpression are appropriate. For Ruxolitinib, cell lines harboring activating JAK mutations, such as the V617F mutation in myeloproliferative neoplasms, are highly sensitive.[7] The broader activity of Sorafenib makes it effective against a wider range of cell lines, particularly those dependent on the signaling pathways it inhibits.
Signaling Pathway Modulation
To confirm the mechanism of action, it is essential to demonstrate that the inhibitor modulates the intended signaling pathway within the cell. Western blotting is a key technique for this purpose.
Aurora Kinase Pathway
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic entry and spindle assembly. Its inhibition is expected to lead to cell cycle arrest and apoptosis.
Caption: Aurora Kinase A Signaling Pathway.
Western blot analysis would be used to detect a decrease in the phosphorylation of downstream targets of Aurora Kinase A, such as PLK1, confirming on-target activity of this compound.
JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases are key components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in immunity and cell growth.[7]
Caption: JAK/STAT Signaling Pathway.
Treatment of sensitive cells with Ruxolitinib would be expected to decrease the phosphorylation of STAT proteins, which can be readily detected by western blot.[7]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized and well-validated experimental protocols are essential.
Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8]
Caption: ADP-Glo™ Kinase Assay Workflow.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the inhibitor in a suitable kinase buffer. Incubate at 30°C for 60 minutes.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[9]
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for 48-72 hours.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.
Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate, and is particularly useful for assessing the phosphorylation status of signaling proteins.
Caption: Western Blotting Workflow.
Protocol:
-
Cell Lysis: Lyse inhibitor-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein (e.g., phospho-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of a representative indazole-based Aurora kinase inhibitor, this compound, in relation to the selective JAK inhibitor Ruxolitinib and the multi-kinase inhibitor Sorafenib. The data highlights the importance of comprehensive profiling, including kinase selectivity, cellular activity, and pathway analysis, in characterizing novel kinase inhibitors.
The choice of an appropriate kinase inhibitor for a specific cancer depends on a deep understanding of the underlying molecular drivers of the disease. While selective inhibitors like Ruxolitinib offer the potential for reduced off-target effects, multi-kinase inhibitors such as Sorafenib can be effective in tumors driven by multiple aberrant signaling pathways.[5] The development of novel indazole derivatives continues to be a promising avenue for the discovery of new cancer therapeutics with improved potency and selectivity.[1]
Future studies on this compound and similar compounds should focus on in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development.
References
- National Center for Biotechnology Information. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
- Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- National Center for Biotechnology Information. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- National Center for Biotechnology Information. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
- ResearchGate. (2023). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?.
- Cell Signaling Technology. (n.d.). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- National Center for Biotechnology Information. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NIH.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF.
- National Center for Biotechnology Information. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.
- Abcam. (n.d.). Western blot protocol.
- ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF.
- Promega Korea. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.
- ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs).
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- National Center for Biotechnology Information. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed.
- ResearchGate. (2014). Which one is the most accepted method for cell viability assay?.
- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- National Center for Biotechnology Information. (2020). Kinase activity-tagged western blotting assay. PubMed.
- MDPI. (n.d.). Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- National Center for Biotechnology Information. (n.d.). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. PubMed Central.
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(5-methyl-thiophen-2-yl)-1H-indazole analogs, a promising scaffold in the development of novel kinase inhibitors for therapeutic intervention, particularly in oncology. Drawing upon established principles of medicinal chemistry and kinase inhibitor design, this document will explore hypothetical SAR trends, detail robust experimental protocols for synthesis and evaluation, and present visual workflows to guide researchers in this field.
Introduction: The Promise of the Indazole-Thiophene Scaffold
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved anti-cancer drugs such as axitinib and pazopanib.[1][2] These agents primarily function as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer. The 1H-indazole moiety, with its fused pyrazole and benzene rings, provides a versatile template for generating compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3]
The incorporation of a thiophene ring, specifically a 5-methyl-thiophen-2-yl group at the 5-position of the indazole, introduces another layer of chemical and biological diversity. Thiophene rings are often employed as bioisosteres of phenyl groups, offering potential advantages in terms of metabolic stability, solubility, and unique interactions with biological targets. This guide will delve into the hypothetical SAR of this specific scaffold, providing a roadmap for the rational design of novel and potent kinase inhibitors.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Key Positions for Modification
The this compound scaffold presents several key positions for chemical modification to modulate its kinase inhibitory activity, selectivity, and pharmacokinetic properties. These include:
-
N1-position of the Indazole Ring: This position is crucial for interacting with the solvent-exposed region of the kinase active site and for tailoring physicochemical properties.
-
C3-position of the Indazole Ring: Substituents at this position can be directed towards the ribose-binding pocket of the ATP-binding site.
-
Methyl Group on the Thiophene Ring: Modification or replacement of this group can influence hydrophobic interactions and selectivity.
-
Other Positions on the Indazole and Thiophene Rings: Substitution at these positions can fine-tune the electronic properties and steric bulk of the molecule.
Indazole_Thiophene [label="this compound Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; N1_Indazole [label="N1-Indazole Substitution", pos="-2,1.5!"]; C3_Indazole [label="C3-Indazole Substitution", pos="2,1.5!"]; Thiophene_Methyl [label="Thiophene Methyl Group Modification", pos="-2,-1.5!"]; Ring_Substitutions [label="Other Ring Substitutions", pos="2,-1.5!"];
Indazole_Thiophene -- N1_Indazole [label="Solvent front interaction\nPhysicochemical properties"]; Indazole_Thiophene -- C3_Indazole [label="Ribose pocket interaction\nSelectivity"]; Indazole_Thiophene -- Thiophene_Methyl [label="Hydrophobic interactions\nSelectivity"]; Indazole_Thiophene -- Ring_Substitutions [label="Electronic tuning\nSteric bulk"]; }
Caption: Key modification points on the this compound scaffold.N1-Substitutions on the Indazole Ring
The N1 position of the indazole ring is a common site for modification in kinase inhibitors. Introducing various substituents can significantly impact potency and selectivity.
| Proposed N1-Substituent | Rationale | Anticipated Effect on Activity |
| Small alkyl groups (e.g., methyl, ethyl) | Occupy small hydrophobic pockets. | May provide a baseline level of activity. |
| Substituted benzyl groups | Can form additional interactions (e.g., hydrogen bonds, pi-stacking). | Potentially significant increase in potency, depending on the substitution pattern. |
| Cyclic amines (e.g., piperidine, morpholine) | Can improve solubility and provide vectors for further functionalization. | May enhance pharmacokinetic properties and potentially interact with the solvent-exposed region. |
| Aromatic and heteroaromatic rings | Can engage in pi-stacking interactions and provide vectors for further substitution. | Could lead to potent and selective inhibitors. |
Modifications of the Thiophene Ring
The 5-methyl-thiophene moiety offers opportunities for fine-tuning the molecule's interaction with the hydrophobic regions of the kinase active site.
| Proposed Modification | Rationale | Anticipated Effect on Activity |
| Replacement of methyl with H | Reduces steric bulk. | May be tolerated or could decrease hydrophobic interactions, leading to reduced potency. |
| Replacement of methyl with larger alkyl groups | Increases steric bulk and hydrophobicity. | Could enhance potency if the pocket can accommodate the larger group, but may also lead to clashes. |
| Replacement of methyl with polar groups (e.g., -OH, -NH2) | Introduces hydrogen bonding potential. | May increase potency if a hydrogen bond donor/acceptor is nearby in the active site. |
| Isosteric replacement of thiophene | Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine, pyrimidine). | Can significantly alter the electronic properties and interaction profile, potentially leading to improved activity or selectivity. |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through various established methods for indazole synthesis. A common approach involves a Suzuki cross-coupling reaction.
Start [label="5-Bromo-1H-indazole", shape=ellipse, fillcolor="#FBBC05"]; Boronic_Acid [label="5-Methyl-thiophen-2-yl-boronic acid", shape=ellipse, fillcolor="#FBBC05"]; Coupling [label="Suzuki Coupling\n(Pd catalyst, base)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Alkylation [label="N1-Alkylation/Arylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Analogs [label="Target Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Coupling; Boronic_Acid -> Coupling; Coupling -> Core_Scaffold; Core_Scaffold -> N1_Alkylation; N1_Alkylation -> Final_Analogs; }
Caption: General synthetic workflow for this compound analogs.Step-by-Step Protocol for Suzuki Coupling:
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1 equivalent) and 5-methyl-thiophen-2-yl-boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like sodium carbonate (2 equivalents).
-
Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Step-by-Step Protocol for N1-Alkylation/Arylation:
-
Deprotonation: To a solution of this compound (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (1.1 equivalents) or potassium carbonate (2 equivalents) at 0 °C.
-
Addition of Electrophile: Stir the mixture at room temperature for 30-60 minutes, then add the desired alkyl or aryl halide (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the N1-substituted analog.
In Vitro Kinase Inhibition Assay
A variety of in vitro kinase assay formats are available to determine the inhibitory potency (IC₅₀) of the synthesized compounds.[4][5] A common method is a luminescence-based assay that measures ATP consumption.
Protocol for ADP-Glo™ Kinase Assay (Promega):
-
Reaction Preparation: In a 384-well plate, add the kinase, the test compound at various concentrations, the appropriate substrate, and ATP in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
MTT Assay for Cell Viability and Proliferation:
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry:
This assay determines the effect of the compounds on the cell cycle progression of cancer cells.[12][13][14][15]
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. While direct SAR data for this specific analog series is currently limited, the principles outlined in this guide provide a rational framework for the design and synthesis of new compounds. By systematically exploring substitutions at the N1 and C3 positions of the indazole ring, as well as modifications to the thiophene moiety, researchers can aim to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer robust methods for the synthesis and biological evaluation of these novel analogs, paving the way for the discovery of next-generation targeted therapies. Future work should focus on the systematic synthesis and screening of a library of these analogs against a panel of relevant kinases to establish a concrete SAR and identify promising lead compounds for further development.
References
- Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- Organic Chemistry Portal. Indazole Synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Available at: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide
- Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(18), e2551.
- Hou, X., et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry, 182, 111634.
- Abcam. MTT assay protocol. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.
- Tekluu, B., et al. (2024). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 11-18.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- Organic Chemistry Portal. Indazole Synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: https://clytetechnologies.com/mtt-assay-protocol/
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Roe, C. A., et al. (2011). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 21(15), 4566-4570.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: https://www.uthscsa.edu/research/facilities/flow-cytometry/protocols/cell-cycle
- Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15849-15858.
- Wu, C., et al. (2023).
- BMG LABTECH. (2020). Kinase assays. Available at: https://www.bmglabtech.com/kinase-assays/
- Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry. Available at: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/cell-cycle-assays.html
- Chen, Y. L., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(71), 43633-43655.
- Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays. Available at: https://www.benchchem.
- Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15849-15858.
- Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 261, 115797.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay
- Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Letters in Drug Design & Discovery, 16(1), 104-114.
- ATCC. MTT Cell Proliferation Assay. Available at: https://www.atcc.
- Hou, X., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(21), 3876.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Gelin, M., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3183.
- Sigma-Aldrich. Flow Cytometry Protocol. Available at: https://www.sigmaaldrich.com/technical-documents/articles/biology/flow-cytometry-protocol.html
- Mothes, B., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Yerragunta, V., et al. (2018). Synthesis and biological evaluation of new indazole derivatives. Journal of Heterocyclic Chemistry, 55(8), 1935-1943.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 1239-1251.
- Frimayanti, N., et al. (2020). Insight on the In Silico Study and Biological Activity Assay of Chalcone-Based 1, 5-Benzothiazepines as Potential Inhibitor for Breast Cancer MCF7.
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE and Alternative TAM Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of targeted drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets. The indazole and thiophene scaffolds are privileged structures in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] The compound 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE, with its characteristic fusion of these two moieties, is a subject of significant interest for its potential therapeutic applications, likely as a kinase inhibitor.[3][4] While the precise biological target of this compound is not extensively documented in publicly available literature, its structural alerts strongly suggest an affinity for protein kinases, a class of enzymes notoriously challenging to target with high specificity.
This guide, therefore, proceeds under the scientifically grounded hypothesis that this compound functions as an inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. This assumption is based on the established roles of indazole and thiophene derivatives in targeting various kinases, including those implicated in cancer and inflammatory pathways where TAM kinases are key players.[2][4] The TAM kinases are crucial regulators of the innate immune response, and their dysregulation is linked to cancer progression and therapeutic resistance.[5]
Unintended interactions with kinases other than the primary target, known as off-target effects, can lead to unforeseen toxicities or, in some instances, unexpected therapeutic benefits.[6] Consequently, a thorough understanding of a compound's kinome-wide selectivity is paramount for its safe and effective clinical translation. This guide provides a comparative analysis of the hypothetical off-target profile of this compound against established TAM kinase inhibitors: Sitravatinib, Bemcentinib, and Gilteritinib. We will delve into the experimental methodologies crucial for elucidating these off-target profiles, presenting detailed protocols that serve as a self-validating framework for researchers in the field.
Comparative Analysis of TAM Kinase Inhibitors
A comprehensive evaluation of off-target effects is essential for differentiating kinase inhibitors. The following table summarizes the known kinase inhibition profiles of Sitravatinib, Bemcentinib, and Gilteritinib, which serve as benchmarks for our hypothetical analysis of this compound.
| Compound | Primary Targets | Significant Off-Targets (IC50/Kd < 100 nM) | Key Therapeutic Indications | Reported Side Effects Potentially Linked to Off-Targets |
| This compound (Hypothetical) | TAM Family (TYRO3, AXL, MER) | To be determined experimentally | Cancer, Inflammatory Diseases | To be determined |
| Sitravatinib (MGCD516) | TAM Family, VEGFR2, c-MET[7][8][9] | PDGFRα, KIT, FLT3, DDR1/2[8] | Non-Small Cell Lung Cancer (NSCLC), Renal Cell Carcinoma (RCC)[10][11] | Diarrhea, fatigue, liver enzyme abnormalities, hypertension[9] |
| Bemcentinib (BGB324) | AXL[12][13][14] | MER, other kinases (less potent)[15] | NSCLC, Acute Myeloid Leukemia (AML)[12][16] | Generally well-tolerated, potential for off-target effects on the endo-lysosomal and autophagy systems[13] |
| Gilteritinib | FLT3, AXL[17][18] | ALK, other kinases[17] | Acute Myeloid Leukemia (AML) with FLT3 mutations[17][18] | Myelosuppression (less than other FLT3 inhibitors), differentiation syndrome[17] |
Experimental Workflows for Off-Target Profiling
To empirically determine the off-target profile of a compound like this compound, a multi-faceted approach employing a cascade of biochemical and cellular assays is necessary.
Protocol 1: Broad Kinome Profiling via Competitive Binding Assay (KINOMEscan®)
This methodology provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases. It relies on the principle of competitive displacement of a known, immobilized ligand.[19]
Objective: To identify the primary and off-target kinases that bind to this compound.
Methodology:
-
Kinase Panel Selection: A comprehensive panel of human kinases (e.g., the KINOMEscan® panel of over 450 kinases) is utilized.[20]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO at a high concentration (e.g., 10 mM).
-
Assay Principle: The assay consists of three core components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[19]
-
Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[19]
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR, which measures the amount of the associated DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates a binding interaction.[19]
-
Data Analysis: The results are typically expressed as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Protocol 2: Enzymatic Activity Profiling (LanthaScreen™ TR-FRET Assay)
This assay format moves beyond simple binding and assesses the functional consequence of the compound-kinase interaction, i.e., the inhibition of enzymatic activity.
Objective: To quantify the inhibitory potency (IC50) of this compound against a panel of kinases.
Methodology:
-
Assay Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the phosphorylation of a substrate by a kinase.[21]
-
Reagents:
-
Kinase of interest.
-
Fluorescein-labeled substrate peptide.
-
Terbium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Test compound (this compound).
-
-
Kinase Reaction: a. In a microplate, add the test compound at various concentrations. b. Add the kinase and the substrate/ATP mixture. c. Incubate to allow the kinase to phosphorylate the substrate.[21]
-
Detection: a. Add the terbium-labeled antibody, which specifically binds to the phosphorylated substrate. b. When the terbium-labeled antibody and the fluorescein-labeled phosphorylated substrate are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a TR-FRET signal.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. A decrease in the signal in the presence of the test compound indicates inhibition of kinase activity. IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[22][23][24]
Objective: To validate the intracellular binding of this compound to its putative TAM kinase targets.
Methodology:
-
Cell Culture and Treatment: a. Culture cells that endogenously express the target kinase(s). b. Treat the cells with either the test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).[22]
-
Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the samples across a range of temperatures in a thermal cycler for a short duration (e.g., 3-8 minutes).[22][25]
-
Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a lysis buffer.[23] b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[23]
-
Protein Detection: a. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.[23]
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as a greater amount of soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.
Signaling Pathways and Off-Target Consequences
The TAM kinases regulate crucial signaling pathways, including the PI3K-AKT and STAT1 pathways, which are involved in cell survival, proliferation, and immune modulation.[26]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]
- 7. What is Sitravatinib used for? [synapse.patsnap.com]
- 8. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chayon.co.kr [chayon.co.kr]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. news-medical.net [news-medical.net]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Efficacy of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE in Animal Models of Inflammation and Cancer
This guide provides a comprehensive analysis of the therapeutic potential of the novel compound 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE , contextualizing its likely efficacy through a detailed comparison with established alternatives in relevant animal models. Given the absence of direct published data on this specific molecule, this guide leverages a robust, evidence-based approach by examining the well-documented pharmacological activities of its core heterocyclic scaffolds: thiophene and indazole . This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical landscape for this class of compounds.
Introduction: The Therapeutic Promise of Thiophene and Indazole Scaffolds
In medicinal chemistry, both thiophene and indazole are recognized as "privileged scaffolds" due to their recurring presence in a wide array of biologically active compounds.[1][2]
The thiophene ring , a sulfur-containing heterocycle, is a key component in numerous FDA-approved drugs. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[3] Marketed anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid, which contain a thiophene moiety, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3]
The indazole scaffold is another cornerstone in drug discovery, particularly in oncology and inflammation.[1][2] Several successful anticancer drugs, including the kinase inhibitors Pazopanib and Axitinib , are built upon an indazole core.[1][4] These compounds often function by targeting key signaling pathways involved in cell proliferation and angiogenesis. Furthermore, indazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, often linked to the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
The combination of these two potent scaffolds in This compound suggests a synergistic potential for potent anti-inflammatory and anticancer activities. The specific substitution pattern, including the methyl group on the thiophene ring, is anticipated to modulate the compound's target affinity, selectivity, and pharmacokinetic profile.
Hypothesized Mechanism of Action
Based on the known activities of its constituent moieties, this compound is likely to exert its therapeutic effects through one or more of the following mechanisms:
-
As an Anti-inflammatory Agent: Inhibition of key inflammatory enzymes such as COX-2, leading to a reduction in prostaglandin synthesis.[5][6] This would be analogous to the mechanism of celecoxib. Additionally, it may modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5]
-
As an Anticancer Agent: Inhibition of protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This mechanism is shared by the indazole-based drug, Pazopanib.[2][7][8]
The following diagram illustrates a potential signaling pathway targeted by this compound in an oncological context.
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Celecoxib 30 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg of this compound).
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. [9]4. Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. [3][9][10]5. Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [9]6. Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Human Tumor Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model to assess the in vivo anticancer efficacy of a test compound.
Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach the desired confluence. [11]2. Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Each mouse is subcutaneously injected in the flank with 5 x 10^6 MDA-MB-231 cells suspended in Matrigel. [11]4. Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Grouping and Treatment: Mice are randomized into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., Pazopanib, 40 mg/kg, p.o.), and test compound groups (e.g., 25, 50 mg/kg of this compound). Treatment is administered daily for a specified period (e.g., 2-3 weeks).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is also monitored as a measure of toxicity. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treated group relative to the control group.
Conclusion and Future Directions
The structural combination of thiophene and indazole moieties in This compound presents a compelling case for its potential as a dual anti-inflammatory and anticancer agent. The preclinical data from analogous compounds and established drugs strongly suggest that this molecule is likely to show efficacy in animal models of inflammation and cancer.
Future in vivo studies on this compound should focus on a dose-response evaluation in both the carrageenan-induced paw edema model and relevant cancer xenograft models. Furthermore, pharmacokinetic and toxicology studies will be crucial to establish a complete preclinical profile of the compound. The insights provided in this guide offer a solid foundation for the rational design and execution of these future investigations.
References
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4339. Available at: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]
-
Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC06. Available at: [Link]
-
Li, W., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(27), 3246-3269. Available at: [Link]
-
Lim, H. K., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 8(12), 759. Available at: [Link]
-
Drugs.com. Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
PubChem. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]
-
Cancer Research UK. Pazopanib (Votrient). Available at: [Link]
- Patel, R. B., et al. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide and It's Pharmacological Studies. Journal of Advanced Zoology, 44(S-5), 1978-1984.
- Liu, Y., et al. (2022). Pazopanib suppresses small cell lung cancer (SCLC) xenograft growth in...
-
Unangst, P. C., et al. (1992). Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents. Journal of Medicinal Chemistry, 35(20), 3691-3698. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
Al-Ostath, A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 35. Available at: [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. Available at: [Link]
-
Patsnap. What is the mechanism of Pazopanib Hydrochloride?. Available at: [Link]
-
Altogen Labs. Validated MDA-MB-231 Xenograft Model. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 837-852. Available at: [Link]
-
Asano, T., et al. (2014). Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. Translational Oncology, 7(6), 725-732. Available at: [Link]
- Dr. Oracle.
- Missoum, H. (2022).
-
Patsnap. What is the mechanism of Celecoxib?. Available at: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
-
Altogen Biosystems. MDA-MB-231 Xenograft Model. Available at: [Link]
-
Ren, K. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. Available at: [Link]
-
PubMed. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. Available at: [Link]
-
PubMed. The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
Sources
- 1. altogenlabs.com [altogenlabs.com]
- 2. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(5-methyl-thiophen-2-yl)-1H-indazole: A Comparative Guide to Evaluating a Novel Tankyrase Inhibitor
Foreword: The Rationale for Benchmarking a Novel Indazole Derivative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2] The fusion of an indazole ring with a methyl-thiophene moiety in 5-(5-methyl-thiophen-2-yl)-1H-indazole presents a unique chemical entity with the potential for novel pharmacological activities.[3] Given the established role of indazole derivatives as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, and the therapeutic importance of these enzyme families, a rigorous evaluation of this compound is warranted.[4][5]
This guide provides a comprehensive framework for benchmarking this compound against known standards, with a primary focus on its potential as a tankyrase inhibitor and modulator of the Wnt/β-catenin signaling pathway. Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the regulation of the β-catenin destruction complex.[6] Inhibition of tankyrase activity leads to the stabilization of Axin, a key component of this complex, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[7][8] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making tankyrase an attractive therapeutic target.[9][10]
While direct experimental data for this compound is not yet publicly available, this guide outlines the critical experiments and established standards necessary to thoroughly characterize its biological activity. By following the detailed protocols herein, researchers can generate the data required to position this novel compound within the landscape of existing tankyrase inhibitors.
I. Selection of Known Standards for Comparative Analysis
To provide a robust benchmark, this compound should be compared against well-characterized tankyrase inhibitors with distinct chemical scaffolds and modes of action. The following standards are recommended:
| Standard Compound | Target(s) | Reported IC50 (TNKS1) | Reported IC50 (TNKS2) | Key Features |
| XAV939 | TNKS1, TNKS2 | 5 nM[6] - 11 nM[7] | 2 nM[6] - 4 nM[7] | A widely used tool compound that binds to the nicotinamide subsite of the PARP domain.[7][8] |
| G007-LK | TNKS1, TNKS2 | 46 nM[4][11] | 25 nM[4][11] | A potent and selective inhibitor that targets the adenosine binding pocket of the PARP domain, offering high specificity over other PARP family members.[11] |
| IWR-1 | TNKS1, TNKS2 | 131 nM[7][12] | 56 nM[7][12] | A selective tankyrase inhibitor that stabilizes Axin and inhibits Wnt/β-catenin signaling.[7][13] |
II. Experimental Workflow for Benchmarking
The following experimental workflow is proposed to comprehensively evaluate the biological activity of this compound.
Figure 1: Proposed experimental workflow for benchmarking this compound.
A. In Vitro Tankyrase Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound against purified human tankyrase 1 and tankyrase 2 enzymes.
Methodology: A chemiluminescent assay format is recommended for its high sensitivity and throughput. Commercial kits, such as the TNKS1/2 Chemiluminescent Assay Kits, provide a standardized platform.[13][14]
Detailed Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for ADP-ribosylation by tankyrase.
-
Compound Preparation: Prepare a serial dilution of this compound and the standard inhibitors (XAV939, G007-LK, IWR-1) in DMSO. A typical concentration range would be from 1 nM to 100 µM.
-
Enzymatic Reaction: In each well, combine the recombinant human tankyrase enzyme (TNKS1 or TNKS2), the test compound or standard, and a biotinylated NAD+ mixture in an optimized assay buffer.
-
Incubation: Incubate the plate at 25°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-HRP to the wells, which will bind to the biotinylated ADP-ribose incorporated onto the histone substrate.
-
Signal Generation: Add a chemiluminescent substrate (e.g., luminol-based) and immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
B. Cellular Target Engagement: Western Blot for AXIN Stabilization
Objective: To assess the ability of this compound to stabilize the tankyrase substrate AXIN in a cellular context.
Methodology: Western blotting will be used to detect changes in the protein levels of AXIN1 and AXIN2 in a suitable cancer cell line (e.g., SW480, which has a constitutively active Wnt pathway) following treatment with the test compound.
Detailed Protocol:
-
Cell Culture and Treatment: Seed SW480 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound and the standard inhibitors for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXIN1, AXIN2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the AXIN1/2 levels to the loading control. Compare the dose-dependent increase in AXIN levels induced by this compound to that of the standards.
C. Functional Cellular Assay: Wnt/β-catenin Signaling Reporter Assay (TOP/FOP Flash)
Objective: To determine if the compound can inhibit Wnt/β-catenin signaling in a reporter gene assay.
Methodology: The TOP/FOP Flash luciferase reporter assay is a widely used method to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IWR-1-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you synthesize and handle. The proper disposal of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE, a novel heterocyclic compound with applications in pharmaceutical development and material science, is a critical component of laboratory safety and environmental stewardship.[1] This guide provides a detailed, step-by-step operational plan for its safe disposal, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Waste Identification
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. The molecular structure of this compound incorporates both an indazole and a thiophene moiety, which informs our hazard assessment.
-
Indazole Derivatives: Compounds containing the indazole ring, such as 5-amino-1H-indazole, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]
-
Thiophene Derivatives: Thiophene and its derivatives are also classified as harmful and can be irritants.[2][5]
Therefore, it is imperative to treat this compound as a hazardous substance. All waste streams containing this compound, including unreacted material, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.
Table 1: Extrapolated Hazard and Disposal Information
| Parameter | Extrapolated Information | Rationale and Source |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) - Respiratory system (Category 3) | Based on data for 5-amino-1H-indazole and thiophene.[4] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin and eye contact | Inferred from the hazard classifications of related compounds.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | A general precaution for many organic compounds, including thiophene derivatives.[6] |
| Recommended PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in cases of dust or aerosol generation, respiratory protection. | Standard laboratory practice for handling hazardous chemicals.[7][8] |
| Waste Classification | Hazardous Chemical Waste | A conservative classification based on the potential hazards of the compound's structural components.[9][10] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Segregation at the Source
Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unreacted this compound powder and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous waste container.[2] Do not mix with other waste streams, particularly those containing incompatible materials like strong acids, bases, or oxidizing agents.[11]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
2. Waste Container Management
The integrity and proper labeling of waste containers are mandated by regulatory bodies like OSHA and the EPA.[11][12][13]
-
Container Selection: Use containers that are compatible with the chemical waste. Plastic is often preferred for its durability.[9] The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be included.[2]
-
Container Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[11]
3. In-Laboratory Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store containers of this compound waste away from incompatible materials.[14][15]
-
Secondary Containment: It is best practice to use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.
4. Requesting Waste Pickup
Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Timeliness: Do not let waste accumulate. Request a pickup when the container is about three-quarters full or in accordance with your institution's guidelines, which may specify a maximum accumulation time.[16]
-
Documentation: Complete any required waste pickup forms accurately and completely.
5. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Part 3: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Causality and Trustworthiness in Protocol Design
This disposal guide is designed as a self-validating system by adhering to the principle of managing risk for a compound with incomplete hazard data. By extrapolating from the known hazards of its constituent chemical moieties, we adopt a conservative stance that prioritizes safety. The causality behind each step is rooted in fundamental principles of chemical safety and regulatory compliance:
-
Segregation prevents unintended reactions. The rationale for separating waste streams is to prevent the accidental mixing of incompatible chemicals, which could lead to exothermic reactions, gas evolution, or fire.
-
Proper labeling ensures safe handling and disposal. Clear and accurate labeling communicates the hazards to everyone who may handle the waste, from laboratory personnel to EHS staff and waste disposal vendors.[9]
-
Containment minimizes environmental release. The use of appropriate, sealed containers and secondary containment is a physical barrier to prevent the release of hazardous materials into the environment.[11]
-
Adherence to institutional and regulatory guidelines ensures compliance. Following the procedures set forth by your institution and regulatory bodies like the EPA and OSHA is not only a matter of safety but also of legal and ethical responsibility.[3][12]
By following this guide, researchers and drug development professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding the highest standards of scientific integrity.
References
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Guidelines and Laboratory Protocols of Organic Chemistry. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
EnSafe. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
PubChem. 5-Methyl-1H-indazole. [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet Thiophene. [Link]
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. [Link]
-
U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. connmaciel.com [connmaciel.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE
As a Senior Application Scientist, I understand that navigating the safety protocols for novel or less-common compounds is a critical challenge in research and development. This guide provides a comprehensive operational plan for handling 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE, a heterocyclic compound with significant potential in pharmaceutical development.[1]
Hazard Identification and Risk Assessment
The primary principle of safe chemical handling is to treat all new or unknown substances as potentially hazardous.[3] The toxicological properties of this compound have not been fully characterized. However, an analysis of its structure points to several potential hazards based on related chemical classes.
-
Indazole Derivatives : The indazole core is present in many biologically active molecules.[4][5][6][7] Some amino-indazole derivatives are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[8][9] Therefore, it is prudent to assume this compound may share these properties.
-
Thiophene Derivatives : Thiophene and its derivatives are known irritants and can be harmful.[10][11] The SDS for a related compound, 5-Methylthiophene-2-carboxaldehyde, indicates it is a combustible liquid and requires careful handling to avoid contact with skin, eyes, or clothing, and to prevent inhalation.[12]
Based on this analysis, the primary routes of potential exposure are inhalation of airborne powder, skin contact, eye contact, and accidental ingestion.[13][14]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[15][16] The selection of PPE must be based on a thorough risk assessment for each specific laboratory operation.[17]
| Laboratory Task | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking/Storage | Safety glasses with side shields | Powder-free nitrile gloves | Full-buttoned lab coat | Recommended: N95 respirator, especially if unpacking crystals/powder not in a plastic container.[18] |
| Weighing/Transfer (Solid) | Chemical splash goggles or face shield | Double-gloving with powder-free nitrile gloves | Disposable gown with knit cuffs over lab coat | Required: Use within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical splash goggles and face shield | Elbow-length, chemically resistant nitrile or neoprene gloves | Disposable, fluid-resistant gown closing in the back[18] | Required: All manipulations must be performed in a certified chemical fume hood. |
| Reaction Monitoring/Workup | Chemical splash goggles | Chemically resistant nitrile gloves | Full-buttoned lab coat | Work within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves | Fluid-resistant gown or chemical-resistant apron over lab coat | Work within a chemical fume hood. |
Causality Behind PPE Choices:
-
Double-Gloving : Required for handling hazardous drugs and potent compounds to provide an extra layer of protection against tears and permeation. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[18]
-
Nitrile Gloves : Preferred for their broad range of chemical resistance and to avoid potential latex allergies.[19]
-
Goggles & Face Shield : Essential to protect against splashes when handling liquids and fine powders which can easily become airborne and contact the eyes.[13][18]
-
Disposable Gowns : Prevent the contamination of personal clothing and reduce the risk of carrying contaminants outside of the laboratory. Gowns used for handling this compound should not be worn in other areas.[18]
-
Chemical Fume Hood : This is the primary engineering control to minimize inhalation exposure and is not considered PPE, but is a critical component of the safety system.[3]
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
A. Preparation and Weighing:
-
Designate a Work Area : Cordon off a specific area within a chemical fume hood for handling the compound.
-
Gather Materials : Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, vials, solvent, waste containers) is present.
-
Don PPE : Put on all required PPE as specified in the table above for "Weighing/Transfer".
-
Weighing : Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Cleanup : After weighing, gently wipe the balance and surrounding surfaces with a damp cloth (using a suitable solvent like isopropanol) to remove any residual powder. Dispose of the cloth as hazardous waste.
B. Solution Preparation:
-
Add Solvent : In the fume hood, place the weigh boat or vial containing the solid into your reaction vessel. Add the solvent slowly to avoid splashing.
-
Ensure Dissolution : Mix the solution as required for your experiment (stirring, sonication) within the closed reaction vessel.
-
Rinse : Rinse any weighing implements (spatula, weigh boat) with a small amount of solvent, adding the rinse to the reaction vessel to ensure a complete transfer.
Emergency Procedures
A. Spill Cleanup:
-
Alert Personnel : Immediately alert others in the lab.
-
Evacuate : If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, and a disposable gown.
-
Containment : For a solid spill, gently cover with a plastic-backed absorbent pad. For a liquid spill, surround the area with an absorbent material (vermiculite or chemical absorbent pads).
-
Cleanup : Working from the outside in, carefully collect the absorbent material and spilled substance using spark-proof tools.[20] Do not dry sweep.
-
Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.[2]
B. Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][12]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect unused compounds, contaminated weigh boats, and other solid labware in a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material like HDPE.[2]
-
Liquid Waste : Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE : All gloves, disposable gowns, and other contaminated PPE must be collected in a designated hazardous waste bag for incineration.[2]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2]
-
Final Disposal : Waste should be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[20][21]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . National Center for Biotechnology Information. [Link]
-
Safe Lab Practices . Environmental Health & Safety, University of Colorado Boulder. [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. [Link]
-
Indazole . Organic Syntheses. [Link]
-
Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
- Preparation method of indazole and application of indazole in medicine synthesis.
-
Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study . ACS Publications. [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . American Journal of Health-System Pharmacy. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Publishing. [Link]
-
Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate . Angene Chemical. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles . National Center for Biotechnology Information. [Link]
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . ResearchGate. [Link]
-
Chemical Safety Best Practices in The Lab . Green World Group. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
- 13. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 14. greenwgroup.com [greenwgroup.com]
- 15. gerpac.eu [gerpac.eu]
- 16. pppmag.com [pppmag.com]
- 17. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 19. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
